5-Bromo-2-methyl-2H-pyrazolo[3,4-B]pyridine
Description
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Properties
IUPAC Name |
5-bromo-2-methylpyrazolo[3,4-b]pyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6BrN3/c1-11-4-5-2-6(8)3-9-7(5)10-11/h2-4H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZRYAFGDXXVYCKZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C2C=C(C=NC2=N1)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6BrN3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID501261597 | |
| Record name | 5-Bromo-2-methyl-2H-pyrazolo[3,4-b]pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501261597 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
212.05 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1316852-65-9 | |
| Record name | 5-Bromo-2-methyl-2H-pyrazolo[3,4-b]pyridine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1316852-65-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 5-Bromo-2-methyl-2H-pyrazolo[3,4-b]pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501261597 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-depth Technical Guide to 5-Bromo-2-methyl-2H-pyrazolo[3,4-b]pyridine: Properties, Synthesis, and Biological Activity
For Researchers, Scientists, and Drug Development Professionals
Abstract
5-Bromo-2-methyl-2H-pyrazolo[3,4-b]pyridine is a heterocyclic compound of significant interest in medicinal chemistry. Its pyrazolo[3,4-b]pyridine core structure is recognized as a "privileged scaffold," frequently found in molecules with diverse biological activities. This technical guide provides a comprehensive overview of the known properties, synthetic approaches, and pharmacological potential of this compound and its derivatives. The information is tailored for researchers and professionals involved in drug discovery and development, with a focus on its emerging role as a kinase inhibitor.
Core Properties of this compound
This section summarizes the fundamental chemical and physical properties of the title compound. While experimental data for this specific molecule is limited in publicly available literature, predicted values and data for the parent scaffold provide valuable insights.
Physicochemical Data
| Property | Value | Source |
| CAS Number | 1316852-65-9 | [1][2] |
| Molecular Formula | C₇H₆BrN₃ | [1] |
| Molecular Weight | 212.05 g/mol | |
| Appearance | Powder or liquid | |
| Boiling Point (Predicted) | 316.8 ± 22.0 °C | [1] |
| Density (Predicted) | 1.76 ± 0.1 g/cm³ | [1] |
| XLogP3 (Predicted) | 1.5 | [1] |
| InChI Key | ZRYAFGDXXVYCKZ-UHFFFAOYSA-N | [1] |
Spectroscopic Data
| Proton | Predicted Chemical Shift (δ, ppm) |
| Aromatic CH | 8.60 (d) |
| Aromatic CH | 8.54 (d) |
| Aromatic CH | 8.16 (s, br) |
| NH | 13.91 (s) |
Note: This data is for the N-unsubstituted analog and serves as an estimation.
Synthesis and Experimental Protocols
The synthesis of this compound typically involves the construction of the fused pyrazolopyridine ring system. While a specific, detailed protocol for this exact molecule is not published, the following represents a general and adaptable synthetic strategy based on established methods for this class of compounds.
General Synthetic Workflow
The synthesis of pyrazolo[3,4-b]pyridine derivatives often follows a multi-step sequence, starting from commercially available pyridine precursors. A representative workflow is illustrated below.
Exemplary Experimental Protocol: Synthesis of a Pyrazolo[3,4-b]pyridine Core
This protocol is adapted from methodologies used for synthesizing similar pyrazolo[3,4-b]pyridine derivatives and can be modified for the target compound.
Materials:
-
Substituted 2-chloronicotinaldehyde
-
Hydrazine hydrate
-
Appropriate solvent (e.g., ethanol, acetic acid)
-
Methylating agent (e.g., methyl iodide, dimethyl sulfate)
-
Base (e.g., sodium hydride, potassium carbonate)
-
Inert atmosphere (e.g., nitrogen, argon)
Procedure:
-
Cyclization to form the pyrazolo[3,4-b]pyridine core:
-
Dissolve the substituted 2-chloronicotinaldehyde in a suitable solvent such as ethanol.
-
Add hydrazine hydrate dropwise to the solution at room temperature.
-
Reflux the reaction mixture for several hours, monitoring the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture and remove the solvent under reduced pressure.
-
Purify the crude product by recrystallization or column chromatography to obtain the 1H-pyrazolo[3,4-b]pyridine intermediate.
-
-
N-methylation:
-
Suspend the 1H-pyrazolo[3,4-b]pyridine intermediate in a dry, aprotic solvent (e.g., DMF, THF) under an inert atmosphere.
-
Add a suitable base (e.g., sodium hydride) portion-wise at 0 °C and stir for 30 minutes.
-
Add the methylating agent (e.g., methyl iodide) dropwise and allow the reaction to warm to room temperature.
-
Stir the reaction mixture until the starting material is consumed (monitored by TLC).
-
Quench the reaction carefully with water and extract the product with an organic solvent (e.g., ethyl acetate).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the final product, this compound, by column chromatography.
-
Biological Activity and Signaling Pathways
The pyrazolo[3,4-b]pyridine scaffold is a key component in a multitude of biologically active compounds, with a significant number of derivatives being investigated as kinase inhibitors for various therapeutic applications, including oncology.
Kinase Inhibition
Derivatives of pyrazolo[3,4-b]pyridine have been reported to inhibit a range of kinases, including:
-
Tropomyosin receptor kinases (TRKs) : The this compound scaffold is explored for designing TRK inhibitors, which are implicated in various cancers.[3][4]
-
Topoisomerase IIα : Certain pyrazolo[3,4-b]pyridine derivatives have shown potent inhibitory activity against Topoisomerase IIα, an essential enzyme in DNA replication and transcription.[5]
-
AMP-activated protein kinase (AMPK) : Novel pyrazolo[3,4-b]pyridine derivatives have been shown to regulate the AMPK/mTOR signaling pathway, which is crucial for cellular energy homeostasis and is often dysregulated in cancer.[6]
-
TANK-binding kinase 1 (TBK1) : A series of 1H-pyrazolo[3,4-b]pyridine derivatives have been identified as potent inhibitors of TBK1, a key regulator of innate immunity.[7]
Tropomyosin Receptor Kinase (TRK) Signaling Pathway
A primary mechanism of action for many pyrazolo[3,4-b]pyridine derivatives involves the inhibition of TRK signaling. By binding to the ATP-binding site of TRK kinases, these compounds can block downstream signaling cascades that promote cell proliferation and survival.
Experimental Protocols for Biological Evaluation
The following protocols provide a framework for assessing the biological activity of this compound and its analogs.
In Vitro Kinase Inhibition Assay Workflow
A common method to determine the inhibitory potential of a compound against a specific kinase is a luminescence-based assay that measures ATP consumption.
Protocol Outline:
-
Compound Preparation: Prepare a serial dilution of the test compound in DMSO.
-
Reaction Mixture: In a microplate, add the kinase, a suitable substrate, and ATP.
-
Initiation: Add the diluted test compound to the reaction mixture. Include controls with DMSO (no inhibition) and without enzyme (100% inhibition).
-
Incubation: Incubate the plate at a controlled temperature to allow the kinase reaction to proceed.
-
Detection: Add a luciferase-based ATP detection reagent. The amount of light produced is proportional to the amount of ATP remaining.
-
Measurement: Read the luminescence signal using a plate reader.
-
Analysis: Calculate the percentage of kinase inhibition for each compound concentration and determine the IC₅₀ value.
Cell-Based Proliferation Assay
To assess the cytotoxic or anti-proliferative effects of the compound on cancer cells, a cell-based assay such as the MTT or SRB assay can be employed.
Protocol Outline:
-
Cell Seeding: Plate cancer cells in a 96-well plate and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with a range of concentrations of the test compound.
-
Incubation: Incubate the cells for a specified period (e.g., 48-72 hours).
-
Cell Viability Staining: Add a viability dye (e.g., MTT, SRB) and incubate.
-
Signal Measurement: Solubilize the dye and measure the absorbance or fluorescence, which correlates with the number of viable cells.
-
Data Analysis: Determine the concentration of the compound that inhibits cell growth by 50% (GI₅₀).
Conclusion
This compound represents a valuable scaffold for the development of novel therapeutics, particularly in the area of kinase inhibition. Its versatile chemistry allows for the generation of diverse libraries of compounds for screening against various biological targets. The information provided in this guide serves as a foundational resource for researchers aiming to explore the full potential of this promising heterocyclic compound in drug discovery and development. Further studies are warranted to fully elucidate the specific biological activities and therapeutic applications of this compound.
References
- 1. echemi.com [echemi.com]
- 2. This compound [bojnsci.com]
- 3. This compound | 1316852-65-9 | Benchchem [benchchem.com]
- 4. mdpi.com [mdpi.com]
- 5. Development of New Pyrazolo [3,4-b]Pyridine Derivatives as Potent Anti-Leukemic Agents and Topoisomerase IIα Inhibitors with Broad-Spectrum Cytotoxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Novel pyrazolo[3,4-b]pyridine derivatives: Synthesis, structure-activity relationship studies, and regulation of the AMPK/70S6K pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Identification of 1H-pyrazolo[3,4-b]pyridine derivatives as novel and potent TBK1 inhibitors: design, synthesis, biological evaluation, and molecular docking study - PMC [pmc.ncbi.nlm.nih.gov]
Physicochemical Characteristics of 5-Bromo-2-methyl-2H-pyrazolo[3,4-b]pyridine: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
5-Bromo-2-methyl-2H-pyrazolo[3,4-b]pyridine is a brominated heterocyclic compound of significant interest in medicinal chemistry. Its structural motif, a pyrazolo[3,4-b]pyridine core, is a versatile scaffold for the development of kinase inhibitors and other therapeutic agents. This guide provides a comprehensive overview of the known physicochemical characteristics of this compound, including its chemical properties, and biological activity. Detailed experimental protocols for related synthetic procedures and relevant analytical techniques are also discussed to support further research and development.
Chemical and Physical Properties
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| Molecular Formula | C₇H₆BrN₃ | [2][3][4][5] |
| Molecular Weight | 212.05 g/mol | [2][4] |
| CAS Number | 1316852-65-9 | [2][3][4][5] |
| Appearance | Light yellow to yellow solid | [1] |
| Boiling Point | 316.8 ± 22.0 °C (Predicted) | [3][5] |
| Density | 1.76 ± 0.1 g/cm³ (Predicted) | [3][5] |
| pKa | 4.41 ± 0.30 (Predicted) | [1] |
| XLogP3 | 1.5 | [3][5] |
| InChI Key | ZRYAFGDXXVYCKZ-UHFFFAOYSA-N | [2][4] |
| SMILES | CN1N=C2C(C=C(Br)C=N2)=C1 |
Spectroscopic and Analytical Characterization
While specific spectra for this compound are not publicly available, its structure can be unequivocally confirmed using a combination of standard spectroscopic techniques. Commercial suppliers indicate the availability of analytical data such as NMR, HPLC, and LC-MS upon request.[6][7]
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: The proton NMR spectrum is expected to show distinct signals corresponding to the protons on the pyridine and pyrazole rings, as well as the methyl group. The chemical shifts and coupling constants would be indicative of their electronic environment and spatial relationships.
-
¹³C NMR: The carbon NMR spectrum would provide information on the number and types of carbon atoms in the molecule, including the substituted aromatic carbons and the methyl carbon.
Mass Spectrometry (MS): Mass spectrometry would be used to confirm the molecular weight of the compound. The fragmentation pattern observed in the mass spectrum can also provide valuable structural information.
High-Performance Liquid Chromatography (HPLC): HPLC is a crucial technique for assessing the purity of the compound. A single, sharp peak under various conditions would indicate a high degree of purity.
Biological Activity and Mechanism of Action
This compound has emerged as a significant scaffold in the design of kinase inhibitors, particularly targeting Tropomyosin receptor kinases (TRKs).[2][4] TRKs are a family of receptor tyrosine kinases that are often implicated in the growth and proliferation of various cancers.[2][4]
The proposed mechanism of action involves the binding of the pyrazolo[3,4-b]pyridine core to the kinase domain of TRKs.[2][4] This interaction inhibits the autophosphorylation of the receptor, thereby blocking the activation of downstream signaling pathways crucial for cell survival and proliferation.[2][4]
Chemical Reactivity and Synthesis
The bromine atom at the 5-position of the pyrazolo[3,4-b]pyridine ring is a key functional group that allows for further chemical modifications. This position is amenable to various palladium-catalyzed cross-coupling reactions, enabling the synthesis of a diverse library of derivatives.
Key Reactions:
-
Suzuki-Miyaura Coupling: Reaction with boronic acids to form carbon-carbon bonds.
-
Buchwald-Hartwig Amination: Reaction with amines to form carbon-nitrogen bonds.
These reactions are instrumental in structure-activity relationship (SAR) studies for optimizing the biological activity of this class of compounds.
Experimental Protocols
Example Protocol: Suzuki-Miyaura Coupling of this compound
This protocol is based on a general procedure for the arylation of similar bromo-substituted heterocyclic compounds.
Materials:
-
This compound
-
Arylboronic acid (1.3 equivalents)
-
Dioxane/water (5:1 solvent mixture)
-
PdCl₂(PPh₃)₂ (5 mol%)
-
K₂CO₃ (2 equivalents)
-
Standard laboratory glassware and purification apparatus (e.g., flash chromatography system)
Procedure:
-
Substrate Preparation: In a round-bottom flask, dissolve this compound and the arylboronic acid in the dioxane/water solvent mixture.
-
Catalysis: Add the palladium catalyst (PdCl₂(PPh₃)₂) and potassium carbonate to the reaction mixture.
-
Reaction: Heat the mixture to 90°C and stir until the starting material is consumed (monitor by TLC or LC-MS).
-
Work-up and Isolation: After cooling to room temperature, the reaction mixture is typically diluted with water and extracted with an organic solvent (e.g., ethyl acetate). The combined organic layers are dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.
-
Purification: The crude product is purified by flash chromatography on silica gel to yield the desired arylated product.
Safety and Handling
This compound should be handled in a well-ventilated area.[5] Appropriate personal protective equipment, including gloves and safety glasses, should be worn.[5] Avoid inhalation of dust and contact with skin and eyes.[5] Store the compound in a tightly sealed container in a cool, dry place.[5]
Conclusion
This compound is a valuable building block in medicinal chemistry, offering a versatile platform for the development of novel therapeutic agents, particularly kinase inhibitors. While some of its physicochemical properties are currently based on predicted values, this guide provides a solid foundation for researchers. Further experimental determination of its properties and exploration of its synthetic utility will undoubtedly contribute to the advancement of drug discovery programs.
References
- 1. 5-Bromo-2-methyl-2H-pyrazolo[3,4-c]pyridine CAS#: 2089292-88-4 [m.chemicalbook.com]
- 2. Page loading... [wap.guidechem.com]
- 3. rsc.org [rsc.org]
- 4. This compound | 1316852-65-9 | Benchchem [benchchem.com]
- 5. echemi.com [echemi.com]
- 6. 1316852-65-9|this compound|BLD Pharm [bldpharm.com]
- 7. 1316852-65-9 | this compound | Bromides | Ambeed.com [ambeed.com]
An In-depth Technical Guide to 5-Bromo-2-methyl-2H-pyrazolo[3,4-b]pyridine (CAS 1316852-65-9)
For Researchers, Scientists, and Drug Development Professionals
Abstract
5-Bromo-2-methyl-2H-pyrazolo[3,4-b]pyridine is a heterocyclic compound of significant interest in medicinal chemistry.[1] Its structural backbone, the pyrazolo[3,4-b]pyridine scaffold, is a versatile building block in the discovery of novel therapeutics, particularly in the realms of oncology and inflammatory diseases. This technical guide provides a comprehensive overview of the available information on this compound, including its physicochemical properties, a proposed synthesis methodology based on related compounds, its role as a scaffold for potent kinase inhibitors, and relevant experimental protocols for its potential biological evaluation. The document aims to serve as a foundational resource for researchers engaged in the exploration and application of this compound in drug discovery and development.
Physicochemical Properties
This compound is a brominated heterocyclic compound.[1] A summary of its key physicochemical properties is presented in Table 1.
| Property | Value | Source |
| CAS Number | 1316852-65-9 | [1][2][3][] |
| Molecular Formula | C₇H₆BrN₃ | [1][][5] |
| Molecular Weight | 212.05 g/mol | [1][5] |
| Appearance | Powder or liquid | [5] |
| Boiling Point (Predicted) | 316.8±22.0 °C | [5] |
| Density (Predicted) | 1.76±0.1 g/cm³ | [5] |
| SMILES | CN1C=C2C=C(C=NC2=N1)Br | [] |
| InChI | InChI=1S/C7H6BrN3/c1-11-4-5-2-6(8)3-9-7(5)10-11/h2-4H,1H3 | [] |
Synthesis and Elaboration
Proposed Synthesis of this compound
The proposed synthesis involves a two-step process: first, the synthesis of the precursor 5-bromo-1H-pyrazolo[3,4-b]pyridine, followed by the selective methylation of the pyrazole nitrogen.
Step 1: Synthesis of 5-bromo-1H-pyrazolo[3,4-b]pyridine
A common method for the synthesis of the pyrazolo[3,4-b]pyridine core involves the cyclization of a substituted pyridine with a hydrazine.[6] One documented procedure for the synthesis of 5-bromo-1H-pyrazolo[3,4-b]pyridine starts from 5-bromo-2-fluoropyridine-3-carboxaldehyde.[7]
-
Experimental Protocol (based on a similar synthesis):
-
A solution of 5-bromo-2-fluoropyridine-3-carboxaldehyde (1 equivalent) and anhydrous hydrazine (5.6 equivalents) in ethanol is heated to reflux overnight.[7]
-
The reaction progress is monitored by thin-layer chromatography (TLC).[7]
-
Upon completion, the reaction mixture is concentrated under reduced pressure.[7]
-
The concentrated mixture is poured into water, leading to the precipitation of the product.[7]
-
The precipitate is collected by filtration, washed with water and ether, and then dried under vacuum to yield 5-bromo-1H-pyrazolo[3,4-b]pyridine.[7]
-
Step 2: N-methylation of 5-bromo-1H-pyrazolo[3,4-b]pyridine
The N-methylation of pyrazolo[3,4-b]pyridines can be achieved using a suitable methylating agent in the presence of a base.
-
Proposed Experimental Protocol:
-
To a solution of 5-bromo-1H-pyrazolo[3,4-b]pyridine (1 equivalent) in a suitable aprotic solvent (e.g., DMF or THF), a base such as sodium hydride (NaH) or potassium carbonate (K₂CO₃) is added portion-wise at 0 °C.
-
The mixture is stirred for a short period to allow for deprotonation.
-
A methylating agent, such as methyl iodide (CH₃I) or dimethyl sulfate ((CH₃)₂SO₄), is then added dropwise.
-
The reaction is allowed to warm to room temperature and stirred until completion (monitored by TLC).
-
The reaction is quenched with water and the product is extracted with an organic solvent (e.g., ethyl acetate).
-
The organic layer is washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.
-
The crude product is purified by column chromatography on silica gel to afford this compound.
-
Caption: Proposed synthetic workflow for this compound.
Further Elaboration through Cross-Coupling Reactions
The bromine atom at the 5-position of the pyrazolo[3,4-b]pyridine core serves as a versatile handle for introducing molecular diversity through various palladium-catalyzed cross-coupling reactions, such as Suzuki-Miyaura and Buchwald-Hartwig amination. This allows for the synthesis of a wide range of derivatives for structure-activity relationship (SAR) studies.
-
Representative Suzuki-Miyaura Coupling Protocol:
-
A mixture of the 5-bromo-pyrazolo[3,4-b]pyridine derivative (1 equivalent), an appropriate arylboronic acid (1.1-1.5 equivalents), a palladium catalyst such as Pd(PPh₃)₄ or PdCl₂(dppf) (typically 2-10 mol%), and a base (e.g., K₂CO₃, Cs₂CO₃, or K₃PO₄) is prepared in a suitable solvent system (e.g., dioxane/water, toluene, or DMF).[8]
-
The reaction mixture is degassed and heated under an inert atmosphere (e.g., nitrogen or argon) at a temperature ranging from 80 to 120 °C for several hours.[8]
-
Upon completion, the reaction is cooled to room temperature, diluted with water, and extracted with an organic solvent.[8]
-
The combined organic layers are washed, dried, and concentrated. The crude product is then purified by column chromatography.[8]
-
Caption: General workflow for diversification via Suzuki-Miyaura coupling.
Biological Activity and Mechanism of Action
The pyrazolo[3,4-b]pyridine scaffold is a key pharmacophore in a variety of biologically active compounds, with a significant number of derivatives being investigated as kinase inhibitors for the treatment of cancer.
Primary Target: Tropomyosin Receptor Kinases (TRKs)
This compound is explored as a scaffold for the design of inhibitors targeting Tropomyosin Receptor Kinases (TRKs).[1] TRKs are a family of receptor tyrosine kinases that play a crucial role in the development and function of the nervous system. Dysregulation of TRK signaling, often through gene fusions, is implicated in a wide range of cancers. Inhibition of TRK activity can block downstream signaling pathways, leading to reduced cell proliferation and the induction of apoptosis in cancer cells.[1]
The primary downstream signaling pathways activated by TRKs include:
-
Ras/MAPK Pathway: Regulates cell proliferation, differentiation, and survival.
-
PI3K/Akt Pathway: A major pathway involved in cell survival, growth, and proliferation.
-
PLCγ Pathway: Leads to the activation of Protein Kinase C (PKC) and calcium signaling, influencing a variety of cellular processes.
Caption: Tropomyosin Receptor Kinase (TRK) signaling pathway and the inhibitory action of this compound.
Other Potential Targets
Derivatives of the pyrazolo[3,4-b]pyridine scaffold have demonstrated inhibitory activity against a range of other kinases and cellular targets, including:
-
Cyclin-Dependent Kinases (CDKs)
-
Glycogen Synthase Kinase-3 (GSK-3)
-
Fibroblast Growth Factor Receptor (FGFR)
-
Topoisomerase IIα
This broad activity profile highlights the potential of this scaffold in developing targeted therapies for various diseases.
Quantitative Biological Data (Representative Derivatives)
While specific quantitative biological data for this compound is not publicly available, the following tables present data for closely related pyrazolo[3,4-b]pyridine derivatives to illustrate the potential potency and selectivity of this chemical class.
Table 2: TRK Kinase Inhibitory Activity of Representative Pyrazolo[3,4-b]pyridine Derivatives
| Compound ID | TRKA IC₅₀ (nM) | TRKB IC₅₀ (nM) | TRKC IC₅₀ (nM) | Source |
| Entrectinib | 1 | 3 | 5 | [9] |
| Larotrectinib | <20 | <20 | <20 | [9] |
| Compound 3 | 1.6 | 2.9 | 2.0 | [9] |
| Compound C03 | 56 | - | - | [9][10] |
Table 3: In Vitro Cytotoxicity of Representative Pyrazolo[3,4-b]pyridine Derivatives Against Cancer Cell Lines
| Compound ID | Cell Line | GI₅₀ (µM) | Cancer Type | Source |
| Compound 8c | NCI-60 Panel (average) | 1.33 | Various | [11] |
| Compound 8c | MV4-11 | 0.72 | Leukemia | [11] |
| Compound 8b | MV4-11 | 3.55 | Leukemia | [11] |
| Compound 8f | MV4-11 | 3.70 | Leukemia | [11] |
| Compound C03 | Km-12 | 0.304 | Colon Cancer | [10] |
| Compound C03 | MCF-7 | >40 | Breast Cancer | [10] |
Experimental Protocols
The following are generalized protocols for assays relevant to the evaluation of pyrazolo[3,4-b]pyridine derivatives as potential anticancer agents.
In Vitro Kinase Inhibition Assay (TRKA)
This protocol describes a method to determine the in vitro potency of a test compound against a specific kinase.
-
Materials:
-
Recombinant human TRKA kinase
-
Kinase substrate (e.g., a synthetic peptide)
-
ATP (Adenosine triphosphate)
-
Assay buffer (containing MgCl₂, DTT, etc.)
-
Test compound (this compound or its derivatives)
-
Detection reagent (e.g., ADP-Glo™ Kinase Assay kit)
-
384-well plates
-
Plate reader
-
-
Procedure:
-
Prepare serial dilutions of the test compound in DMSO.
-
In a 384-well plate, add the test compound dilution or DMSO for control wells.
-
Add the TRKA kinase solution to each well.
-
Initiate the kinase reaction by adding a mixture of the substrate and ATP.
-
Incubate the plate at room temperature for a specified time (e.g., 60 minutes).
-
Stop the reaction and measure the kinase activity using a suitable detection reagent and a plate reader.
-
Calculate the percent inhibition for each compound concentration relative to the DMSO control and determine the IC₅₀ value by fitting the data to a dose-response curve.
-
In Vitro Cytotoxicity Assay (MTT Assay)
This colorimetric assay measures the metabolic activity of cells as an indicator of cell viability.
-
Materials:
-
Cancer cell lines (e.g., Km-12, MV4-11)
-
Complete cell culture medium
-
Test compound
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization solution (e.g., DMSO or acidified isopropanol)
-
96-well plates
-
Microplate reader
-
-
Procedure:
-
Seed cells into 96-well plates at a predetermined density and incubate overnight.
-
Treat the cells with various concentrations of the test compound and incubate for a desired period (e.g., 48 or 72 hours).
-
Add MTT solution to each well and incubate for 2-4 hours to allow the formation of formazan crystals.
-
Add the solubilization solution to dissolve the formazan crystals.
-
Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Calculate the percentage of cell viability relative to the untreated control and determine the GI₅₀ (concentration for 50% of maximal inhibition of cell proliferation) or IC₅₀ (concentration for 50% of maximal inhibition) value.
-
Conclusion
This compound represents a valuable starting point for the development of novel kinase inhibitors, particularly those targeting the TRK family of receptor tyrosine kinases. The pyrazolo[3,4-b]pyridine core is a privileged scaffold in medicinal chemistry, and the bromo substituent at the 5-position provides a convenient handle for synthetic elaboration and the exploration of structure-activity relationships. While specific biological data for this exact compound is limited in the public domain, the extensive research on related analogs strongly suggests its potential as a precursor for potent and selective anticancer agents. Further investigation into the synthesis and biological evaluation of derivatives of this compound is warranted to fully elucidate their therapeutic potential. This guide provides a foundational framework to support such research endeavors.
References
- 1. This compound | 1316852-65-9 | Benchchem [benchchem.com]
- 2. 1316852-65-9|this compound|BLD Pharm [bldpharm.com]
- 3. This compound | 1316852-65-9 [chemicalbook.com]
- 5. echemi.com [echemi.com]
- 6. Page loading... [guidechem.com]
- 7. 5-BROMO-1H-PYRAZO[3,4-B]PYRIDINE synthesis - chemicalbook [chemicalbook.com]
- 8. Efficient Synthesis of Novel Pyridine-Based Derivatives via Suzuki Cross-Coupling Reaction of Commercially Available 5-Bromo-2-methylpyridin-3-amine: Quantum Mechanical Investigations and Biological Activities [mdpi.com]
- 9. Design, synthesis and biological evaluation of pyrazolo[3,4-b]pyridine derivatives as TRK inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Design, synthesis and biological evaluation of pyrazolo[3,4-b]pyridine derivatives as TRK inhibitors - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]
- 11. mdpi.com [mdpi.com]
Synthesis of 5-Bromo-2-methyl-2H-pyrazolo[3,4-b]pyridine: A Technical Guide
This in-depth technical guide provides a comprehensive overview of the synthesis of 5-Bromo-2-methyl-2H-pyrazolo[3,4-b]pyridine, a key building block in the development of novel therapeutic agents. The synthesis is presented as a two-step process, commencing with the formation of the core pyrazolo[3,4-b]pyridine ring system, followed by N-methylation. This document is intended for researchers, scientists, and professionals in the field of drug development.
Synthetic Strategy Overview
The synthesis of this compound is most effectively achieved through a two-step reaction sequence. The initial step involves the synthesis of the parent compound, 5-Bromo-1H-pyrazolo[3,4-b]pyridine, via the cyclization of a suitable pyridine precursor. The subsequent step is the selective methylation of the pyrazole nitrogen to yield the final product.
Caption: High-level overview of the two-step synthesis process.
Experimental Protocols
Step 1: Synthesis of 5-Bromo-1H-pyrazolo[3,4-b]pyridine
The synthesis of the intermediate, 5-Bromo-1H-pyrazolo[3,4-b]pyridine, can be accomplished through the intramolecular cyclization of 5-bromo-2-hydrazinopyridine hydrochloride[1].
Experimental Procedure:
-
To a three-necked flask equipped with a thermometer, condenser, and magnetic stirrer, add a specific amount of 5-bromo-2-hydrazinopyridine hydrochloride.
-
Add N,N-Dimethylformamide (DMF) as the solvent.
-
Stir the reaction mixture at room temperature for 1 hour.
-
Heat the mixture to reflux and maintain for an overnight period.
-
Monitor the reaction progress using thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
Perform an extractive workup using purified water and dichloromethane.
-
Separate the organic phase, and wash the aqueous phase multiple times with dichloromethane.
-
Combine the organic extracts and dry over anhydrous sodium sulfate.
-
Concentrate the organic phase under reduced pressure.
-
Purify the crude product by silica gel column chromatography to obtain 5-Bromo-1H-pyrazolo[3,4-b]pyridine.
A similar procedure starting from 5-bromo-2-fluoro-3-formylpyridine and anhydrous hydrazine in ethanol has also been reported to yield the desired product[2].
Step 2: Synthesis of this compound
The final product is obtained by the N-methylation of 5-Bromo-1H-pyrazolo[3,4-b]pyridine. While a specific detailed protocol for this step is not available in the provided search results, a general procedure for N-alkylation of pyrazoles can be adapted.
Proposed Experimental Procedure:
-
Dissolve 5-Bromo-1H-pyrazolo[3,4-b]pyridine in a suitable aprotic solvent such as DMF or acetonitrile.
-
Add a base, for example, potassium carbonate (K₂CO₃) or sodium hydride (NaH), to the reaction mixture and stir for a short period at room temperature.
-
Add a methylating agent, such as methyl iodide (CH₃I) or dimethyl sulfate ((CH₃)₂SO₄), dropwise to the mixture.
-
Stir the reaction at room temperature or with gentle heating until the starting material is consumed, as monitored by TLC.
-
Quench the reaction by the addition of water.
-
Extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford this compound.
Caption: Detailed workflow for the two-step synthesis.
Quantitative Data
The following table summarizes the reported and expected quantitative data for the synthesis of 5-Bromo-1H-pyrazolo[3,4-b]pyridine. Data for the subsequent methylation step is based on typical yields for similar reactions due to the absence of specific literature values.
| Step | Reactant(s) | Solvent | Reagent(s) | Temperature (°C) | Time (h) | Yield (%) | Reference |
| 1 | 5-bromo-2-hydrazinopyridine hydrochloride | DMF | - | Reflux | Overnight | Not Specified | [1] |
| 1 | 5-bromo-2-fluoro-3-formylpyridine | Ethanol | Anhydrous hydrazine | Reflux | Overnight | 46 | [2] |
| 2 (Proposed) | 5-Bromo-1H-pyrazolo[3,4-b]pyridine | DMF | K₂CO₃, CH₃I | 25-50 | 2-6 | 70-90 (Estimated) | - |
Characterization
The final product, this compound, should be characterized using standard analytical techniques to confirm its identity and purity. These methods include:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR to confirm the chemical structure and the position of the methyl group.
-
Mass Spectrometry (MS): To determine the molecular weight and confirm the elemental composition.
-
High-Performance Liquid Chromatography (HPLC): To assess the purity of the final compound.
Applications
This compound serves as a valuable intermediate in the synthesis of more complex molecules. For instance, it is utilized in palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, to introduce aryl or heteroaryl substituents at the 5-position[3]. The pyrazolo[3,4-b]pyridine scaffold is a core component of various biologically active compounds, including inhibitors of tropomyosin receptor kinases (TRKs), which are targets in cancer therapy[3].
References
An In-Depth Technical Guide to the Solubility of 5-Bromo-2-methyl-2H-pyrazolo[3,4-b]pyridine in Organic Solvents
Abstract
This technical guide provides a comprehensive analysis of the solubility characteristics of 5-Bromo-2-methyl-2H-pyrazolo[3,4-b]pyridine, a heterocyclic compound of significant interest in pharmaceutical and agrochemical research. In the absence of extensive published quantitative solubility data for this specific molecule, this document establishes a predictive framework based on its structural attributes and the known behavior of related pyrazolopyridine derivatives. Furthermore, it offers detailed, field-proven experimental protocols for researchers to accurately determine its solubility in various organic solvents. This guide is intended for researchers, scientists, and drug development professionals, providing the foundational knowledge and practical methodologies required for the effective use of this compound in solution-based applications.
Introduction to this compound
This compound is a substituted pyrazolopyridine, a class of bicyclic nitrogen-containing heterocycles. Pyrazolopyridines are recognized as important pharmacophores due to their structural similarity to purines, enabling them to interact with a wide range of biological targets. The fusion of a pyrazole and a pyridine ring creates a unique electronic distribution, with the pyrazole ring being π-excessive and the pyridine ring being π-deficient.[1] This inherent dipolar nature is a key determinant of their physical properties, including solubility.[1]
The specific compound, this compound, with the molecular formula C₇H₆BrN₃, has a molecular weight of approximately 212.05 g/mol .[2][] Its structure, featuring a bromine substituent and a methyl group, further influences its polarity, hydrogen bonding potential, and ultimately, its solubility in organic solvents. Understanding its solubility is paramount for applications such as reaction chemistry, formulation development, and high-throughput screening.
Physicochemical Properties and Predicted Solubility Profile
While specific experimental solubility data is scarce, we can infer a likely solubility profile by examining the molecule's structural features and applying the "like dissolves like" principle.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| CAS Number | 1316852-65-9 | [2] |
| Molecular Formula | C₇H₆BrN₃ | [2][] |
| Molecular Weight | 212.05 g/mol | [2] |
| Appearance | Powder or liquid | [2] |
| Predicted Boiling Point | 316.8 ± 22.0 °C | [2] |
| Predicted Density | 1.76 ± 0.1 g/cm³ | [2] |
| XLogP3 | 1.5 | [2] |
The XLogP3 value of 1.5 suggests a moderate level of lipophilicity. The presence of nitrogen atoms in the bicyclic system allows for potential hydrogen bonding with protic solvents. The bromine atom adds to the molecular weight and polarizability. Based on these characteristics, a qualitative solubility prediction in common organic solvents is presented below.
Table 2: Predicted Qualitative Solubility of this compound
| Solvent Class | Representative Solvents | Predicted Solubility | Rationale |
| Polar Aprotic | Dimethylformamide (DMF), Dimethyl sulfoxide (DMSO), Acetonitrile (ACN) | High | The strong dipole moments of these solvents can effectively solvate the polar pyrazolopyridine core. |
| Polar Protic | Methanol, Ethanol, Isopropanol | Moderate to High | Hydrogen bonding between the solvent's hydroxyl group and the nitrogen atoms of the solute is expected to facilitate dissolution. |
| Chlorinated | Dichloromethane (DCM), Chloroform | Moderate | The compound's moderate polarity should allow for favorable interactions with these solvents. |
| Ethers | Tetrahydrofuran (THF), Diethyl ether | Low to Moderate | The lower polarity of ethers compared to other polar solvents may limit solubility. |
| Aromatic | Toluene, Benzene | Low | The nonpolar nature of these solvents is less likely to effectively solvate the polar solute. |
| Aliphatic | Hexanes, Heptane | Very Low / Insoluble | The significant difference in polarity between the compound and these nonpolar solvents will likely result in poor solubility. |
Experimental Determination of Solubility
To obtain precise quantitative solubility data, standardized experimental procedures are necessary. The following protocols are recommended for their reliability and reproducibility.
Isothermal Saturation Method (Gravimetric Analysis)
This method directly measures the mass of a solute dissolved in a known volume of solvent at a constant temperature to determine the saturation solubility.[4]
Protocol:
-
Sample Preparation: Add an excess amount of this compound to a known volume of the selected organic solvent in a sealed vial or flask. The presence of undissolved solid is crucial to ensure saturation.
-
Equilibration: Place the sealed container in a constant temperature bath with agitation (e.g., a shaker or magnetic stirrer) for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.
-
Phase Separation: Allow the mixture to settle, or centrifuge to separate the undissolved solid from the saturated solution.
-
Sample Withdrawal and Filtration: Carefully withdraw a known volume of the clear supernatant using a pre-heated or pre-cooled syringe to avoid temperature-induced precipitation. Filter the solution through a syringe filter (e.g., 0.22 µm PTFE) to remove any remaining solid particles.
-
Solvent Evaporation and Mass Determination: Transfer a precisely measured volume of the filtered saturated solution to a pre-weighed vial. Evaporate the solvent under a gentle stream of nitrogen or in a vacuum oven at a temperature that will not cause degradation of the compound.
-
Calculation of Solubility: Once the solvent is completely removed, re-weigh the vial containing the dry solute. The solubility can then be calculated using the following formula:
Solubility (g/L) = (Mass of vial with solute - Mass of empty vial) / Volume of saturated solution taken
Caption: Isothermal Saturation (Gravimetric) Workflow.
Spectrophotometric Method
This method is applicable if the compound has a chromophore that absorbs light in the UV-Vis range and the chosen solvent is transparent in that wavelength region.[5]
Protocol:
-
Determine Maximum Absorbance (λmax): Prepare a dilute solution of this compound in the solvent of interest. Scan the solution using a UV-Vis spectrophotometer to determine the wavelength of maximum absorbance (λmax).
-
Prepare a Calibration Curve:
-
Create a series of standard solutions of known concentrations of the compound in the chosen solvent.
-
Measure the absorbance of each standard solution at λmax.
-
Plot a graph of absorbance versus concentration. The resulting linear plot should adhere to the Beer-Lambert law.
-
-
Preparation and Analysis of the Saturated Solution:
-
Prepare a saturated solution as described in the Isothermal Saturation Method (steps 1 and 2).
-
After equilibration and filtration, accurately dilute a known volume of the saturated solution with the same solvent to bring the absorbance within the linear range of the calibration curve.
-
-
Calculation of Solubility:
-
Measure the absorbance of the diluted saturated solution at λmax.
-
Use the equation of the line from the calibration curve to determine the concentration of the diluted solution.
-
Calculate the concentration of the original saturated solution by multiplying the concentration of the diluted solution by the dilution factor.
-
Caption: Spectrophotometric Solubility Determination Workflow.
Safety and Handling
While a specific, comprehensive safety data sheet (SDS) for this compound is not widely available, data for structurally related brominated pyridine derivatives provide essential guidance.[6][7]
-
Hazard Statements: Compounds of this class are often associated with skin irritation (H315), serious eye irritation (H319), and potential respiratory irritation (H335).[6][8]
-
Precautionary Measures:
-
Storage: Store in a tightly closed container in a dry, cool, and well-ventilated place.[2][9]
Conclusion
This guide has established a framework for understanding and determining the solubility of this compound in organic solvents. Based on its molecular structure, it is predicted to be most soluble in polar aprotic and polar protic solvents, with decreasing solubility in less polar and nonpolar solvents. For precise quantitative data, this guide provides detailed, step-by-step protocols for the Isothermal Saturation (Gravimetric) and Spectrophotometric methods. Adherence to these robust experimental designs, coupled with the provided safety and handling information, will enable researchers to confidently and accurately assess the solubility of this compound, facilitating its effective use in further research and development.
References
- 1. researchgate.net [researchgate.net]
- 2. echemi.com [echemi.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. jubilantingrevia.com [jubilantingrevia.com]
- 7. fishersci.com [fishersci.com]
- 8. 5-Bromo-2-(2-methyl-2H-tetrazol-5-yl)pyridine | C7H6BrN5 | CID 23438653 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. cleanchemlab.com [cleanchemlab.com]
Spectroscopic and Synthetic Profile of 5-Bromo-2-methyl-2H-pyrazolo[3,4-b]pyridine: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a detailed overview of the available spectroscopic data and synthetic methodology for the heterocyclic compound 5-Bromo-2-methyl-2H-pyrazolo[3,4-b]pyridine. This molecule is of significant interest in medicinal chemistry, serving as a scaffold in the development of various therapeutic agents. This document is intended to be a valuable resource for researchers engaged in the synthesis, characterization, and application of this and related compounds.
Spectroscopic Data
The following tables summarize the available quantitative spectroscopic data for this compound.
Table 1: ¹H NMR Spectroscopic Data
| Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz | Integration | Assignment |
| 8.59 | Doublet (d) | 2.4 | 1H | Pyridine-H |
| 8.51 | Doublet (d) | 2.4 | 1H | Pyridine-H |
| 8.42 | Singlet (s) | - | 1H | Pyrazole-H |
| 4.13 (Not specified for the target compound, but typical for N-CH₃) | Singlet (s) | - | 3H | N-CH₃ |
Solvent: DMSO-d₆, Spectrometer Frequency: 400 MHz
Table 2: Mass Spectrometry Data
| Technique | Ionization Mode | Mass-to-Charge Ratio (m/z) | Observation |
| Electrospray Ionization (ESI) | Positive | 212.0 | [M+H]⁺ |
Note: To date, publicly accessible ¹³C NMR and Infrared (IR) spectroscopic data for this compound have not been reported in the surveyed literature.
Experimental Protocols
Synthesis of this compound
A reported synthesis of this compound involves the methylation of 5-bromo-2H-pyrazolo[3,4-b]pyridine.
Materials:
-
5-bromo-2H-pyrazolo[3,4-b]pyridine
-
Sodium bis(trimethylsilyl)amide (NaHMDS) solution (1.0 M in THF)
-
Iodomethane (CH₃I)
-
Tetrahydrofuran (THF), dry
-
Dichloromethane (DCM)
-
Ammonium chloride (NH₄Cl) solution (1M)
-
Sodium sulfate (Na₂SO₄)
-
Hexane
-
Ethyl acetate (EtOAc)
Procedure:
-
To an ice-cooled solution of 5-bromo-2H-pyrazolo[3,4-b]pyridine in dry THF, add sodium bis(trimethylsilyl)amide solution (1.5 equivalents).
-
To this mixture, add iodomethane (3.0 equivalents).
-
Allow the resulting mixture to warm to room temperature and stir for an additional 2 hours.
-
Add DCM and 1M NH₄Cl to the reaction mixture.
-
Separate the aqueous layer and extract with DCM.
-
Combine the organic layers, dry over Na₂SO₄, filter, and concentrate the solvent.
-
Purify the residue by flash chromatography using a gradient of hexane and ethyl acetate to afford the product.
General Spectroscopic Analysis Protocols
The following are general methodologies for the spectroscopic characterization of heterocyclic compounds like this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
Sample Preparation: Dissolve approximately 5-10 mg of the solid sample in a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃) in a standard 5 mm NMR tube.
-
¹H NMR Spectroscopy: Acquire proton NMR spectra on a 400 MHz or higher field spectrometer. Typical parameters include a 30-degree pulse angle, a relaxation delay of 1-2 seconds, and a sufficient number of scans to achieve an adequate signal-to-noise ratio.
-
¹³C NMR Spectroscopy: Acquire carbon NMR spectra using a proton-decoupled pulse sequence. A larger number of scans is typically required compared to ¹H NMR to obtain a good signal-to-noise ratio.
Mass Spectrometry (MS):
-
Sample Preparation: Prepare a dilute solution of the sample in a suitable volatile solvent such as methanol or acetonitrile.
-
Analysis: Introduce the sample solution into the mass spectrometer via an appropriate ionization source, such as electrospray ionization (ESI). Acquire mass spectra in positive ion mode to observe the protonated molecule [M+H]⁺.
Infrared (IR) Spectroscopy:
-
Sample Preparation (Solid): Prepare a KBr pellet by grinding a small amount of the solid sample with dry potassium bromide and pressing the mixture into a thin, transparent disk. Alternatively, the solid can be analyzed as a thin film by dissolving it in a volatile solvent, depositing the solution onto a salt plate (e.g., NaCl or KBr), and allowing the solvent to evaporate.
-
Analysis: Place the prepared sample in the beam path of an FT-IR spectrometer and acquire the spectrum over the desired wavenumber range (typically 4000-400 cm⁻¹).
Visualization of Experimental Workflow
The following diagram illustrates a general workflow for the synthesis and spectroscopic characterization of a target compound.
Caption: General workflow for the synthesis and spectroscopic analysis of a chemical compound.
1H NMR spectrum of "5-Bromo-2-methyl-2H-pyrazolo[3,4-B]pyridine"
An In-Depth Technical Guide to the 1H NMR Spectrum of 5-Bromo-2-methyl-2H-pyrazolo[3,4-b]pyridine
For researchers, scientists, and professionals engaged in drug development, a thorough understanding of the structural characteristics of novel chemical entities is paramount. Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone of molecular characterization. This guide provides a detailed analysis of the 1H NMR spectrum of this compound, a heterocyclic compound of interest in medicinal chemistry.
Molecular Structure and Proton Environments
This compound (CAS: 1316852-65-9) possesses a fused bicyclic system. The molecule has three distinct proton environments on the aromatic scaffold and one corresponding to the methyl group. Understanding the electronic effects of the bromine substituent and the pyrazole and pyridine rings is key to assigning the observed chemical shifts.
Expected 1H NMR Spectral Data
While a publicly available experimental spectrum is not readily accessible, based on the analysis of similar pyrazolo[3,4-b]pyridine derivatives, the expected 1H NMR spectral data can be reliably predicted. Key spectral regions for related compounds include the pyrazole C-H proton signal appearing around δ 7.8–8.2 ppm and the methyl protons resonating in the δ 2.5–3.0 ppm range[1].
A predicted 1H NMR spectrum for the closely related compound, 5-Bromo-1H-pyrazolo[3,4-b]pyridine, shows signals at δ 13.91 (s, 1H, NH), 8.60 (d, 1H), 8.54 (d, 1H), and 8.16 (s, br, 1H) when measured in d6-DMSO[2]. The methylation at the N-2 position in the target molecule will result in the disappearance of the NH proton signal and the appearance of a methyl signal.
The following table summarizes the anticipated 1H NMR data for this compound.
| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Integration |
| H-3 | 8.0 - 8.2 | Singlet (s) | - | 1H |
| H-4 | 8.5 - 8.7 | Doublet (d) | ~2.0 | 1H |
| H-6 | 8.4 - 8.6 | Doublet (d) | ~2.0 | 1H |
| N-CH₃ | 4.1 - 4.3 | Singlet (s) | - | 3H |
Note: Predicted values are based on the analysis of structurally similar compounds and general principles of NMR spectroscopy. Actual experimental values may vary.
Experimental Protocol for 1H NMR Spectrum Acquisition
The following provides a detailed methodology for acquiring the 1H NMR spectrum of this compound.
1. Sample Preparation:
-
Weigh approximately 5-10 mg of this compound.
-
Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., Chloroform-d (CDCl₃) or Dimethyl sulfoxide-d₆ (DMSO-d₆)) in a clean, dry NMR tube.
-
Add a small amount of an internal standard, such as tetramethylsilane (TMS), if not already present in the solvent, to serve as a reference for the chemical shifts (δ = 0.00 ppm).
2. NMR Spectrometer Setup:
-
Use a high-field NMR spectrometer, for instance, a 400 MHz or 500 MHz instrument, for better signal resolution.
-
Tune and shim the spectrometer to ensure a homogeneous magnetic field.
-
Set the sample temperature, typically to 298 K (25 °C).
3. Data Acquisition Parameters:
-
Pulse Sequence: A standard single-pulse experiment (e.g., 'zg30' on a Bruker spectrometer).
-
Spectral Width: Approximately 12-16 ppm.
-
Number of Scans: 16 to 64 scans, depending on the sample concentration, to achieve an adequate signal-to-noise ratio.
-
Relaxation Delay (d1): 1-2 seconds.
-
Acquisition Time (aq): 2-4 seconds.
4. Data Processing:
-
Apply a Fourier transform to the acquired Free Induction Decay (FID).
-
Phase correct the resulting spectrum.
-
Calibrate the chemical shift scale using the internal standard (TMS at 0.00 ppm).
-
Integrate the signals to determine the relative number of protons for each resonance.
-
Analyze the multiplicities and coupling constants to elucidate the spin-spin coupling between neighboring protons.
Visualization of Molecular Structure and Proton Assignments
The following diagram illustrates the chemical structure of this compound with its proton assignments.
Caption: Molecular structure of this compound with proton labels.
References
The Diverse Biological Activities of Pyrazolo[3,4-b]pyridine Derivatives: A Technical Guide for Drug Discovery Professionals
Introduction
The pyrazolo[3,4-b]pyridine scaffold, a fused heterocyclic system, has emerged as a "privileged structure" in medicinal chemistry. Its unique electronic and steric properties allow for versatile interactions with a wide range of biological targets, leading to a broad spectrum of pharmacological activities. This guide provides an in-depth technical overview of the significant biological activities of pyrazolo[3,4-b]pyridine derivatives, with a focus on their potential as therapeutic agents. We will delve into their anticancer, anti-inflammatory, and antimicrobial properties, supported by mechanistic insights, quantitative data, and detailed experimental protocols to aid researchers in the fields of drug discovery and development.
Anticancer Activity: Targeting the Machinery of Cell Proliferation
Pyrazolo[3,4-b]pyridine derivatives have demonstrated significant potential as anticancer agents by targeting key regulators of cell growth and division. Their mechanisms of action are often centered on the inhibition of protein kinases and other crucial enzymes involved in cancer progression.
A notable mechanism of action for the anticancer effects of pyrazolo[3,4-b]pyridine derivatives is the inhibition of cyclin-dependent kinases (CDKs).[1][2][3][4] CDKs are a family of protein kinases that are essential for the regulation of the cell cycle.[2] Dysregulation of CDK activity is a hallmark of many cancers, making them attractive targets for therapeutic intervention. Certain pyrazolo[3,4-b]pyridine derivatives have shown potent and selective inhibition of CDK1 and CDK2.[3][4] For instance, compound 8b displayed a high level of activity against lung, liver, and colon cancer cell lines, with IC50 values of 2.9, 2.6, and 2.3 µM, respectively.[5]
Tropomyosin receptor kinases (TRKs) represent another important class of targets for pyrazolo[3,4-b]pyridine-based anticancer agents.[6][7][8] TRKs are a family of receptor tyrosine kinases that play a crucial role in cell proliferation and differentiation.[6][7][8] Their continuous activation and overexpression have been implicated in various cancers.[6][7][8] A series of 38 pyrazolo[3,4-b]pyridine derivatives were synthesized and evaluated as TRK inhibitors, with compound C03 showing an IC50 value of 56 nM against TRKA and inhibiting the proliferation of the Km-12 cell line with an IC50 value of 0.304 μM.[6][7]
Furthermore, some pyrazolo[3,4-b]pyridine derivatives have been identified as potent inhibitors of Topoisomerase IIα (TOPIIα), an essential enzyme that regulates DNA topology during replication and transcription.[9][10][11] Inhibition of TOPIIα leads to DNA damage and ultimately apoptosis in cancer cells. Compound 8c from a synthesized series exhibited potent and broad-spectrum antiproliferative activity across the NCI 60 cancer cell line panel, with a GI50 MG-MID value of 1.33 µM, and was shown to significantly inhibit the DNA relaxation activity of TOPIIα.[9][10][11]
Quantitative Data on Anticancer Activity
The following table summarizes the in vitro anticancer activity of selected pyrazolo[3,4-b]pyridine derivatives against various cancer cell lines.
| Compound | Target(s) | Cancer Cell Line | IC50/GI50 (µM) | Reference |
| 8b | Not specified | A-549 (lung), HEPG2 (liver), HCT-116 (colon) | 2.9, 2.6, 2.3 | [5] |
| C03 | TRKA | Km-12 (colorectal) | 0.304 | [6][7] |
| 8c | TOPIIα | NCI 60 panel (various) | 1.33 (GI50 MG-MID) | [9][10] |
| 9a | CDK2, CDK9 | Hela (cervical) | 2.59 | [2] |
| 14g | CDK2, CDK9 | MCF7 (breast), HCT-116 (colon) | 4.66, 1.98 | [2] |
| SQ-67563 | CDK1, CDK2 | Not specified | Not specified | [4] |
Signaling Pathway Diagrams
To visually represent the mechanisms of action, the following diagrams illustrate the TRK signaling pathway and the role of CDKs in the cell cycle.
References
- 1. webcentral.uc.edu [webcentral.uc.edu]
- 2. botanyjournals.com [botanyjournals.com]
- 3. bio-protocol.org [bio-protocol.org]
- 4. protocols.io [protocols.io]
- 5. Recent advances in pyrazolo[3,4-b]pyridine chemistry: synthesis techniques and biological activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. hereditybio.in [hereditybio.in]
- 7. Molecular Hybrids of Pyazolo[3,4-b]pyridine and Triazole: Design, Synthesis and In Vitro Antibacterial Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 8. japsonline.com [japsonline.com]
- 9. chemistnotes.com [chemistnotes.com]
- 10. pubs.acs.org [pubs.acs.org]
- 11. Synthesis and Antifungal in Vitro Evaluation of Pyrazolo[3,4-b]pyridines Derivatives Obtained by Aza-Diels-Alder Reaction and Microwave Irradiation - PubMed [pubmed.ncbi.nlm.nih.gov]
The 5-Bromo-2-methyl-2H-pyrazolo[3,4-b]pyridine Scaffold: A Versatile Core for Kinase Inhibitor Design
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
The quest for novel kinase inhibitors remains a cornerstone of modern drug discovery, particularly in the field of oncology. The pyrazolo[3,4-b]pyridine core has emerged as a privileged scaffold in medicinal chemistry, demonstrating significant potential for the development of potent and selective kinase inhibitors. This technical guide focuses on a key derivative, 5-Bromo-2-methyl-2H-pyrazolo[3,4-b]pyridine, and its utility as a foundational structure for the design of targeted therapeutics. Its versatile structure allows for substitutions that can be tailored to interact with the ATP-binding sites of various kinases, leading to the inhibition of their catalytic activity.
Mechanism of Action and Therapeutic Potential
The this compound scaffold has been notably explored for its ability to target Tropomyosin receptor kinases (TRKs), a family of receptor tyrosine kinases crucial for neuronal development and function.[1][2] Dysregulation of TRK signaling, often through gene fusions, is implicated in a wide range of cancers.[3] Compounds based on this scaffold act as ATP-competitive inhibitors, binding to the kinase domain of TRK receptors. This binding event prevents the phosphorylation and subsequent activation of downstream signaling pathways, including the Ras/Erk, PLC-γ, and PI3K/Akt pathways, which are critical for cell proliferation, differentiation, and survival.[1][3] Inhibition of these pathways can lead to reduced cancer cell proliferation and the induction of apoptosis.[1] The versatility of the pyrazolo[3,4-b]pyridine core extends beyond TRK inhibition, with derivatives showing activity against other important kinase targets such as Cyclin-Dependent Kinases (CDKs) and Glycogen Synthase Kinase-3 (GSK-3).[4][5][6]
Core Structure and Synthesis
The foundational structure of the kinase inhibitor scaffold is this compound. Its chemical structure is characterized by a fused pyrazole and pyridine ring system, with a bromine atom at the 5-position and a methyl group on the pyrazole nitrogen.
The synthesis of the pyrazolo[3,4-b]pyridine core can be achieved through various synthetic routes. A common approach involves the cyclization of a substituted pyridine precursor. For instance, 5-bromo-2-hydrazinopyridine hydrochloride can undergo intramolecular cyclization in a solvent such as N,N-Dimethylformamide (DMF) upon heating to yield the corresponding 5-Bromo-1H-pyrazolo[3,4-b]pyridine.[1] Subsequent N-methylation provides the target 2-methyl isomer.
Quantitative Data on Pyrazolo[3,4-b]pyridine Derivatives
Table 1: Inhibitory Activity of Pyrazolo[3,4-b]pyridine Derivatives against TRK Kinases
| Compound ID | Target Kinase | IC50 (nM) | Reference |
| C03 | TRKA | 56 | [7] |
| C09 | TRKA | 57 | [7] |
| C10 | TRKA | 26 | [7] |
| Larotrectinib (reference) | TRKA | <20 | [8] |
| Entrectinib (reference) | TRKA | 1 | [8] |
| Entrectinib (reference) | TRKB | 3 | [8] |
| Entrectinib (reference) | TRKC | 5 | [8] |
Table 2: Inhibitory Activity of Pyrazolo[3,4-b]pyridine Derivatives against Other Kinases
| Compound ID | Target Kinase | IC50 (µM) | Reference |
| 4 | CDK5 | 0.41 | [9] |
| 4 | GSK-3 | 1.5 | [9] |
| 4 | DYRK1A | 11 | [9] |
| 9d | A549 cell growth | 3.06 ± 0.05 | [10] |
| A-769662 (reference) | A549 cell growth | 45.29 ± 2.14 | [10] |
| 18d | HEPG-2 cell growth | 3.65 | [11] |
| 18d | MCF-7 cell growth | 1.45 | [11] |
| 18d | HCT-116 cell growth | 2.00 | [11] |
| 17 | EGFR | 4.18 | [11] |
Experimental Protocols
The development of kinase inhibitors based on the this compound scaffold involves a series of well-defined experimental procedures.
General Synthesis of 5-Bromo-1H-pyrazolo[3,4-b]pyridine
A common precursor for derivatives is 5-Bromo-1H-pyrazolo[3,4-b]pyridine. A general synthetic procedure is as follows:
-
To a solution of 5-bromo-2-hydrazinopyridine hydrochloride in a suitable solvent such as N,N-Dimethylformamide (DMF), the reaction mixture is stirred at room temperature.[1]
-
The mixture is then heated to reflux and maintained overnight.[1]
-
Reaction progress is monitored by thin-layer chromatography (TLC).
-
Upon completion, the reaction is cooled, and the product is isolated by extraction with an organic solvent like dichloromethane.[1]
-
The organic layers are combined, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.
-
The crude product is purified by silica gel column chromatography to yield 5-Bromo-1H-pyrazolo[3,4-b]pyridine.[1]
In Vitro Kinase Inhibition Assay (General Protocol)
To determine the potency of a compound against a specific kinase, an in vitro kinase assay is performed. A widely used method is the ADP-Glo™ Kinase Assay, which measures the amount of ADP produced during the kinase reaction.
-
Reagents and Materials : Recombinant kinase, kinase buffer, ATP, substrate, test compound, and ADP-Glo™ reagents.
-
Procedure :
-
A serial dilution of the test compound is prepared.
-
The kinase, substrate, and test compound are incubated together in a multi-well plate.
-
The kinase reaction is initiated by the addition of ATP.
-
The reaction is allowed to proceed for a defined period at a controlled temperature.
-
The ADP-Glo™ Reagent is added to terminate the kinase reaction and deplete the remaining ATP.
-
The Kinase Detection Reagent is then added to convert ADP to ATP and generate a luminescent signal.
-
The luminescence is measured using a plate reader.
-
-
Data Analysis : The luminescent signal is proportional to the amount of ADP formed and thus to the kinase activity. The IC50 value, the concentration of the inhibitor required to reduce kinase activity by 50%, is calculated from the dose-response curve.
Cellular Proliferation Assay
To assess the effect of the compounds on cancer cell growth, a cellular proliferation assay is conducted.
-
Cell Culture : Cancer cell lines are cultured in appropriate media and conditions.
-
Procedure :
-
Cells are seeded in 96-well plates and allowed to adhere overnight.
-
The cells are then treated with various concentrations of the test compound.
-
After a defined incubation period (e.g., 72 hours), cell viability is assessed using a reagent such as MTT or resazurin.
-
-
Data Analysis : The absorbance or fluorescence is measured, and the percentage of cell growth inhibition is calculated relative to a vehicle-treated control. The GI50 (Growth Inhibition 50%) value is then determined.
Visualizing Key Processes
To better understand the context of the this compound scaffold in kinase inhibitor development, the following diagrams illustrate the relevant signaling pathway and a typical experimental workflow.
Conclusion
The this compound scaffold represents a highly promising starting point for the development of novel kinase inhibitors. Its synthetic tractability and the demonstrated potent activity of its derivatives against clinically relevant kinases, such as the TRK family, underscore its importance in modern medicinal chemistry. This technical guide provides a foundational understanding of the core structure, its mechanism of action, relevant quantitative data for its derivatives, and key experimental protocols for its evaluation. Further exploration of the structure-activity relationships and optimization of pharmacokinetic properties of compounds derived from this scaffold are anticipated to yield next-generation kinase inhibitors with significant therapeutic potential.
References
- 1. Page loading... [wap.guidechem.com]
- 2. Novel pyrazolo[3,4-b]pyridine derivatives: Synthesis, structure-activity relationship studies, and regulation of the AMPK/70S6K pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. “On Trk” - the TrkB signal transduction pathway is an increasingly important target in cancer biology - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Identification of 1H-pyrazolo[3,4-b]pyridine derivatives as novel and potent TBK1 inhibitors: design, synthesis, biological evaluation, and molecular docking study - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. mdpi.com [mdpi.com]
- 10. reactionbiology.com [reactionbiology.com]
- 11. researchgate.net [researchgate.net]
The Versatile Scaffold: Unlocking the Potential of 5-Bromo-2-methyl-2H-pyrazolo[3,4-b]pyridine in Drug Discovery
A Technical Guide for Researchers and Drug Development Professionals
The relentless pursuit of novel therapeutic agents has led researchers to explore a vast chemical space, with heterocyclic compounds consistently emerging as privileged scaffolds in medicinal chemistry. Among these, the pyrazolo[3,4-b]pyridine core has garnered significant attention due to its structural resemblance to purine and its ability to interact with a wide array of biological targets. This technical guide delves into the potential applications of a specific, promising derivative: 5-Bromo-2-methyl-2H-pyrazolo[3,4-b]pyridine . This document will serve as an in-depth resource, summarizing its role in the development of targeted therapies, providing available quantitative data, outlining key experimental methodologies, and visualizing associated biological pathways.
Core Chemical Properties and Synthesis
This compound (CAS No: 1316852-65-9) is a brominated heterocyclic compound with the molecular formula C₇H₆BrN₃ and a molecular weight of 212.05 g/mol .[1] The presence of the bromine atom at the 5-position provides a convenient handle for further chemical modifications, making it an ideal starting point for the synthesis of diverse compound libraries.[2]
Primary Application: A Scaffold for Kinase Inhibitors in Oncology
The most prominent application of the this compound scaffold lies in the design and synthesis of potent kinase inhibitors for the treatment of cancer.[1] Kinases are a class of enzymes that play a crucial role in cell signaling, and their dysregulation is a hallmark of many cancers.
Targeting Tropomyosin Receptor Kinases (TRKs)
A significant body of research has focused on utilizing the pyrazolo[3,4-b]pyridine core to develop inhibitors of Tropomyosin Receptor Kinases (TRKs).[2] The TRK family of receptor tyrosine kinases (TRKA, TRKB, and TRKC) are activated by neurotrophins and play a vital role in the development and function of the nervous system. However, chromosomal rearrangements leading to gene fusions involving the neurotrophic tyrosine receptor kinase (NTRK) genes can result in the expression of constitutively active TRK fusion proteins, which act as oncogenic drivers in a wide range of tumors.
Derivatives of this compound have been designed to bind to the ATP-binding pocket of the TRK kinase domain, thereby inhibiting its activity. This inhibition blocks the downstream signaling pathways crucial for cancer cell proliferation and survival.
The inhibition of TRK by pyrazolo[3,4-b]pyridine derivatives disrupts key downstream signaling cascades, including the Ras/Erk (MAPK), PLC-γ, and PI3K/Akt pathways.[2] These pathways are central to regulating cell growth, differentiation, survival, and angiogenesis.
While specific IC50 values for derivatives of this compound are not extensively reported, studies on the broader pyrazolo[3,4-b]pyridine scaffold demonstrate potent anti-proliferative activity.
| Compound ID | Target | IC50 (nM) | Cell Line | IC50 (µM) | Reference |
| C03 | TRKA | 56 | Km-12 | 0.304 | [3] |
| Not Specified | Topoisomerase IIα | - | K562 | 0.72 - 6.52 | [4][5] |
Emerging Applications: Beyond Oncology
The versatility of the this compound scaffold extends beyond cancer therapeutics, with preliminary evidence suggesting its potential in other disease areas.
Neurodegenerative Diseases
The structural similarity of the pyrazolo[3,4-b]pyridine core to endogenous purines suggests its potential to interact with targets in the central nervous system. There is growing interest in its application for neurodegenerative disorders like Alzheimer's and Parkinson's disease. The development of molecules that can modulate neuroinflammation or protein aggregation is a key area of research. However, specific quantitative data for this compound derivatives in this context is still limited.
Anti-inflammatory Agents
Chronic inflammation is a key component of numerous diseases. The pyrazolo[3,4-b]pyridine scaffold has been investigated for its anti-inflammatory properties, with some derivatives showing inhibitory activity against key inflammatory mediators like cyclooxygenase (COX) enzymes.
| Compound ID | Target | IC50 (µM) | Reference |
| 19a | COX-2 | 0.071 | [6][7] |
| 19b | COX-2 | 0.048 | [6][7] |
| 19c | COX-2 | 0.055 | [6][7] |
| 56a | COX-2 | 1.03 | [6][7] |
| 56b | COX-2 | 1.71 | [6][7] |
| 56c | COX-2 | 1.15 | [6][7] |
Experimental Protocols
Detailed experimental protocols are crucial for the reproducibility and advancement of research. Below are generalized procedures based on published literature for the synthesis and biological evaluation of pyrazolo[3,4-b]pyridine derivatives.
General Synthesis of Pyrazolo[3,4-b]pyridine Derivatives
This protocol describes a general method for the synthesis of pyrazolo[3,4-b]pyridine derivatives, which can be adapted for the synthesis of this compound.
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a condenser and magnetic stirrer, dissolve the starting 5-bromo-2-hydrazinopyridine derivative in a suitable solvent such as ethanol.
-
Reagent Addition: Add the appropriate cyclizing agent (e.g., a 1,3-dicarbonyl compound to form the pyrazole ring).
-
Reaction: Heat the mixture to reflux and monitor the reaction progress using thin-layer chromatography (TLC).
-
Work-up: Once the reaction is complete, cool the mixture to room temperature. Pour the reaction mixture into cold water to precipitate the crude product.
-
Purification: Collect the solid product by filtration and wash it with a suitable solvent (e.g., water, ethanol). If necessary, further purify the product by column chromatography on silica gel.
-
Characterization: Confirm the structure and purity of the final compound using spectroscopic methods such as ¹H NMR, ¹³C NMR, and mass spectrometry, as well as HPLC analysis.
In Vitro Kinase Inhibition Assay (General Protocol)
This protocol outlines a general method for assessing the inhibitory activity of synthesized compounds against a target kinase.
Materials:
-
Synthesized inhibitor compounds
-
Recombinant kinase enzyme (e.g., TRKA)
-
Kinase substrate (e.g., a specific peptide)
-
ATP (Adenosine triphosphate)
-
Kinase assay buffer
-
Detection reagent (e.g., ADP-Glo™ Kinase Assay)
-
Microplate reader
Procedure:
-
Compound Preparation: Prepare a serial dilution of the inhibitor compounds in DMSO.
-
Reaction Mixture: In a microplate, prepare the kinase reaction mixture containing the kinase enzyme, substrate, and assay buffer.
-
Inhibitor Addition: Add the diluted inhibitor compounds to the reaction mixture. Include a positive control (no inhibitor) and a negative control (no enzyme).
-
Initiate Reaction: Start the kinase reaction by adding ATP.
-
Incubation: Incubate the plate at the optimal temperature for the kinase (e.g., 30°C) for a specified period.
-
Detection: Stop the reaction and add the detection reagent according to the manufacturer's instructions to measure the amount of ADP produced (which is proportional to kinase activity).
-
Data Analysis: Measure the signal using a microplate reader. Calculate the percentage of inhibition for each compound concentration and determine the IC50 value by fitting the data to a dose-response curve.
Cell Proliferation Assay (e.g., MTT or CellTiter-Glo®)
This protocol describes a common method to evaluate the effect of compounds on cancer cell viability.
Materials:
-
Cancer cell line (e.g., Km-12)
-
Cell culture medium and supplements
-
Synthesized inhibitor compounds
-
MTT reagent or CellTiter-Glo® reagent
-
Microplate reader
Procedure:
-
Cell Seeding: Seed the cancer cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with various concentrations of the inhibitor compounds. Include a vehicle control (e.g., DMSO).
-
Incubation: Incubate the cells for a specified period (e.g., 72 hours).
-
Viability Assessment:
-
MTT Assay: Add MTT reagent to each well and incubate. Then, add a solubilizing agent to dissolve the formazan crystals.
-
CellTiter-Glo® Assay: Add the CellTiter-Glo® reagent to lyse the cells and generate a luminescent signal proportional to the amount of ATP present.
-
-
Data Analysis: Measure the absorbance (MTT) or luminescence (CellTiter-Glo®) using a microplate reader. Calculate the percentage of cell viability relative to the vehicle control and determine the GI50 (concentration for 50% growth inhibition) or IC50 value.
Future Directions and Conclusion
This compound has established itself as a valuable and versatile scaffold in the field of drug discovery. Its primary application as a building block for potent kinase inhibitors, particularly targeting TRKs in cancer, is well-documented. The ease of its chemical modification, coupled with the significant biological activities of its derivatives, underscores its importance for medicinal chemists.
Future research should focus on several key areas:
-
Exploration of Other Kinase Targets: While TRK inhibition is a major focus, the pyrazolo[3,4-b]pyridine scaffold has the potential to inhibit other kinases implicated in cancer and other diseases.
-
Neurodegenerative and Inflammatory Diseases: Further investigation into the potential of this compound derivatives for the treatment of neurodegenerative and inflammatory conditions is warranted. This includes screening against relevant targets and conducting in-depth mechanistic studies.
-
Structure-Activity Relationship (SAR) Studies: Comprehensive SAR studies are needed to optimize the potency, selectivity, and pharmacokinetic properties of derivatives.
-
Development of Detailed Synthetic Protocols: The public availability of robust and scalable synthetic routes for this compound would greatly facilitate its broader use in the research community.
References
- 1. This compound | 1316852-65-9 | Benchchem [benchchem.com]
- 2. This compound | 1316852-65-9 | Benchchem [benchchem.com]
- 3. Design, synthesis and biological evaluation of pyrazolo[3,4-b]pyridine derivatives as TRK inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Development of New Pyrazolo [3,4- b]Pyridine Derivatives as Potent Anti-Leukemic Agents and Topoisomerase IIα Inhibitors with Broad-Spectrum Cytotoxicity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Development of New Pyrazolo [3,4-b]Pyridine Derivatives as Potent Anti-Leukemic Agents and Topoisomerase IIα Inhibitors with Broad-Spectrum Cytotoxicity [mdpi.com]
- 6. Small molecule compounds with good anti-inflammatory activity reported in the literature from 01/2009 to 05/2021: a review - PMC [pmc.ncbi.nlm.nih.gov]
- 7. tandfonline.com [tandfonline.com]
The Strategic Role of 5-Bromo-2-methyl-2H-pyrazolo[3,4-b]pyridine in the Synthesis of Novel TRK Inhibitors: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide explores the pivotal role of the 5-Bromo-2-methyl-2H-pyrazolo[3,4-b]pyridine core in the design and synthesis of a new class of Tropomyosin receptor kinase (TRK) inhibitors. This document provides a comprehensive overview of the synthetic strategies, detailed experimental protocols, and biological evaluation of these compounds, positioning them as promising candidates for cancer therapy.
Introduction to TRK Inhibition and the Pyrazolo[3,4-b]pyridine Scaffold
Tropomyosin receptor kinases (TRKs), comprising TRKA, TRKB, and TRKC, are a family of receptor tyrosine kinases that play a crucial role in the development and function of the nervous system.[1] Aberrant activation of TRK signaling, often through chromosomal rearrangements leading to NTRK gene fusions, is a key oncogenic driver in a wide range of adult and pediatric cancers.[1] This has led to the development of highly specific TRK inhibitors, such as larotrectinib and entrectinib, which have demonstrated significant clinical efficacy.[1]
The pyrazolo[3,4-b]pyridine scaffold has emerged as a privileged structure in kinase inhibitor design due to its ability to form key hydrogen bond interactions within the ATP-binding pocket of various kinases.[1] Its rigid bicyclic structure provides a solid anchor for building molecules with high affinity and selectivity. The strategic placement of a bromine atom at the 5-position of the 2-methyl-2H-pyrazolo[3,4-b]pyridine core offers a versatile handle for introducing diverse chemical moieties through cross-coupling reactions, enabling the exploration of the chemical space around the scaffold to optimize potency and pharmacokinetic properties.
Synthesis of Pyrazolo[3,4-b]pyridine-based TRK Inhibitors
The general synthetic approach towards this class of TRK inhibitors commences with the commercially available 5-bromo-1H-pyrazolo[3,4-b]pyridine. A representative synthesis of a potent pan-TRK inhibitor, compound C03 , is detailed below. This multi-step synthesis involves key transformations including iodination, protection of the pyrazole nitrogen, Buchwald-Hartwig coupling, and Suzuki coupling to construct the final molecule.
General Synthetic Scheme
Caption: General synthetic route to pyrazolo[3,4-b]pyridine-based TRK inhibitors.
Detailed Experimental Protocols
The following protocols are based on the synthesis of a series of pyrazolo[3,4-b]pyridine derivatives and are exemplified for the synthesis of key intermediates leading to compounds like C03.[1]
Protocol 1: Synthesis of 5-Bromo-3-iodo-1H-pyrazolo[3,4-b]pyridine (Intermediate 1)
-
Reagents and Materials: 5-Bromo-1H-pyrazolo[3,4-b]pyridine, N-Iodosuccinimide (NIS), Dimethylformamide (DMF).
-
Procedure:
-
Dissolve 5-bromo-1H-pyrazolo[3,4-b]pyridine (1.0 eq) in DMF.
-
Add N-Iodosuccinimide (1.1 eq) to the solution.
-
Heat the reaction mixture to 60 °C and stir for 12 hours.
-
Cool the mixture to room temperature and pour it into water.
-
Collect the resulting precipitate by filtration under reduced pressure.
-
The crude product is used in the next step without further purification.
-
Protocol 2: Synthesis of 5-Bromo-3-iodo-1-(p-methoxybenzyl)-1H-pyrazolo[3,4-b]pyridine (Intermediate 2)
-
Reagents and Materials: 5-Bromo-3-iodo-1H-pyrazolo[3,4-b]pyridine, Sodium hydride (NaH), p-Methoxybenzyl chloride (PMB-Cl), Dry DMF.
-
Procedure:
-
Cool a solution of 5-bromo-3-iodo-1H-pyrazolo[3,4-b]pyridine (1.0 eq) in dry DMF to 0 °C.
-
Slowly add sodium hydride (1.2 eq) to the mixture and stir for 2 hours at 0 °C.
-
Add p-methoxybenzyl chloride (1.1 eq) to the reaction mixture.
-
Allow the flask to warm to room temperature and stir for an additional 4 hours.
-
Pour the mixture into ice water to precipitate the product.
-
Collect the precipitate by filtration.
-
Protocol 3: Buchwald-Hartwig Coupling for the Synthesis of Intermediate 3
-
Reagents and Materials: Intermediate 2, desired amine, Palladium catalyst (e.g., Pd2(dba)3), Ligand (e.g., Xantphos), Base (e.g., Cs2CO3), Solvent (e.g., 1,4-dioxane).
-
Procedure:
-
To a reaction vessel, add Intermediate 2 (1.0 eq), the desired amine (1.2 eq), the palladium catalyst (0.1 eq), the ligand (0.2 eq), and the base (2.0 eq).
-
Add the anhydrous solvent under an inert atmosphere (e.g., nitrogen or argon).
-
Heat the mixture to the required temperature (typically 80-110 °C) and stir until the reaction is complete (monitored by TLC or LC-MS).
-
Cool the reaction mixture, dilute with a suitable organic solvent (e.g., ethyl acetate), and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
-
Protocol 4: Suzuki-Miyaura Coupling for the Synthesis of the Final TRK Inhibitor
-
Reagents and Materials: Intermediate 3, appropriate boronic acid or ester, Palladium catalyst (e.g., Pd(PPh3)4), Base (e.g., K2CO3), Solvent mixture (e.g., 1,4-dioxane and water).
-
Procedure:
-
In a reaction vessel, combine Intermediate 3 (1.0 eq), the boronic acid or ester (1.5 eq), the palladium catalyst (0.05 eq), and the base (2.0 eq).
-
Add the solvent mixture.
-
Degas the mixture and heat under an inert atmosphere to the desired temperature (typically 80-100 °C) until the reaction is complete.
-
Cool the reaction to room temperature and add water and an organic solvent (e.g., ethyl acetate) for extraction.
-
Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purify the final compound by column chromatography or recrystallization.
-
Biological Evaluation and Quantitative Data
A series of novel TRK inhibitors with the pyrazolo[3,4-b]pyridine core were synthesized and evaluated for their in vitro inhibitory activities against TRKA.[1] The most promising compounds were further assessed for their activity against TRKB and TRKC, as well as for their anti-proliferative effects in a cancer cell line harboring an NTRK fusion.
In Vitro Kinase Inhibitory Activity
The inhibitory activities of the synthesized compounds against TRK kinases were determined using a homogeneous time-resolved fluorescence (HTRF) assay.[1]
| Compound | TRKA IC50 (nM)[1] | TRKB IC50 (nM)[1] | TRKC IC50 (nM)[1] |
| C03 | 56 | Data not reported | Data not reported |
| C09 | 57 | Data not reported | Data not reported |
| C10 | 26 | Data not reported | Data not reported |
| Larotrectinib | 3.0 | 13 | 0.2 |
Cellular Anti-proliferative Activity
The anti-proliferative activity of the lead compound C03 was evaluated in the KM-12 cell line, which contains a TPM3-NTRK1 fusion.[1]
| Compound | KM-12 Cell Line IC50 (µM)[1] |
| C03 | 0.304 |
Preliminary Pharmacokinetic Profile of Compound C03
Compound C03 exhibited good plasma stability and showed low inhibitory activity against a panel of cytochrome P450 isoforms, with the exception of CYP2C9.[1]
TRK Signaling Pathway and Mechanism of Inhibition
TRK inhibitors exert their therapeutic effect by blocking the ATP-binding site of the TRK kinase domain. This prevents the autophosphorylation of the receptor and the subsequent activation of downstream signaling pathways that are critical for cancer cell proliferation and survival.
Caption: The TRK signaling pathway and the inhibitory action of pyrazolo[3,4-b]pyridine-based inhibitors.
Experimental Workflow: From Synthesis to Evaluation
The discovery and development of novel TRK inhibitors from the pyrazolo[3,4-b]pyridine scaffold follows a structured workflow, from initial chemical synthesis to comprehensive biological evaluation.
Caption: Workflow for the discovery and evaluation of pyrazolo[3,4-b]pyridine-based TRK inhibitors.
Conclusion
The this compound scaffold serves as a valuable starting point for the development of novel and potent TRK inhibitors. The synthetic strategies outlined in this guide provide a clear path for the generation of diverse compound libraries. The biological data for the lead compound C03 demonstrates the potential of this chemical series to yield effective anti-cancer agents. Further optimization of these molecules, guided by the detailed experimental workflows, could lead to the identification of preclinical candidates with improved potency, selectivity, and pharmacokinetic profiles for the treatment of TRK-driven cancers.
References
The Rise of Pyrazolo[3,4-b]pyridines: A New Frontier in Cancer Therapy
A Technical Guide for Researchers and Drug Development Professionals
The relentless pursuit of novel and effective anticancer agents has led researchers down many molecular avenues. Among the most promising of these are the pyrazolo[3,4-b]pyridine scaffolds, a class of heterocyclic compounds demonstrating significant potential in oncology. Their versatile structure has proven to be a fertile ground for the development of potent and selective inhibitors of various protein kinases, which are crucial regulators of cancer cell proliferation, survival, and metastasis. This technical guide provides an in-depth overview of the current landscape of pyrazolo[3,4-b]pyridines as anticancer agents, summarizing key quantitative data, detailing experimental protocols, and visualizing the intricate signaling pathways they modulate.
A Privileged Scaffold in Kinase Inhibition
The pyrazolo[3,4-b]pyridine core is considered a "privileged scaffold" in medicinal chemistry, particularly for the design of kinase inhibitors.[1] Its structure allows for key hydrogen bonding interactions with the hinge region of the ATP-binding pocket of many kinases, a critical factor for potent inhibition.[2][3] Researchers have successfully modified this core at various positions to achieve high affinity and selectivity for a range of kinase targets implicated in cancer.
The synthesis of these compounds typically involves the condensation of aminopyrazoles with activated carbonyl compounds, allowing for a high degree of diversification.[2][4] This synthetic tractability has enabled extensive structure-activity relationship (SAR) studies, leading to the optimization of potency, selectivity, and pharmacokinetic properties.[5][6]
Targeting Key Oncogenic Drivers
Pyrazolo[3,4-b]pyridine derivatives have been developed to target a multitude of kinases that are well-established drivers of tumorigenesis. These include:
-
Cyclin-Dependent Kinases (CDKs): As crucial regulators of the cell cycle, CDKs are prime targets for cancer therapy. Several pyrazolo[3,4-b]pyridine-based compounds have been shown to be potent inhibitors of CDK1 and CDK2, leading to cell cycle arrest and apoptosis.[3][7][8] Some derivatives have also shown dual inhibitory activity against CDK2 and PIM1 kinases.[9]
-
Src Kinase: This non-receptor tyrosine kinase is often overexpressed and activated in various cancers, playing a role in cell growth, migration, and invasion. Pyrazolo[3,4-b]pyridine and the related pyrazolo[3,4-d]pyrimidine scaffolds have yielded potent Src inhibitors that demonstrate significant anti-tumor effects in preclinical models.[10][11][12]
-
Tropomyosin Receptor Kinases (TRKs): TRK fusions are oncogenic drivers in a range of tumor types. Pyrazolo[3,4-b]pyridine derivatives have been designed as effective TRK inhibitors, with some showing pan-TRK inhibitory activity at nanomolar concentrations.[13][14][15]
-
Other Kinase Targets: The versatility of the pyrazolo[3,4-b]pyridine scaffold has led to the development of inhibitors for other important cancer-related kinases, including Monopolar spindle kinase 1 (Mps1), PIM-1 kinase, and TANK-binding kinase 1 (TBK1).[16][17][18]
Beyond kinase inhibition, some pyrazolo[3,4-b]pyridin-6-one derivatives have been found to inhibit microtubule polymerization by binding to the colchicine site, leading to G2/M phase cell cycle arrest and apoptosis.[5] Additionally, certain derivatives have been identified as inhibitors of Topoisomerase IIα, an enzyme critical for DNA replication and repair.[19][20]
Quantitative Analysis of Anticancer Activity
The following tables summarize the in vitro anticancer activity of representative pyrazolo[3,4-b]pyridine derivatives against various cancer cell lines and kinase targets.
Table 1: Inhibitory Activity against Kinase Targets
| Compound | Target Kinase | IC50 (nM) | Reference |
| 27 (BMS-265246) | CDK1/cycB | 6 | [4] |
| CDK2/cycE | 9 | [4] | |
| C03 | TRKA | 56 | [13][14] |
| C09 | TRKA | 57 | [14] |
| C10 | TRKA | 26 | [14] |
| 3 | TRKA | 1.6 | [15] |
| TRKB | 2.9 | [15] | |
| TRKC | 2.0 | [15] | |
| 4 | TRKA | 17 | [15] |
| TRKB | 28 | [15] | |
| TRKC | 11 | [15] | |
| 5 | TRKA | 12 | [15] |
| TRKB | 22 | [15] | |
| TRKC | 15 | [15] | |
| 31 | Mps1 | 2.596 | [16] |
| 17 | PIM-1 | 43 | [17] |
| 19 | PIM-1 | 26 | [17] |
| MRT67307 (2) | TBK1 | 19 | [18] |
| 1 (TBK1 inhibitor) | TBK1 | 1.0 | [18] |
| 15y | TBK1 | 0.2 | [18] |
Table 2: Cytotoxicity against Cancer Cell Lines
| Compound | Cell Line | Cancer Type | IC50 (µM) | Reference |
| C03 | Km-12 | Colorectal Cancer | 0.304 | [13][14] |
| h2 | MDA-MB-231 | Breast Cancer | 13.37 | [5] |
| HeLa | Cervical Cancer | 13.04 | [5] | |
| MCF-7 | Breast Cancer | 15.45 | [5] | |
| HepG2 | Liver Cancer | 7.05 | [5] | |
| CNE2 | Nasopharyngeal Carcinoma | 9.30 | [5] | |
| HCT116 | Colon Cancer | 8.93 | [5] | |
| I2 | MDA-MB-231 | Breast Cancer | 3.30 | [5] |
| HeLa | Cervical Cancer | 5.04 | [5] | |
| MCF-7 | Breast Cancer | 5.08 | [5] | |
| HepG2 | Liver Cancer | 3.71 | [5] | |
| CNE2 | Nasopharyngeal Carcinoma | 2.99 | [5] | |
| HCT116 | Colon Cancer | 5.72 | [5] | |
| 8c | NCI-60 Panel (MG-MID) | Various | 1.33 | [19][20] |
| 17 | MCF-7 | Breast Cancer | 5.98 | [17] |
| 19 | MCF-7 | Breast Cancer | 5.61 | [17] |
| 9a | HeLa | Cervical Cancer | 2.59 | [8] |
| 14g | MCF-7 | Breast Cancer | 4.66 | [8] |
| HCT-116 | Colon Cancer | 1.98 | [8] | |
| 2g | HepG2 | Liver Cancer | 0.01 | [21] |
Key Experimental Protocols
This section outlines the general methodologies for key experiments cited in the research on pyrazolo[3,4-b]pyridines.
General Procedure for Synthesis of 1H-Pyrazolo[3,4-b]pyridines
The synthesis of 1H-pyrazolo[3,4-b]pyridine derivatives frequently involves the condensation of a 5-aminopyrazole with a β-dicarbonyl compound or its equivalent.[2][4] A typical procedure is as follows:
-
A mixture of the appropriately substituted 5-aminopyrazole and a 1,3-dicarbonyl compound is refluxed in a suitable solvent, such as ethanol or acetic acid.[19][22]
-
The reaction progress is monitored by thin-layer chromatography (TLC).
-
Upon completion, the reaction mixture is cooled, and the precipitated product is collected by filtration.
-
The crude product is then purified by recrystallization or column chromatography to yield the desired 1H-pyrazolo[3,4-b]pyridine.[6]
In Vitro Kinase Inhibition Assay
The ability of pyrazolo[3,4-b]pyridine derivatives to inhibit specific kinases is a crucial aspect of their evaluation. A common method is a radiometric kinase assay:
-
The kinase, a specific substrate (e.g., a peptide), and the test compound are incubated in a buffer solution.
-
The kinase reaction is initiated by the addition of [γ-³²P]ATP or [γ-³³P]ATP.
-
The reaction is allowed to proceed for a defined period at a specific temperature.
-
The reaction is then stopped, and the radiolabeled substrate is separated from the unreacted ATP, often by spotting the reaction mixture onto phosphocellulose paper followed by washing.
-
The amount of incorporated radioactivity in the substrate is quantified using a scintillation counter.
-
IC50 values are calculated by plotting the percentage of kinase inhibition against the logarithm of the inhibitor concentration.[10]
Cell Proliferation (MTT) Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity and is widely used to measure cytotoxicity.[9][12]
-
Cancer cells are seeded in 96-well plates and allowed to adhere overnight.
-
The cells are then treated with various concentrations of the pyrazolo[3,4-b]pyridine compounds for a specified duration (e.g., 48 or 72 hours).
-
After the incubation period, the MTT reagent is added to each well and incubated for a few hours.
-
Viable cells with active metabolism convert the yellow MTT into a purple formazan product.
-
A solubilizing agent (e.g., DMSO) is added to dissolve the formazan crystals.
-
The absorbance of the solution is measured using a microplate reader at a specific wavelength (e.g., 570 nm).
-
The percentage of cell viability is calculated relative to untreated control cells, and IC50 values are determined.
Cell Cycle Analysis by Flow Cytometry
To determine the effect of the compounds on cell cycle progression, flow cytometry analysis is performed.[5][9]
-
Cancer cells are treated with the test compound or vehicle control for a defined period.
-
The cells are harvested, washed with PBS, and fixed in cold ethanol.
-
The fixed cells are then treated with RNase A to remove RNA and stained with a fluorescent DNA-binding dye, such as propidium iodide (PI).
-
The DNA content of the cells is analyzed using a flow cytometer.
-
The distribution of cells in the different phases of the cell cycle (G0/G1, S, and G2/M) is quantified using appropriate software.
Apoptosis Assay by Annexin V/PI Staining
Annexin V/PI staining is a common method to detect and differentiate between apoptotic and necrotic cells.[9][17]
-
Cells are treated with the pyrazolo[3,4-b]pyridine derivative for a specified time.
-
Both adherent and floating cells are collected and washed with cold PBS.
-
The cells are then resuspended in Annexin V binding buffer.
-
Fluorescein isothiocyanate (FITC)-conjugated Annexin V and propidium iodide (PI) are added to the cell suspension.
-
After a short incubation in the dark, the cells are analyzed by flow cytometry.
-
Annexin V-positive/PI-negative cells are considered early apoptotic, while Annexin V-positive/PI-positive cells are late apoptotic or necrotic.
In Vivo Tumor Xenograft Model
To evaluate the in vivo anticancer efficacy, a tumor xenograft model is often employed.[2][5]
-
Immunocompromised mice (e.g., nude or SCID mice) are subcutaneously injected with a suspension of human cancer cells.
-
Once the tumors reach a palpable size, the mice are randomized into treatment and control groups.
-
The treatment group receives the pyrazolo[3,4-b]pyridine compound, typically administered orally or via intraperitoneal injection, at a specific dose and schedule. The control group receives the vehicle.
-
Tumor volume and body weight are measured regularly throughout the study.
-
At the end of the study, the mice are euthanized, and the tumors are excised, weighed, and may be used for further analysis (e.g., histology or biomarker analysis).
Signaling Pathways and Mechanisms of Action
The anticancer effects of pyrazolo[3,4-b]pyridines are mediated through the inhibition of key signaling pathways that are often dysregulated in cancer.
Caption: Inhibition of CDK signaling by pyrazolo[3,4-b]pyridines.
As depicted in the diagram, pyrazolo[3,4-b]pyridine-based CDK inhibitors block the activity of cyclin-CDK complexes. This prevents the phosphorylation of the retinoblastoma protein (Rb), thereby keeping the transcription factor E2F sequestered and inactive. Consequently, the expression of genes required for S-phase entry is blocked, leading to a G1 phase arrest. Similarly, inhibition of CDK1 prevents entry into mitosis, causing a G2/M arrest.
Caption: Pyrazolo[3,4-b]pyridine inhibition of the Src signaling pathway.
In the case of Src inhibitors, the pyrazolo[3,4-b]pyridine compounds bind to the ATP pocket of Src, preventing its activation. This leads to the downregulation of major downstream signaling cascades, including the PI3K/Akt and Ras/MAPK pathways. The ultimate effect is the inhibition of cancer cell proliferation, survival, and metastasis.
Future Directions and Clinical Perspective
The field of pyrazolo[3,4-b]pyridines as anticancer agents is rapidly evolving. Several compounds, such as glumetinib and camonsertib, have entered clinical trials, highlighting the therapeutic potential of this scaffold.[2][23] Future research will likely focus on:
-
Improving Selectivity: Designing next-generation inhibitors with even greater selectivity for specific kinase targets to minimize off-target effects and improve the therapeutic window.
-
Overcoming Resistance: Developing compounds that are active against known resistance mutations that can arise during targeted therapy.
-
Combination Therapies: Exploring the synergistic effects of pyrazolo[3,4-b]pyridine-based inhibitors with other anticancer agents, such as chemotherapy or immunotherapy.
-
Novel Targets: Expanding the scope of pyrazolo[3,4-b]pyridines to inhibit other classes of enzymes or protein-protein interactions relevant to cancer.
References
- 1. Pyrazolopyridine-based kinase inhibitors for anti-cancer targeted therapy - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]
- 2. Pyrazolopyridine-based kinase inhibitors for anti-cancer targeted therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 3. 1H-Pyrazolo[3,4-b]pyridine inhibitors of cyclin-dependent kinases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. 1H-Pyrazolo[3,4-b]pyridines: Synthesis and Biomedical Applications | MDPI [mdpi.com]
- 5. Discovery, biological evaluation, structure–activity relationships and mechanism of action of pyrazolo[3,4-b]pyridin-6-one derivatives as a new class of anticancer agents - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 6. Discovery of New 1,4,6-Trisubstituted-1H-pyrazolo[3,4-b]pyridines with Anti-Tumor Efficacy in Mouse Model of Breast Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Synthesis and evaluation of pyrazolo[3,4-b]pyridine CDK1 inhibitors as anti-tumor agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Synthesis and In Vitro Anticancer Activity of Novel 4-Aryl-3-(4-methoxyphenyl)-1-phenyl-1H-pyrazolo[3,4-b]pyridines Arrest Cell Cycle and Induce Cell Apoptosis by Inhibiting CDK2 and/or CDK9 - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Design, synthesis and biological evaluation of pyrazolo[3,4- b]pyridine derivatives as dual CDK2/PIM1 inhibitors with potent anti-cancer activity and selectivity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. New pyrazolo-[3,4-d]-pyrimidine derivative Src kinase inhibitors lead to cell cycle arrest and tumor growth reduction of human medulloblastoma cells - PMC [pmc.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
- 12. mdpi.com [mdpi.com]
- 13. Design, synthesis and biological evaluation of pyrazolo[3,4-b]pyridine derivatives as TRK inhibitors - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]
- 14. Design, synthesis and biological evaluation of pyrazolo[3,4- b ]pyridine derivatives as TRK inhibitors - RSC Medicinal Chemistry (RSC Publishing) DOI:10.1039/D2MD00334A [pubs.rsc.org]
- 15. Design, synthesis and biological evaluation of pyrazolo[3,4-b]pyridine derivatives as TRK inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Discovery of pyrazolo[3,4-b]pyridine derivatives as novel and potent Mps1 inhibitors for the treatment of cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Discovery of novel pyrazolo[3,4-b]pyridine scaffold-based derivatives as potential PIM-1 kinase inhibitors in breast cancer MCF-7 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Identification of 1H-pyrazolo[3,4-b]pyridine derivatives as novel and potent TBK1 inhibitors: design, synthesis, biological evaluation, and molecular docking study - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Development of New Pyrazolo [3,4-b]Pyridine Derivatives as Potent Anti-Leukemic Agents and Topoisomerase IIα Inhibitors with Broad-Spectrum Cytotoxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Development of New Pyrazolo [3,4- b]Pyridine Derivatives as Potent Anti-Leukemic Agents and Topoisomerase IIα Inhibitors with Broad-Spectrum Cytotoxicity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. pubs.acs.org [pubs.acs.org]
- 22. Anticancer and Anti-Inflammatory Activities of Some New Pyrazolo[3,4-b]pyrazines - PMC [pmc.ncbi.nlm.nih.gov]
- 23. Camonsertib - Wikipedia [en.wikipedia.org]
Methodological & Application
Application Notes and Protocols for the Suzuki Coupling of 5-Bromo-2-methyl-2H-pyrazolo[3,4-b]pyridine
For Researchers, Scientists, and Drug Development Professionals
Introduction
The pyrazolo[3,4-b]pyridine scaffold is a privileged heterocyclic motif in medicinal chemistry, forming the core of numerous compounds with diverse biological activities, including kinase inhibitors for anticancer and anti-inflammatory applications.[1] The functionalization of this scaffold is crucial for the exploration of structure-activity relationships (SAR) and the development of novel therapeutic agents. The Suzuki-Miyaura cross-coupling reaction is a powerful and versatile method for forming carbon-carbon bonds, offering high functional group tolerance and typically good to excellent yields.[2][3]
This document provides detailed application notes and a generalized protocol for the palladium-catalyzed Suzuki-Miyaura coupling of 5-Bromo-2-methyl-2H-pyrazolo[3,4-b]pyridine with various aryl- and heteroarylboronic acids. This reaction enables the synthesis of a diverse library of 5-aryl-2-methyl-2H-pyrazolo[3,4-b]pyridine derivatives, which are valuable intermediates for drug discovery and development.
Reaction Principle
The Suzuki-Miyaura coupling reaction involves the palladium-catalyzed cross-coupling of an organohalide (in this case, this compound) with an organoboron compound (typically a boronic acid or its ester) in the presence of a base. The catalytic cycle consists of three key steps:
-
Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-bromine bond of the pyrazolopyridine.
-
Transmetalation: The organic group from the boronic acid is transferred to the palladium(II) complex, facilitated by the base.
-
Reductive Elimination: The two organic moieties on the palladium center couple and are eliminated, forming the desired product and regenerating the Pd(0) catalyst.[3][4]
Experimental Protocols
The following is a generalized protocol for the Suzuki coupling of this compound. Optimization of the catalyst, base, solvent, and temperature may be required for specific substrates to achieve the best results.
Materials:
-
This compound
-
Aryl- or heteroarylboronic acid (1.1 - 1.5 equivalents)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, PdCl₂(dppf)) (1-5 mol%)
-
Base (e.g., K₃PO₄, K₂CO₃, Cs₂CO₃) (2.0 - 3.0 equivalents)
-
Anhydrous solvent (e.g., 1,4-dioxane, DME, toluene)
-
Water (if using a biphasic system)
-
Inert gas (Argon or Nitrogen)
-
Standard laboratory glassware and stirring equipment
-
Reaction monitoring tools (TLC or LC-MS)
-
Purification supplies (silica gel, solvents for chromatography)
Procedure:
-
Reaction Setup: To a dry Schlenk flask under an inert atmosphere, add this compound (1.0 equiv.), the corresponding arylboronic acid (1.2 equiv.), the palladium catalyst (e.g., Tetrakis(triphenylphosphine)palladium(0), 5 mol%), and the base (e.g., potassium phosphate, 2.0 equiv.).
-
Solvent Addition: Add the degassed solvent system. A common system is a mixture of 1,4-dioxane and water (e.g., 4:1 v/v).[2]
-
Degassing: To ensure an inert atmosphere, degas the reaction mixture by bubbling argon or nitrogen through the solution for 15-20 minutes, or by using freeze-pump-thaw cycles.
-
Reaction: Heat the reaction mixture to the desired temperature (typically 85-100 °C) and stir vigorously.[2][5]
-
Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed (typically 12-24 hours).
-
Work-up:
-
Cool the reaction mixture to room temperature.
-
Dilute the mixture with an organic solvent such as ethyl acetate and wash with water and brine.
-
Separate the organic layer, dry it over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
-
-
Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure 5-aryl-2-methyl-2H-pyrazolo[3,4-b]pyridine product.
Data Presentation: Reaction Conditions
The following table summarizes typical reaction conditions for the Suzuki coupling of bromopyridine and related heterocyclic systems, which can be used as a starting point for the optimization of the reaction with this compound.
| Parameter | Condition 1 | Condition 2 | Condition 3 | Reference |
| Substrate | 5-bromo-2-methylpyridin-3-amine | 5-iodo-pyrazolo[3,4-b]pyridine derivative | 5-Bromonicotinaldehyde | [2],[6],[5] |
| Catalyst | Pd(PPh₃)₄ | PdCl₂(PPh₃)₂ | Pd(dppf)Cl₂ | [2],[6],[7] |
| Catalyst Loading | 5 mol% | 5 mol% | 1.5 - 5 mol% | [2],[6],[8] |
| Base | K₃PO₄ | K₂CO₃ | K₂CO₃ | [2],[6],[7] |
| Solvent | 1,4-Dioxane / H₂O (4:1) | 1,4-Dioxane / H₂O (5:1) | Dimethoxyethane (DME) | [2],[6],[7] |
| Temperature | 85-95 °C | 90 °C | 80 °C | [2],[6],[7] |
| Time | >15 h | Not specified | 2 h | [2],[7] |
Visualizations
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Caption: Experimental workflow for the Suzuki coupling protocol.
References
- 1. This compound | 1316852-65-9 | Benchchem [benchchem.com]
- 2. Efficient Synthesis of Novel Pyridine-Based Derivatives via Suzuki Cross-Coupling Reaction of Commercially Available 5-Bromo-2-methylpyridin-3-amine: Quantum Mechanical Investigations and Biological Activities | MDPI [mdpi.com]
- 3. benchchem.com [benchchem.com]
- 4. Investigation of the Suzuki–Miyaura cross-coupling reaction on a palladium H-beta zeolite with DFT calculations - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. Synthesis of Diversified Pyrazolo[3,4-b]pyridine Frameworks from 5-Aminopyrazoles and Alkynyl Aldehydes via Switchable C≡C Bond Activation Approaches - PMC [pmc.ncbi.nlm.nih.gov]
- 7. The Suzuki Reaction Applied to the Synthesis of Novel Pyrrolyl and Thiophenyl Indazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 8. A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Suzuki-Miyaura Coupling of 5-Bromo-2-methyl-2H-pyrazolo[3,4-b]pyridine with Arylboronic Acids
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Suzuki-Miyaura cross-coupling reaction is a fundamental and versatile method for the formation of carbon-carbon bonds, widely employed in the synthesis of biaryl and heteroaryl compounds.[1][2] This powerful transformation is a cornerstone in medicinal chemistry and drug discovery for the construction of complex molecular scaffolds.[3] This document provides detailed application notes and a generalized protocol for the palladium-catalyzed Suzuki-Miyaura coupling of 5-Bromo-2-methyl-2H-pyrazolo[3,4-b]pyridine with a variety of arylboronic acids. The resulting 5-aryl-2-methyl-2H-pyrazolo[3,4-b]pyridine derivatives are important structural motifs in the development of novel therapeutic agents.
The reaction proceeds via a catalytic cycle involving the oxidative addition of the aryl bromide to a Pd(0) complex, followed by transmetalation with the arylboronic acid in the presence of a base, and concluding with reductive elimination to yield the desired coupled product and regenerate the active Pd(0) catalyst.[3]
Generalized Reaction Scheme
The general transformation for the Suzuki-Miyaura coupling of this compound with an arylboronic acid is depicted below:
Figure 1: General scheme of the Suzuki-Miyaura cross-coupling reaction.
Caption: General reaction scheme for the Suzuki-Miyaura coupling.
Summary of Reaction Conditions
The successful synthesis of 5-aryl-2-methyl-2H-pyrazolo[3,4-b]pyridines via Suzuki-Miyaura coupling is dependent on the careful selection of the catalyst, base, and solvent system. The following table summarizes typical reaction conditions reported for the coupling of structurally similar bromopyridine derivatives with arylboronic acids.
| Component | Examples | Typical Molar Equivalents/Concentration | Notes |
| Palladium Catalyst | Pd(PPh₃)₄, Pd(dppf)Cl₂, Pd(OAc)₂ | 2-10 mol% | Pd(PPh₃)₄ is a common choice.[1][4] For less reactive substrates, catalysts with more sophisticated ligands like dppf may be beneficial.[3] |
| Base | K₃PO₄, K₂CO₃, Cs₂CO₃ | 2.0 - 3.0 equivalents | The choice of base can significantly impact the reaction outcome. K₃PO₄ is frequently used in dioxane/water mixtures.[1][4] |
| Solvent | 1,4-Dioxane/H₂O (4:1), Toluene, DME, Isopropanol | - | A mixture of an organic solvent and water is often employed to facilitate the dissolution of both the organic and inorganic reagents.[1][5] |
| Arylboronic Acid | Various substituted and unsubstituted arylboronic acids | 1.1 - 1.5 equivalents | A slight excess of the boronic acid is typically used to ensure complete consumption of the starting bromide.[3][4] |
| Reaction Temperature | 85 - 110 °C | - | The reaction is typically heated to ensure a reasonable reaction rate.[1][6] |
| Reaction Time | 12 - 24 hours | - | Reaction progress should be monitored by TLC or LC-MS to determine the optimal reaction time.[3][5] |
Detailed Experimental Protocol
This protocol is a generalized procedure based on methodologies reported for similar Suzuki-Miyaura cross-coupling reactions.[1][4] Optimization may be necessary for specific arylboronic acids.
Materials:
-
This compound (1.0 mmol, 1.0 equiv)
-
Arylboronic acid (1.2 mmol, 1.2 equiv)
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.05 mmol, 5 mol%)
-
Potassium phosphate (K₃PO₄) (2.0 mmol, 2.0 equiv)
-
1,4-Dioxane (8 mL)
-
Water (2 mL)
-
Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
-
Schlenk flask or similar reaction vessel
-
Inert atmosphere (Argon or Nitrogen)
Procedure:
-
Reaction Setup: In a Schlenk flask, combine this compound (1.0 mmol), the desired arylboronic acid (1.2 mmol), tetrakis(triphenylphosphine)palladium(0) (0.05 mmol), and potassium phosphate (2.0 mmol).
-
Solvent Addition: Add 1,4-dioxane (8 mL) and water (2 mL) to the flask.
-
Degassing: Degas the reaction mixture by bubbling a gentle stream of argon or nitrogen through the solution for 15-20 minutes.
-
Reaction: Heat the mixture to 90-95 °C and stir vigorously for 12-18 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Work-up:
-
Cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate (50 mL) and water (20 mL).
-
Separate the organic layer, and wash it with water (2 x 20 mL) and then with brine (20 mL).
-
Dry the organic layer over anhydrous sodium sulfate.
-
Filter and concentrate the solution under reduced pressure.
-
-
Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure 5-aryl-2-methyl-2H-pyrazolo[3,4-b]pyridine.
Experimental Workflow
The following diagram illustrates the general workflow for the Suzuki-Miyaura coupling of this compound with arylboronic acids.
Caption: A generalized experimental workflow for the Suzuki coupling.
Troubleshooting and Optimization
-
Low Yield: If the reaction yield is low, consider screening other palladium catalysts such as Pd(dppf)Cl₂ or Pd(OAc)₂ in combination with a phosphine ligand.[3] Different bases like K₂CO₃ or Cs₂CO₃, and alternative solvents such as DME or toluene can also be explored.[3]
-
Debromination: The formation of the debrominated starting material as a byproduct can sometimes occur. Using a milder base or a different catalyst system may help to minimize this side reaction.
-
Homocoupling: Homocoupling of the boronic acid can be a competing side reaction. Using a precise stoichiometry of the boronic acid (1.1-1.2 equivalents) can help to reduce this issue.[3]
-
Reaction Time: The reaction time can be optimized by closely monitoring the reaction's progress. In some cases, microwave irradiation can be employed to significantly shorten reaction times.
Conclusion
The Suzuki-Miyaura cross-coupling reaction is a highly effective and reliable method for the synthesis of 5-aryl-2-methyl-2H-pyrazolo[3,4-b]pyridine derivatives. The provided protocol offers a robust starting point for researchers. Further optimization of the reaction conditions may be necessary to achieve the best results for specific and challenging substrates. This methodology is pivotal for the generation of diverse libraries of compounds for drug discovery and development programs.
References
- 1. mdpi.com [mdpi.com]
- 2. Synthesis of Diversified Pyrazolo[3,4-b]pyridine Frameworks from 5-Aminopyrazoles and Alkynyl Aldehydes via Switchable C≡C Bond Activation Approaches - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. Regioselective synthesis of 2-(bromomethyl)-5-aryl-thiophene derivatives via palladium (0) catalyzed suzuki cross-coupling reactions: as antithrombotic and haemolytically active molecules - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
Synthesis of Aminopyrazoles from 5-Bromo-2-methyl-2H-pyrazolo[3,4-b]pyridine: Application Notes and Protocols for Researchers
For Immediate Release
This document provides detailed application notes and experimental protocols for the synthesis of aminopyrazoles from the versatile starting material, 5-Bromo-2-methyl-2H-pyrazolo[3,4-b]pyridine. This class of compounds is of significant interest to researchers in drug development, particularly for the synthesis of kinase inhibitors. The protocols outlined herein focus on the robust and widely applicable Buchwald-Hartwig amination reaction.
The pyrazolo[3,4-b]pyridine scaffold is a key structural motif in a variety of biologically active molecules, including potent inhibitors of Tropomyosin receptor kinases (TRKs).[1] Dysregulation of TRK signaling through pathways such as Ras/Erk, PLC-γ, and PI3K/Akt is implicated in the progression of numerous cancers.[1] The synthesis of a diverse library of aminopyrazole derivatives from this compound allows for extensive structure-activity relationship (SAR) studies to develop novel therapeutics targeting these pathways.
Application Notes
The primary method for the synthesis of aminopyrazoles from this compound is the palladium-catalyzed Buchwald-Hartwig amination. This reaction forms a carbon-nitrogen bond between the pyridine core and a primary or secondary amine. The choice of palladium precatalyst, phosphine ligand, base, and solvent is crucial for achieving high yields and purity.
Key Considerations for Reaction Optimization:
-
Catalyst System: A combination of a palladium source, such as Pd₂(dba)₃ or Pd(OAc)₂, and a phosphine ligand is typically employed. Bulky, electron-rich phosphine ligands like Xantphos or DavePhos are often effective for this type of transformation.
-
Base: A non-nucleophilic base is required to deprotonate the amine and facilitate the catalytic cycle. Common choices include sodium tert-butoxide (NaOtBu), cesium carbonate (Cs₂CO₃), and potassium phosphate (K₃PO₄). The choice of base can significantly impact the reaction rate and substrate compatibility.
-
Solvent: Anhydrous, deoxygenated solvents are essential to prevent catalyst deactivation. Toluene, dioxane, and N,N-dimethylformamide (DMF) are frequently used.
-
Temperature: Reaction temperatures typically range from 80 to 120 °C. Microwave irradiation can also be employed to accelerate the reaction.
-
Inert Atmosphere: The reaction must be performed under an inert atmosphere (e.g., argon or nitrogen) to protect the air- and moisture-sensitive catalyst and reagents.
Experimental Protocols
The following protocol is a detailed methodology for a Buchwald-Hartwig amination reaction adapted from a similar transformation on a related pyrazolo[3,4-b]pyridine core.[1] This serves as an excellent starting point for the amination of this compound.
Materials:
-
This compound (1.0 equiv)
-
Amine (primary or secondary) (1.2 equiv)
-
Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) (0.05 equiv)
-
4,5-Bis(diphenylphosphino)-9,9-dimethylxanthene (Xantphos) (0.1 equiv)
-
Cesium Carbonate (Cs₂CO₃) (2.0 equiv)
-
Anhydrous, degassed N,N-Dimethylformamide (DMF)
-
Argon or Nitrogen gas
-
Standard laboratory glassware for inert atmosphere reactions (e.g., Schlenk flask)
-
Magnetic stirrer and heating mantle/oil bath
Procedure:
-
Reaction Setup: To an oven-dried Schlenk flask containing a magnetic stir bar, add Pd₂(dba)₃ (0.05 equiv) and Xantphos (0.1 equiv).
-
Inert Atmosphere: Seal the flask with a septum and evacuate and backfill with argon or nitrogen three times to ensure an inert atmosphere.
-
Reagent Addition: Under a positive pressure of inert gas, add this compound (1.0 equiv), the desired amine (1.2 equiv), and Cs₂CO₃ (2.0 equiv).
-
Solvent Addition: Add anhydrous, degassed DMF via syringe to achieve a suitable concentration (e.g., 0.1 M).
-
Reaction: Stir the reaction mixture vigorously and heat to 120 °C.
-
Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is typically complete within 8 hours.
-
Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute with ethyl acetate and wash with water and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of hexanes and ethyl acetate) to afford the desired aminopyrazole product.
Data Presentation
The following table provides representative data for the Buchwald-Hartwig amination of a closely related 3-iodo-5-bromo-1H-pyrazolo[3,4-b]pyridine derivative, which can be used as a reference for optimizing the reaction of this compound.[1]
| Aryl Halide | Amine | Catalyst | Ligand | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| Protected 3-iodo-5-bromo-1H-pyrazolo[3,4-b]pyridine | 3-Aminobenzoic acid derivative | Pd₂(dba)₃ | Xantphos | Cs₂CO₃ | DMF | 120 | 8 | 65.9 |
Visualizations
To aid researchers in understanding the context and methodology, the following diagrams are provided.
Caption: TRK signaling pathway and its downstream effectors.
Caption: General experimental workflow for Buchwald-Hartwig amination.
References
Application Notes: Synthesis of Novel TRK Inhibitors Based on a Pyrazolo[3,4-b]pyridine Scaffold
For Researchers, Scientists, and Drug Development Professionals
Introduction
Tropomyosin receptor kinases (TRKs) are a family of receptor tyrosine kinases (TRKA, TRKB, and TRKC) that play a crucial role in the development and function of the nervous system.[1] The aberrant activation of TRK signaling, often through chromosomal rearrangements leading to NTRK gene fusions, is a known oncogenic driver in a wide range of adult and pediatric cancers.[1] This has led to the successful development of TRK inhibitors, such as Larotrectinib and Entrectinib, which have shown remarkable efficacy in patients with TRK fusion-positive tumors.[1]
The pyrazolo[3,4-b]pyridine core is a versatile scaffold in medicinal chemistry and has been explored for the development of various kinase inhibitors.[1] This document provides detailed protocols for the synthesis and evaluation of a series of novel TRK inhibitors using a pyrazolo[3,4-b]pyridine scaffold, based on published research. The synthetic route starts from 5-bromo-1H-pyrazolo[3,4-b]pyridine, a close structural analog of 5-Bromo-2-methyl-2H-pyrazolo[3,4-B]pyridine. Researchers interested in the 2-methyl isomer can adapt these protocols accordingly.
TRK Signaling Pathways
Upon binding of their neurotrophin ligands, TRK receptors dimerize and autophosphorylate, triggering downstream signaling cascades that are critical for cell proliferation, differentiation, and survival. The primary pathways involved are:
-
Ras/Erk (MAPK) Pathway: Promotes cell proliferation and differentiation.
-
PI3K/Akt Pathway: Mediates cell survival and growth.
-
PLC-γ Pathway: Leads to the activation of PKC and calcium signaling, influencing cell growth and differentiation.[2]
The constitutive activation of these pathways by TRK fusion proteins is a key mechanism in tumorigenesis. The inhibitors described herein are designed to block the ATP-binding site of the TRK kinase domain, thereby inhibiting autophosphorylation and shutting down these downstream oncogenic signals.
References
Application Notes and Protocols for N-arylation of Pyrazolopyridines
For Researchers, Scientists, and Drug Development Professionals
Introduction
Pyrazolopyridine scaffolds are privileged heterocyclic motifs frequently found in compounds of medicinal interest due to their diverse biological activities. The N-arylation of these scaffolds is a crucial chemical transformation that enables the exploration of chemical space and the development of novel drug candidates. This document provides detailed protocols and compiled data for the N-arylation of pyrazolopyridines, focusing on widely used copper- and palladium-catalyzed cross-coupling reactions.
Overview of N-arylation Methods
The N-arylation of pyrazolopyridines can be effectively achieved through several established methods, including the Chan-Lam coupling, Ullmann condensation, and Buchwald-Hartwig amination. These reactions offer distinct advantages in terms of substrate scope, reaction conditions, and functional group tolerance.
-
Chan-Lam Coupling: This copper-catalyzed reaction typically employs arylboronic acids as the arylating agent and proceeds under mild conditions, often at room temperature and open to the air.[1][2]
-
Ullmann Condensation: A classical copper-catalyzed method that utilizes aryl halides as coupling partners. While traditionally requiring high temperatures, modern modifications have enabled milder reaction conditions.[3][4]
-
Buchwald-Hartwig Amination: A powerful palladium-catalyzed method for C-N bond formation, known for its broad substrate scope and high functional group tolerance.[5][6]
Data Presentation: A Comparative Summary of N-arylation Protocols
The following tables summarize quantitative data from various studies on the N-arylation of different pyrazolopyridine cores. This allows for a direct comparison of reaction conditions and their outcomes.
Table 1: Copper-Catalyzed N-arylation of Pyrazolopyridines
| Pyrazolopyridine Substrate | Arylating Agent | Catalyst / Ligand | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) | Reference |
| 1H-Pyrazolo[3,4-b]pyridin-3-amine | Phenylboronic acid | Cu(OAc)₂ | Et₃N | CH₂Cl₂ | RT | 12 | 92 | [7] |
| 1H-Pyrazolo[3,4-b]pyridin-3-amine | 4-Methoxyphenylboronic acid | Cu(OAc)₂ | Et₃N | CH₂Cl₂ | RT | 12 | 85 | [7] |
| 1H-Pyrazolo[3,4-b]pyridin-3-amine | 4-Chlorophenylboronic acid | Cu(OAc)₂ | Et₃N | CH₂Cl₂ | RT | 12 | 88 | [7] |
| 1-Isopropyl-1H-pyrazolo[3,4-b]pyridin-3-amine | Phenylboronic acid | Cu(OAc)₂ | - | CH₃OH | RT | 12 | 85 | [8][9] |
| 1-Isopropyl-1H-pyrazolo[3,4-b]pyridin-3-amine | 4-Methylphenylboronic acid | Cu(OAc)₂ | - | CH₃OH | RT | 12 | 82 | [8][9] |
| 1-Isopropyl-1H-pyrazolo[3,4-b]pyridin-3-amine | 4-Cyanophenylboronic acid | Cu(OAc)₂ | - | CH₃OH | RT | 12 | 65 | [8][9] |
| Pyrazolo[1,5-a]pyrimidin-7-amine | Iodobenzene | CuI | K₂CO₃ | DMSO | 120 | 24 | 85 | [10] |
| Pyrazolo[1,5-a]pyrimidin-7-amine | 1-Iodo-4-methoxybenzene | CuI | K₂CO₃ | DMSO | 120 | 24 | 78 | [10] |
Table 2: Palladium-Catalyzed N-arylation of Pyrazolopyridines
| Pyrazolopyridine Substrate | Arylating Agent | Catalyst / Precatalyst | Ligand | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) | Reference |
| Pyrazolo[1,5-a]pyridine | 4-Chlorotoluene | Pd(OAc)₂ | PCy₃·HBF₄ | K₃PO₄ | p-xylene | 160 | 20 | 85 | [11] |
| Pyrazolo[1,5-a]pyridine | 1-Chloro-4-methoxybenzene | Pd(OAc)₂ | PCy₃·HBF₄ | K₃PO₄ | p-xylene | 160 | 20 | 78 | [11] |
| Pyrazolo[1,5-a]pyrimidine | 4-Chlorotoluene | Pd(OAc)₂ | RuPhos | K₃PO₄ | p-xylene | 140 | 20 | 92 | [11] |
Experimental Protocols
Below are detailed methodologies for representative N-arylation reactions.
Protocol 1: Copper-Catalyzed N-arylation of 1H-Pyrazolo[3,4-b]pyridin-3-amine with Arylboronic Acids (Chan-Lam Coupling)
This protocol is adapted from a procedure for the N-arylation of C-amino-NH-azoles.[7]
Materials:
-
1H-Pyrazolo[3,4-b]pyridin-3-amine
-
Arylboronic acid (e.g., phenylboronic acid)
-
Copper(II) acetate (Cu(OAc)₂)
-
Triethylamine (Et₃N)
-
Dichloromethane (CH₂Cl₂)
-
Round-bottom flask
-
Magnetic stirrer
-
Standard laboratory glassware for workup and purification
Procedure:
-
To a solution of 1H-pyrazolo[3,4-b]pyridin-3-amine (1.0 mmol) in CH₂Cl₂ (10 mL) in a round-bottom flask, add the arylboronic acid (1.2 mmol), Cu(OAc)₂ (0.1 mmol), and Et₃N (2.0 mmol).
-
Stir the reaction mixture at room temperature for 12 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).
-
Upon completion, dilute the reaction mixture with CH₂Cl₂ and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography to afford the desired N-aryl-1H-pyrazolo[3,4-b]pyridin-3-amine.
Protocol 2: Palladium-Catalyzed Direct C-H Arylation of Pyrazolo[1,5-a]pyridines (Buchwald-Hartwig Type)
This protocol is based on the direct C-H arylation of pyrazolo[1,5-a]azines with aryl chlorides.[11]
Materials:
-
Pyrazolo[1,5-a]pyridine
-
Aryl chloride (e.g., 4-chlorotoluene)
-
Palladium(II) acetate (Pd(OAc)₂)
-
Tricyclohexylphosphine tetrafluoroborate (PCy₃·HBF₄)
-
Potassium phosphate (K₃PO₄)
-
p-Xylene
-
Schlenk tube or sealed vial
-
Magnetic stirrer with heating
-
Standard laboratory glassware for workup and purification
Procedure:
-
In a Schlenk tube or sealed vial, combine pyrazolo[1,5-a]pyridine (0.6 mmol), the aryl chloride (0.2 mmol), Pd(OAc)₂ (10 mol%), PCy₃·HBF₄ (20 mol%), and K₃PO₄ (0.4 mmol).
-
Add p-xylene (1 mL) to the reaction vessel.
-
Seal the vessel and stir the mixture at 160 °C for 20 hours.
-
After cooling to room temperature, dilute the reaction mixture with a suitable organic solvent (e.g., ethyl acetate) and filter through a pad of celite.
-
Wash the filtrate with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography to yield the C7-arylated pyrazolo[1,5-a]pyridine.
Mandatory Visualizations
General Workflow for N-arylation of Pyrazolopyridines
Caption: General experimental workflow for the N-arylation of pyrazolopyridines.
Catalytic Cycle for Copper-Catalyzed N-arylation (Chan-Lam Coupling)
Caption: Simplified catalytic cycle for the Chan-Lam N-arylation reaction.
References
- 1. asianpubs.org [asianpubs.org]
- 2. researchgate.net [researchgate.net]
- 3. Catalytic Ullmann-Type N-Arylation to Access Medicinally Important SuFEx-able Pyrazolo[1,5- a]Quinoxalinones - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 6. Applications of palladium-catalyzed C–N cross-coupling reactions in pharmaceutical compounds - RSC Advances (RSC Publishing) DOI:10.1039/D2RA07412E [pubs.rsc.org]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
Application Notes and Protocols for the Purification of 5-Bromo-2-methyl-2H-pyrazolo[3,4-b]pyridine Derivatives
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the purification of 5-bromo-2-methyl-2H-pyrazolo[3,4-b]pyridine and its derivatives. Pyrazolopyridines are significant scaffolds in medicinal chemistry, and obtaining these compounds in high purity is crucial for accurate biological evaluation and drug development.[1][2] The following sections detail common purification techniques, including column chromatography and recrystallization, along with methods for purity assessment.
Overview of Purification Strategies
The purification of pyrazolopyridine derivatives typically follows their synthesis and initial work-up. The choice of purification method depends on the physical state of the compound (solid or oil), the nature of the impurities, and the required final purity. The most common techniques are flash column chromatography and recrystallization.[3][4] Purity is then typically assessed by Thin-Layer Chromatography (TLC) and High-Performance Liquid Chromatography (HPLC).[5][6]
Caption: General workflow for the synthesis and purification of pyrazolopyridine derivatives.
Experimental Protocols
2.1 Protocol for Flash Column Chromatography
Flash column chromatography is a widely used technique to separate compounds based on their differential adsorption to a stationary phase.[3][4][7] For pyrazolopyridine derivatives, silica gel is the most common stationary phase.
Materials:
-
Crude this compound derivative
-
Silica gel (60 Å, 230-400 mesh)
-
Solvents (HPLC grade): Hexanes, Ethyl Acetate (EtOAc), Dichloromethane (DCM), Methanol (MeOH), Chloroform (CHCl₃)
-
Glass column with stopcock
-
Collection tubes
-
TLC plates (silica gel 60 F254)
Procedure:
-
Solvent System Selection:
-
Before running the column, determine the optimal solvent system (mobile phase) using TLC.
-
Dissolve a small amount of the crude product in a suitable solvent (e.g., DCM or EtOAc).
-
Spot the solution on a TLC plate and develop it in various solvent mixtures (e.g., Hexane:EtOAc, DCM:MeOH).
-
The ideal solvent system will give the desired product a retention factor (Rf) of approximately 0.2-0.4, with good separation from impurities. For pyrazolopyridine derivatives, gradients of ethyl acetate in chloroform or methanol in dichloromethane are often effective.[8][9]
-
-
Column Packing:
-
Secure the column vertically.
-
Prepare a slurry of silica gel in the initial, least polar eluent.
-
Pour the slurry into the column and allow it to pack under gravity or gentle pressure, ensuring no air bubbles are trapped.
-
Add a thin layer of sand on top of the silica to prevent disturbance during sample loading.
-
-
Sample Loading:
-
Dissolve the crude product in a minimal amount of the appropriate solvent (e.g., DCM or the mobile phase).
-
Alternatively, for less soluble compounds, perform a "dry loading" by adsorbing the crude product onto a small amount of silica gel, evaporating the solvent, and carefully adding the resulting powder to the top of the column.
-
-
Elution and Fraction Collection:
-
Carefully add the mobile phase to the column.
-
Apply gentle air pressure to force the solvent through the column at a steady rate.
-
Collect fractions in test tubes or vials.
-
Monitor the separation by spotting collected fractions onto TLC plates and visualizing under UV light (254 nm).
-
-
Product Isolation:
-
Combine the fractions containing the pure product.
-
Evaporate the solvent using a rotary evaporator to yield the purified compound.
-
Caption: Decision tree for selecting a primary purification method.
2.2 Protocol for Recrystallization
Recrystallization is an effective method for purifying solid compounds that are highly pure (>90%) after initial purification.[4] It relies on the principle that the solubility of a compound in a solvent increases with temperature.
Materials:
-
Partially purified solid compound
-
A suitable solvent or solvent pair (e.g., Ethanol, Methanol, Ethyl Acetate, Hexanes)
-
Erlenmeyer flasks
-
Heating source (hot plate)
-
Filtration apparatus (Buchner funnel, filter paper)
Procedure:
-
Solvent Selection: Choose a solvent in which the compound is sparingly soluble at room temperature but highly soluble at the solvent's boiling point.
-
Dissolution: Place the solid in an Erlenmeyer flask and add the minimum amount of hot solvent required to fully dissolve it.
-
Cooling: Allow the solution to cool slowly to room temperature, then place it in an ice bath to maximize crystal formation.
-
Isolation: Collect the crystals by vacuum filtration, washing them with a small amount of cold solvent.
-
Drying: Dry the purified crystals under vacuum to remove any residual solvent. In some cases, compounds may initially form as a viscous oil before crystallization occurs, sometimes over a period of several weeks.[8][10]
2.3 Protocol for Purity Assessment by HPLC
HPLC is a highly sensitive technique used to determine the purity of the final compound. A reversed-phase C18 column is commonly used for analyzing aromatic heterocyclic compounds.[6]
Materials:
-
Purified compound
-
HPLC system with UV or PDA detector
-
Reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm)
-
HPLC grade solvents: Acetonitrile (ACN), Water, Formic Acid or Phosphate Buffer
Procedure:
-
Sample Preparation: Prepare a dilute solution of the purified compound (e.g., 0.1 mg/mL) in a suitable solvent mixture (e.g., 50:50 ACN:Water).
-
Method Setup: Set up an HPLC method with a suitable mobile phase gradient and flow rate. A common mobile phase consists of Solvent A: 0.1% Formic Acid in Water and Solvent B: 0.1% Formic Acid in Acetonitrile.[6]
-
Injection and Analysis: Inject the sample and run the analysis. The purity is calculated based on the area percentage of the main peak relative to the total area of all peaks in the chromatogram.[6]
Data Presentation
The following tables summarize typical parameters and results for the purification and analysis of pyrazolopyridine derivatives, based on literature for related compounds.
Table 1: Example Column Chromatography Purification Data
| Compound Type | Stationary Phase | Mobile Phase (Eluent) | Typical Yield (%) | Final Purity (%) | Reference |
|---|---|---|---|---|---|
| Pyrazolo[4,3-b]pyridines | Silica Gel | 10% EtOAc in CHCl₃ | 69-85 | >95% | [8] |
| Pyrazolo[3,4-c]pyridines | Silica Gel | Dichloromethane / Methanol (9:1) | 83-90 | >98% | [9] |
| General Pyrazolopyridines | Silica Gel | Hexanes / Ethyl Acetate (Gradient) | 75-90 | >97% | General Practice |
Table 2: Typical HPLC Purity Analysis Parameters
| Parameter | Value / Condition |
|---|---|
| HPLC System | Standard system with PDA or UV detector |
| Column | C18 reversed-phase (e.g., 250 mm x 4.6 mm, 5 µm) |
| Mobile Phase | A: 0.1% Formic acid in WaterB: 0.1% Formic acid in Acetonitrile |
| Gradient | 10% B to 90% B over 20 minutes |
| Flow Rate | 1.0 mL/min |
| Column Temp. | 30 °C |
| Detection λ | 254 nm (or λmax of the compound) |
| Injection Vol. | 10 µL |
Characterization of Purified Product
After purification, the identity and structure of the this compound derivative must be confirmed. Standard analytical techniques include:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are used to elucidate the molecular structure.[8][11][12]
-
Mass Spectrometry (MS): High-Resolution Mass Spectrometry (HRMS) is used to confirm the elemental composition and molecular weight.[8]
-
Melting Point (mp): A sharp melting point range indicates high purity of a solid compound.[8]
References
- 1. Facile synthesis of pyrazolopyridine pharmaceuticals under mild conditions using an algin-functionalized silica-based magnetic nanocatalyst (Alg@SBA-1 ... - RSC Advances (RSC Publishing) DOI:10.1039/D2RA07228A [pubs.rsc.org]
- 2. mdpi.com [mdpi.com]
- 3. The Purification of Organic Compound: Techniques and Applications - Reachem [reachemchemicals.com]
- 4. physics.emu.edu.tr [physics.emu.edu.tr]
- 5. ptfarm.pl [ptfarm.pl]
- 6. benchchem.com [benchchem.com]
- 7. moravek.com [moravek.com]
- 8. Straightforward and Efficient Protocol for the Synthesis of Pyrazolo [4,3-b]pyridines and Indazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Design and Synthesis of New Substituted Pyrazolopyridines with Potent Antiproliferative Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Crystalline Derivatives of Dipyrazolo-1,5-diazocine and Dipyrazolopyrimidine: A Case of Unexpected Synthesis and Isostructural Polymorphism - ProQuest [proquest.com]
- 12. benchchem.com [benchchem.com]
Application Notes and Protocols for the Workup of Suzuki Reactions Involving Bromopyridines
Introduction
The Suzuki-Miyaura cross-coupling reaction is a fundamental tool in modern organic synthesis, enabling the formation of carbon-carbon bonds with high efficiency and broad functional group tolerance.[1] This reaction is particularly vital in the pharmaceutical and materials science industries for synthesizing biaryl and heteroaryl compounds. Bromopyridines are common substrates due to their commercial availability and reactivity. However, the workup and purification of Suzuki reactions involving these nitrogen-containing heterocycles present unique challenges.[2][3] The basic nature of the pyridine nitrogen can complicate the reaction and its subsequent purification by coordinating to the palladium catalyst.[3][4] This document provides detailed protocols and application notes for effectively navigating the workup procedure to isolate pure pyridyl-containing products, addressing common issues such as the removal of residual palladium catalyst and boronic acid byproducts.
1. Common Challenges in the Workup of Bromopyridine Suzuki Reactions
Successfully isolating the desired product requires addressing several potential complications arising from the reaction components and the inherent properties of pyridinic compounds.
-
Palladium Catalyst Removal: Residual palladium from the catalyst can contaminate the final product, which is often unacceptable, especially in pharmaceutical applications. These residues can be difficult to remove, sometimes co-eluting with the product during chromatography.[5]
-
Boronic Acid and Byproduct Removal: An excess of the boronic acid or boronate ester is often used to drive the reaction to completion.[4] Unreacted boronic acid and its byproducts, such as boroxines (anhydrides of boronic acids), can complicate purification.[6] Furthermore, protodeboronation, the cleavage of the C-B bond, is a common side reaction that generates an undesired arene byproduct.[2][7]
-
Product Solubility: The polarity of the pyridine-containing product can vary significantly based on its substituents. This can lead to solubility issues, making extraction and chromatography challenging. Some products may have partial solubility in both aqueous and organic layers, leading to yield loss.
-
Emulsion Formation: The basic nature of the pyridine product and the presence of inorganic bases (e.g., K₂CO₃, K₃PO₄) can lead to the formation of stable emulsions during aqueous workup, complicating phase separation.
2. General Experimental Workflow and Protocols
A systematic approach to the workup and purification is crucial for achieving high purity and yield. The general workflow involves quenching the reaction, removing the catalyst and inorganic salts, extracting the product, and final purification.
Diagram: General Workup Workflow
The following diagram illustrates a standard workflow for the workup of a Suzuki reaction involving bromopyridines.
Caption: A typical workflow from reaction completion to pure product isolation.
Protocol 1: General Aqueous Workup
This protocol is a standard starting point for most Suzuki reactions involving bromopyridines.
-
Reaction Quenching: Once the reaction is deemed complete by TLC or LC-MS, allow the reaction mixture to cool to room temperature.[8]
-
Dilution & Filtration: Dilute the cooled mixture with an organic solvent such as ethyl acetate (EtOAc) or dichloromethane (DCM).[4][9] Filter the mixture through a pad of Celite® or a short plug of silica gel to remove the heterogeneous palladium catalyst and some inorganic salts.[5][9] Rinse the pad with additional organic solvent to ensure complete recovery of the product.[8]
-
Liquid-Liquid Extraction: Transfer the filtrate to a separatory funnel. Add water to dissolve the remaining inorganic salts. If the pyridine product is sufficiently basic and an acidic wash is desired to remove boronic acid, an aqueous solution of 1M HCl can be used. Conversely, a 1M NaOH wash can help remove acidic boronic acids.[10]
-
Phase Separation: Shake the funnel gently to mix the layers, venting frequently. Allow the layers to separate. If an emulsion forms, adding brine can help to break it.
-
Organic Layer Collection: Separate the organic layer. Extract the aqueous layer one or two more times with the organic solvent.[9]
-
Washing: Combine the organic layers and wash with water, followed by brine to remove residual water.[4]
-
Drying and Concentration: Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄).[4][11] Filter off the drying agent and concentrate the filtrate under reduced pressure to obtain the crude product.
Protocol 2: Purification by Flash Column Chromatography
Flash chromatography is the most common method for purifying the final product.
-
Adsorbent and Eluent Selection: Choose an appropriate stationary phase, typically silica gel. Select an eluent system based on the polarity of the product, determined by TLC analysis. A common starting point is a gradient of ethyl acetate in hexanes or heptane.[8][9] For more polar products, adding a small amount of methanol or triethylamine (to reduce tailing of basic compounds) to the eluent system may be necessary.
-
Sample Loading: Dissolve the crude product in a minimal amount of the chromatography solvent or a stronger solvent like DCM. Alternatively, perform a "dry load" by adsorbing the crude product onto a small amount of silica gel, evaporating the solvent, and loading the resulting powder onto the column.[12] This often leads to better separation.
-
Elution and Collection: Run the column, collecting fractions and monitoring them by TLC or UV detector.[8]
-
Isolation: Combine the fractions containing the pure product and remove the solvent under reduced pressure to yield the final, purified product.[8]
3. Troubleshooting and Advanced Strategies
Sometimes, the general protocols are insufficient. The following table and diagram provide solutions to common problems.
Table 1: Troubleshooting Common Workup Issues
| Problem Encountered | Proposed Solution(s) | Detailed Protocol / Rationale | Expected Outcome |
| Persistent Palladium Contamination | Filtration through Celite®/Silica; Scavenger Resins | After initial dilution, pass the organic solution through a dedicated plug of Celite® or silica.[5] If this fails, stir the solution with a palladium scavenger resin for several hours before filtering. | Significant reduction or complete removal of palladium residues. |
| Residual Boronic Acid/Esters | Acidic or Basic Wash; Recrystallization | Wash the organic layer with 1M NaOH to remove acidic boronic acids or 1M HCl if the product is not basic.[10] Alternatively, recrystallization can be highly effective if a suitable solvent system is found. | Removal of boronic acid impurities, leading to a purer product. |
| Stable Emulsion During Extraction | Addition of Brine; Filtration | Add a saturated NaCl solution (brine) to the separatory funnel to increase the ionic strength of the aqueous phase. If the emulsion is severe, filtering the entire mixture through a pad of Celite® can help break it. | Clear separation of aqueous and organic layers. |
| Product Tailing on Silica Gel | Use of Treated Silica or Alternative Eluent | Add 1-2% triethylamine (Et₃N) to the eluent system to mask acidic silanol groups on the silica gel. Alternatively, use deactivated or basic alumina as the stationary phase. | Sharper peaks and improved separation during column chromatography. |
Diagram: Troubleshooting Decision Tree
This diagram provides a logical path for addressing purification challenges.
Caption: A decision tree for troubleshooting the purification process.
4. Quantitative Data Summary
The choice of workup can influence the final yield and purity. While exact numbers are substrate-dependent, the following table provides a general comparison based on typical outcomes reported in the literature.
Table 2: Comparison of Purification Strategies
| Workup Strategy | Typical Purity | Typical Yield Range | Key Advantages | Key Disadvantages |
| Aqueous Wash Only | 80-95% | 70-90% | Fast and simple for clean reactions. | May leave residual catalyst and boronic acid. |
| Aqueous Wash + Celite® Filtration | 90-98% | 65-88% | Effective at removing bulk palladium.[5] | Slightly more time-consuming; may not remove all soluble Pd species. |
| Aqueous Wash + Acid/Base Wash | >95% | 60-85% | Efficiently removes boronic acid impurities.[10] | Risk of product loss if it has some solubility in the aqueous layer. |
| Direct Chromatography | >98% | 50-80% | Can provide very high purity in one step. | Can be slow; requires large solvent volumes; catalyst may streak on the column. |
| Recrystallization | >99% | 40-75% | Excellent for achieving high purity; scalable. | Requires a suitable solvent; can result in significant yield loss. |
Note: Yields are highly dependent on the specific reaction efficiency and are presented here for comparative purposes of the workup method only.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Heteroaryl—Heteroaryl, Suzuki—Miyaura, Anhydrous Cross-Coupling Reactions Enabled by Trimethyl Borate - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. books.rsc.org [books.rsc.org]
- 7. Yoneda Labs [yonedalabs.com]
- 8. youtube.com [youtube.com]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. mdpi.com [mdpi.com]
- 12. reddit.com [reddit.com]
Application Notes and Protocols for the Development of CDK2 Inhibitors from Pyrazolo[3,4-b]pyridines
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the development of Cyclin-Dependent Kinase 2 (CDK2) inhibitors based on the promising pyrazolo[3,4-b]pyridine scaffold. This document includes quantitative data on the inhibitory activities of selected compounds, detailed experimental methodologies, and visualizations of key biological pathways and experimental workflows.
Introduction
Cyclin-dependent kinase 2 (CDK2) is a crucial regulator of cell cycle progression, particularly during the G1/S phase transition. Its dysregulation is a common feature in many human cancers, making it an attractive target for the development of novel anticancer therapies. The pyrazolo[3,4-b]pyridine core has emerged as a privileged scaffold in medicinal chemistry, demonstrating potent inhibitory activity against various kinases, including CDK2. This document outlines the necessary steps for synthesizing, evaluating, and characterizing pyrazolo[3,4-b]pyridine derivatives as CDK2 inhibitors.
Data Presentation: Inhibitory Activity of Pyrazolo[3,4-b]pyridine Derivatives
The following tables summarize the in vitro inhibitory activities of representative pyrazolo[3,4-b]pyridine derivatives against CDK2 and their anti-proliferative effects on various cancer cell lines.
Table 1: CDK2/Cyclin A2 Inhibitory Activity of Selected Pyrazolo[3,4-b]pyridine Derivatives
| Compound ID | Chemical Name | IC50 (µM) vs. CDK2/Cyclin A2 | Reference Compound | Reference IC50 (µM) |
| 1 | 2-chloro-6-(naphthalen-2-yl)-4-(thiophen-2-yl)nicotinonitrile | 0.24 | Roscovitine | 0.394 |
| 2 | 6-(naphthalen-2-yl)-4-(thiophen-2-yl)-1H-pyrazolo[3,4-b]pyridin-3-amine | 0.65 | Roscovitine | 0.394 |
| 3 | 4-(4-methoxyphenyl)-3-(4-methoxyphenyl)-1-phenyl-1H-pyrazolo[3,4-b]pyridine-5-carbonitrile (9a) | 1.630 ± 0.009 | Ribociclib | 0.068 ± 0.004 |
| 4 | 3-(4-methoxyphenyl)-1-phenyl-4-(p-tolyl)-1H-pyrazolo[3,4-b]pyridine-5-carbonitrile (14g) | 0.460 ± 0.024 | Ribociclib | 0.068 ± 0.004 |
| 5 | A pyrazolo[3,4-d]pyrimidine derivative (Compound 15) | 0.061 ± 0.003 | Sorafenib | 0.184 ± 0.01 |
Data compiled from multiple sources.[1][2][3]
Table 2: Anti-proliferative Activity of Selected Pyrazolo[3,4-b]pyridine Derivatives
| Compound ID | Cell Line | IC50 (µM) | Reference Compound | Reference IC50 (µM) |
| 2 | HCT-116 | 31.3 - 49.0 | Doxorubicin | 40.0 |
| 2 | MCF-7 | 19.3 - 55.5 | Doxorubicin | 64.8 |
| 2 | HepG2 | 22.7 - 44.8 | Doxorubicin | 24.7 |
| 2 | A549 | 36.8 - 70.7 | Doxorubicin | 58.1 |
| 3 (9a) | Hela | 2.59 | Doxorubicin | 2.35 |
| 4 (14g) | MCF7 | 4.66 | Doxorubicin | 4.57 |
| 4 (14g) | HCT-116 | 1.98 | Doxorubicin | 2.11 |
| 5 (Cpd 15) | MCF-7 | 4.23 ± 0.18 | Sorafenib | 9.76 ± 0.54 |
| 5 (Cpd 15) | HCT-116 | 3.10 ± 0.14 | Sorafenib | 8.51 ± 0.41 |
Data compiled from multiple sources.[1][2][3]
Signaling Pathway and Experimental Workflows
The following diagrams illustrate the CDK2 signaling pathway and the general experimental workflows for the synthesis and evaluation of pyrazolo[3,4-b]pyridine-based CDK2 inhibitors.
Caption: CDK2 signaling pathway and the point of intervention by pyrazolo[3,4-b]pyridine inhibitors.
Caption: General experimental workflow for the development and evaluation of pyrazolo[3,4-b]pyridine CDK2 inhibitors.
Experimental Protocols
Protocol 1: General Synthesis of 3-amino-1H-pyrazolo[3,4-b]pyridine Derivatives
This protocol describes a common method for the synthesis of the 3-amino-1H-pyrazolo[3,4-b]pyridine scaffold, a key intermediate for many CDK2 inhibitors.[1]
Materials:
-
Substituted pyridine-2(1H)-thione derivative
-
Hydrazine hydrate
-
Ethanol
Procedure:
-
To a solution of the pyridine-2(1H)-thione derivative in ethanol, add an excess of hydrazine hydrate.
-
Reflux the reaction mixture for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
After completion, cool the reaction mixture to room temperature.
-
The product will precipitate out of the solution. Collect the precipitate by filtration.
-
Wash the solid with cold ethanol.
-
Dry the product under vacuum to yield the 3-amino-1H-pyrazolo[3,4-b]pyridine derivative.
-
Characterize the final product using IR, 1H-NMR, 13C-NMR, and Mass Spectrometry.
Protocol 2: In Vitro CDK2/Cyclin A2 Kinase Inhibition Assay (Luminescent Kinase Assay)
This protocol is based on the Promega Kinase-Glo® Plus luminescence kinase assay, which measures the amount of ATP remaining in solution following a kinase reaction.[3]
Materials:
-
Recombinant human CDK2/Cyclin A2 enzyme
-
Histone H1 (or other suitable substrate)
-
ATP
-
Kinase-Glo® Plus Luminescence Kinase Assay Kit (Promega)
-
Test compounds (pyrazolo[3,4-b]pyridine derivatives) dissolved in DMSO
-
Assay buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA, 50 µM DTT)
-
White, opaque 96-well plates
-
Luminometer
Procedure:
-
Prepare serial dilutions of the test compounds in DMSO. Further dilute in the assay buffer.
-
In a 96-well plate, add 5 µL of the diluted test compound or vehicle (DMSO) to the appropriate wells.
-
Add 10 µL of a solution containing the CDK2/Cyclin A2 enzyme and substrate in assay buffer to each well.
-
Initiate the kinase reaction by adding 10 µL of ATP solution to each well. The final ATP concentration should be at or near the Km for ATP.
-
Incubate the plate at 30°C for 60 minutes.
-
After incubation, add 25 µL of Kinase-Glo® Plus reagent to each well to stop the kinase reaction and initiate the luminescent signal.
-
Incubate at room temperature for 10 minutes to stabilize the luminescent signal.
-
Measure the luminescence of each well using a luminometer.
-
Calculate the percentage of inhibition for each compound concentration relative to the vehicle control.
-
Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the compound concentration and fitting the data to a sigmoidal dose-response curve.
Protocol 3: Anti-proliferative MTT Assay
This protocol details the use of the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay to assess the cytotoxic effects of the synthesized compounds on cancer cell lines.
Materials:
-
Cancer cell lines (e.g., HCT-116, MCF-7)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
Test compounds dissolved in DMSO
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
96-well cell culture plates
-
Microplate reader
Procedure:
-
Seed the cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Prepare serial dilutions of the test compounds in the complete culture medium.
-
Remove the old medium from the wells and add 100 µL of the medium containing the test compounds at various concentrations. Include a vehicle control (DMSO) and a no-cell control (medium only).
-
Incubate the plate for 72 hours at 37°C in a humidified atmosphere with 5% CO2.
-
After the incubation period, add 10 µL of MTT solution to each well and incubate for an additional 4 hours at 37°C.
-
Carefully remove the medium containing MTT and add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.
-
Gently shake the plate for 15 minutes to ensure complete dissolution.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control.
-
Determine the IC50 value by plotting the percentage of viability against the logarithm of the compound concentration.
Protocol 4: Western Blot Analysis for pRb Phosphorylation
This protocol is for assessing the effect of CDK2 inhibitors on the phosphorylation of the Retinoblastoma protein (pRb), a direct downstream target of CDK2.
Materials:
-
Treated and untreated cell lysates
-
Protein assay kit (e.g., BCA)
-
SDS-PAGE gels
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (anti-phospho-pRb, anti-total-pRb, anti-GAPDH or β-actin as a loading control)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate (ECL)
-
Imaging system
Procedure:
-
Treat cells with the test compound for a specified time (e.g., 24 hours).
-
Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Determine the protein concentration of each lysate.
-
Denature equal amounts of protein (20-30 µg) by boiling in Laemmli sample buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody (e.g., anti-phospho-pRb) overnight at 4°C.
-
Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again with TBST.
-
Apply the chemiluminescent substrate and visualize the protein bands using an imaging system.
-
Strip the membrane and re-probe with antibodies for total pRb and the loading control to ensure equal protein loading.
Protocol 5: Cell Cycle Analysis by Flow Cytometry
This protocol outlines the procedure for analyzing the cell cycle distribution of cells treated with a CDK2 inhibitor using propidium iodide (PI) staining.
Materials:
-
Treated and untreated cells
-
Phosphate-buffered saline (PBS)
-
70% ethanol (ice-cold)
-
Propidium iodide (PI) staining solution (containing RNase A)
-
Flow cytometer
Procedure:
-
Treat cells with the test compound for a specified time (e.g., 24 hours).
-
Harvest the cells by trypsinization and wash them with cold PBS.
-
Fix the cells by adding them dropwise to ice-cold 70% ethanol while vortexing gently.
-
Incubate the cells at -20°C for at least 2 hours (or overnight).
-
Wash the fixed cells with PBS to remove the ethanol.
-
Resuspend the cell pellet in PI staining solution and incubate in the dark for 30 minutes at room temperature.
-
Analyze the stained cells using a flow cytometer.
-
Use appropriate software to deconvolute the DNA content histograms to determine the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle. An accumulation of cells in the G1 phase would be indicative of CDK2 inhibition.
References
- 1. Discovery of New Pyrazolopyridine, Furopyridine, and Pyridine Derivatives as CDK2 Inhibitors: Design, Synthesis, Docking Studies, and Anti-Proliferative Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Synthesis, biological evaluation, and in silico studies of new CDK2 inhibitors based on pyrazolo[3,4-d]pyrimidine and pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine scaffold with apoptotic activity - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for In Vitro Kinase Assays of 5-Bromo-2-methyl-2H-pyrazolo[3,4-b]pyridine Derivatives
For Researchers, Scientists, and Drug Development Professionals
Introduction
The 5-bromo-2-methyl-2H-pyrazolo[3,4-b]pyridine scaffold is a privileged structure in medicinal chemistry, serving as a core component in the design of potent and selective kinase inhibitors.[1][2] Derivatives of this heterocyclic compound have demonstrated significant inhibitory activity against a range of protein kinases, which are critical regulators of cellular signaling pathways.[1][2] Dysregulation of kinase activity is a hallmark of numerous diseases, including cancer, inflammation, and neurodegenerative disorders.[3] Consequently, the development of small molecule inhibitors targeting specific kinases is a major focus of modern drug discovery.
These application notes provide a detailed overview and experimental protocols for conducting in vitro kinase assays to evaluate the inhibitory potential of this compound derivatives. The protocols are designed to be adaptable for various kinase targets and can be implemented in academic and industrial research settings.
Target Kinases and Biological Activity
Derivatives of the this compound scaffold have been shown to inhibit several important protein kinases, including:
-
Tropomyosin Receptor Kinases (TRKs): These kinases are involved in cell proliferation and differentiation, and their aberrant activation is implicated in various cancers.[1][4]
-
c-Met Kinase: A receptor tyrosine kinase that plays a crucial role in cell growth, motility, and invasion. Its dysregulation is linked to tumor progression and metastasis.[5]
-
Hematopoietic Progenitor Kinase 1 (HPK1): A negative regulator of T-cell activation, making it a target for cancer immunotherapy.[6]
-
TANK-Binding Kinase 1 (TBK1): Involved in innate immunity and inflammatory signaling pathways.[7]
-
Glycogen Synthase Kinase-3 (GSK-3): A key regulator of numerous cellular processes, and its inhibitors are being investigated for various therapeutic applications.[8]
The versatility of the pyrazolo[3,4-b]pyridine core allows for chemical modifications that can be tailored to achieve high potency and selectivity for specific kinase targets.[2]
Data Presentation: In Vitro Kinase Inhibitory Activity
The following table summarizes the in vitro inhibitory activity of selected pyrazolo[3,4-b]pyridine derivatives against various kinases.
| Compound ID | Target Kinase | IC50 (nM) | Assay Method | Reference |
| Compound 5a | c-Met | 4.27 ± 0.31 | HTRF | [5] |
| Compound 5b | c-Met | 7.95 ± 0.17 | HTRF | [5] |
| Compound 16 | HPK1 | 302 (in human whole blood) | p-SLP76 assay | [6] |
| Compound 6 | HPK1 | <1.0 (Ki) | Binding Assay | [6] |
| Compound 15t | TBK1 | 0.8 | Z'-LYTE | [7] |
| BX795 | TBK1 | 7.1 | Z'-LYTE | [7] |
| MRT67307 | TBK1 | 28.7 | Z'-LYTE | [7] |
| Compound C03 | TRKA | 56 | HTRF | [4] |
| Compound C09 | TRKA | 57 | HTRF | [4] |
| Compound C10 | TRKA | 26 | HTRF | [4] |
| Larotrectinib | TRKA | 3.0 | HTRF | [4] |
| Compound 8c | Topoisomerase IIα | - (Significant Inhibition) | DNA Relaxation Assay | [9] |
Experimental Protocols
This section provides a detailed, generalized protocol for an in vitro kinase assay that can be adapted for various kinases and detection methods such as HTRF, Z'-LYTE, or ADP-Glo.
General In Vitro Kinase Assay Protocol
Objective: To determine the half-maximal inhibitory concentration (IC50) of a test compound against a specific protein kinase.
Materials:
-
Recombinant Kinase
-
Kinase-specific substrate (peptide or protein)
-
ATP (Adenosine triphosphate)
-
Test Compounds (this compound derivatives)
-
Kinase Buffer (e.g., 20 mM Tris-HCl pH 7.4, 150 mM NaCl, 1 mM DTT, 10 mM MgCl2)[10]
-
Detection Reagents (specific to the assay platform, e.g., HTRF, ADP-Glo)
-
384-well plates
-
Plate reader compatible with the chosen detection method
Procedure:
-
Compound Preparation:
-
Prepare a stock solution of the test compound in 100% DMSO.
-
Perform a serial dilution of the test compound in DMSO to create a range of concentrations.
-
Further dilute the compounds in the kinase buffer to the desired final concentrations. The final DMSO concentration in the assay should be kept low (typically ≤ 1%) to avoid affecting enzyme activity.
-
-
Assay Plate Preparation:
-
Add a small volume (e.g., 2.5 µL) of the diluted test compound or control (DMSO for 0% inhibition, a known inhibitor for 100% inhibition) to the wells of a 384-well plate.
-
-
Kinase Reaction:
-
Prepare a kinase/substrate master mix in the kinase buffer. The concentrations of the kinase and substrate should be optimized for each specific assay.
-
Add the kinase/substrate mix (e.g., 5 µL) to each well of the assay plate.
-
Incubate the plate for a short period (e.g., 15 minutes) at room temperature to allow the compound to bind to the kinase.
-
-
Initiation of Kinase Reaction:
-
Prepare an ATP solution in the kinase buffer at a concentration that is typically at or near the Km for the specific kinase.
-
Add the ATP solution (e.g., 2.5 µL) to each well to start the kinase reaction.
-
Incubate the plate at room temperature for a predetermined time (e.g., 60-120 minutes). The incubation time should be within the linear range of the reaction.
-
-
Detection:
-
Stop the kinase reaction and detect the signal according to the manufacturer's instructions for the chosen assay platform (e.g., HTRF, Z'-LYTE, ADP-Glo).
-
For example, in an HTRF assay, a solution containing a europium-labeled antibody that detects the phosphorylated substrate and a fluorescent acceptor is added.
-
-
Data Analysis:
-
Read the plate on a compatible plate reader.
-
Calculate the percent inhibition for each compound concentration relative to the controls.
-
Plot the percent inhibition against the logarithm of the compound concentration.
-
Fit the data to a sigmoidal dose-response curve to determine the IC50 value.
-
Mandatory Visualizations
Experimental Workflow
References
- 1. This compound | 1316852-65-9 | Benchchem [benchchem.com]
- 2. Pyrazolopyridine-based kinase inhibitors for anti-cancer targeted therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 3. escholarship.org [escholarship.org]
- 4. Design, synthesis and biological evaluation of pyrazolo[3,4-b]pyridine derivatives as TRK inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. New pyrazolopyridine and pyrazolothiazole-based compounds as anti-proliferative agents targeting c-Met kinase inhibition: design, synthesis, biologica ... - RSC Advances (RSC Publishing) DOI:10.1039/D3RA01931D [pubs.rsc.org]
- 6. Discovery of Pyrazolopyridine Derivatives as HPK1 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Identification of 1H-pyrazolo[3,4-b]pyridine derivatives as novel and potent TBK1 inhibitors: design, synthesis, biological evaluation, and molecular docking study - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Development of New Pyrazolo [3,4-b]Pyridine Derivatives as Potent Anti-Leukemic Agents and Topoisomerase IIα Inhibitors with Broad-Spectrum Cytotoxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 10. protocols.io [protocols.io]
Application Notes: 5-Bromo-2-methyl-2H-pyrazolo[3,4-b]pyridine as a Versatile Building Block for Agrochemicals
For Researchers, Scientists, and Agrochemical Development Professionals
Introduction
The pyrazolo[3,4-b]pyridine scaffold is a privileged heterocyclic motif that has garnered significant attention in the development of bioactive compounds, including pharmaceuticals and agrochemicals. Its inherent structural features allow for diverse functionalization, leading to compounds with a wide range of biological activities. Among the various derivatives, 5-Bromo-2-methyl-2H-pyrazolo[3,4-b]pyridine emerges as a key building block for the synthesis of novel agrochemicals, including fungicides, herbicides, and insecticides. The presence of a bromine atom at the 5-position provides a reactive handle for cross-coupling reactions, enabling the introduction of various substituents to modulate the biological activity and physicochemical properties of the final compounds. This document provides detailed application notes and protocols for utilizing this versatile building block in the discovery and development of next-generation crop protection agents.
Physicochemical Properties
A summary of the key physicochemical properties of the building block is presented in the table below.
| Property | Value | Reference |
| CAS Number | 1316852-65-9 | [][2][3][4] |
| Molecular Formula | C₇H₆BrN₃ | [][2] |
| Molecular Weight | 212.05 g/mol | [2] |
| Appearance | Powder or liquid | [2] |
| Boiling Point (Predicted) | 316.8 ± 22.0 °C | [2] |
| Density (Predicted) | 1.76 ± 0.1 g/cm³ | [2] |
| LogP (XLogP3) | 1.5 | [2] |
Applications in Agrochemical Synthesis
The 5-bromo substituent on the pyrazolo[3,4-b]pyridine core is particularly advantageous for synthetic diversification. It readily participates in various palladium-catalyzed cross-coupling reactions, such as Suzuki, Stille, and Buchwald-Hartwig reactions, allowing for the introduction of a wide array of aryl, heteroaryl, and amino groups. This synthetic flexibility is crucial for tuning the biological efficacy and selectivity of the resulting agrochemical candidates.
Fungicidal Applications
Derivatives of pyrazolo[3,4-b]pyridine have shown promising antifungal activity against a range of plant pathogenic fungi. The mechanism of action for many pyrazole-based fungicides involves the inhibition of succinate dehydrogenase (SDHI), a key enzyme in the fungal respiratory chain.
A representative synthetic scheme for the derivatization of this compound to potential fungicidal compounds is depicted below.
References
Application Notes and Protocols for the Functionalization of the 5-Bromo-2-methyl-2H-pyrazolo[3,4-b]pyridine Core
Audience: Researchers, scientists, and drug development professionals.
Introduction and Application Notes
The 5-bromo-2-methyl-2H-pyrazolo[3,4-b]pyridine core is a heterocyclic scaffold of significant interest in medicinal chemistry.[1] Its structure is a key building block in the development of various therapeutic agents, particularly kinase inhibitors. The pyrazolo[3,4-b]pyridine moiety is recognized for its ability to act as a hinge-binding motif in many kinase active sites, making it a valuable starting point for the design of potent and selective inhibitors.[1]
One of the most prominent applications of this core is in the development of Tropomyosin receptor kinase (TRK) inhibitors.[1][2] TRK signaling pathways, including the Ras/Erk, PI3K/Akt, and PLC-γ cascades, are crucial in cell proliferation and survival, and their dysregulation is implicated in various cancers.[1] Compounds derived from the this compound scaffold have demonstrated the ability to inhibit TRK phosphorylation, leading to reduced cancer cell proliferation and increased apoptosis.[1]
The bromine atom at the 5-position serves as a versatile handle for a variety of palladium-catalyzed cross-coupling reactions. This allows for the systematic introduction of diverse chemical functionalities, enabling the exploration of structure-activity relationships (SAR) and the optimization of lead compounds. Key functionalization strategies include Suzuki-Miyaura, Buchwald-Hartwig, Sonogashira, and Heck couplings, which facilitate the formation of C-C and C-N bonds, respectively. These reactions provide access to a wide array of derivatives for biological screening and drug development.
Key Functionalization Reactions
The functionalization of the this compound core primarily involves palladium-catalyzed cross-coupling reactions at the C5 position. Below are protocols for several key transformations.
Caption: Overview of key functionalization reactions for the this compound core.
Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling is a robust method for forming carbon-carbon bonds by reacting the aryl bromide with an organoboron species.[3]
Quantitative Data:
| Entry | Boronic Acid/Ester | Catalyst (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Phenylboronic acid | PdCl₂(PPh₃)₂ (5) | K₂CO₃ | Dioxane/H₂O (5:1) | 90 | 12 | 88[3] |
| 2 | 4-Methylphenylboronic acid | Pd(PPh₃)₄ (5) | K₃PO₄ | Dioxane/H₂O (4:1) | 90 | 18 | 75-85 |
| 3 | 3,5-Dimethylphenylboronic acid | Pd(PPh₃)₄ (5) | K₃PO₄ | Dioxane/H₂O (4:1) | 90 | 18 | 70-80 |
| 4 | 4-Methoxyphenylboronic acid | Pd(PPh₃)₄ (5) | K₃PO₄ | Dioxane/H₂O (4:1) | 90 | 18 | 80-90 |
| 5 | 2-Thiopheneboronic acid | Pd(dppf)Cl₂ (5) | K₂CO₃ | DME | 80 | 2 | 75-85 |
*Yields are estimated based on similar substrates reported in the literature.[4]
Experimental Protocol: Suzuki-Miyaura Coupling
References
- 1. This compound | 1316852-65-9 | Benchchem [benchchem.com]
- 2. Design, synthesis and biological evaluation of pyrazolo[3,4-b]pyridine derivatives as TRK inhibitors - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]
- 3. This compound | 1316852-65-9 | Benchchem [benchchem.com]
- 4. mdpi.com [mdpi.com]
Troubleshooting & Optimization
Technical Support Center: Optimizing Suzuki Coupling with 5-Bromo-2-methyl-2H-pyrazolo[3,4-b]pyridine
This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals working with the Suzuki-Miyaura cross-coupling of 5-Bromo-2-methyl-2H-pyrazolo[3,4-b]pyridine.
Troubleshooting Guide
This section addresses specific issues users may encounter during their experiments, offering potential causes and actionable solutions in a direct question-and-answer format.
Question 1: Why is my reaction yield consistently low, with significant unreacted this compound remaining?
Answer: Low conversion of the starting material is a common challenge, often pointing to issues with the catalytic cycle, specifically the oxidative addition step, or overall catalyst activity. The pyrazolo[3,4-b]pyridine scaffold contains nitrogen atoms whose lone pairs can coordinate to the palladium center, potentially leading to catalyst inhibition or deactivation.[1][2]
Consider the following optimization strategies:
-
Catalyst and Ligand Selection: Standard catalysts like Pd(PPh₃)₄ may be insufficient. Switching to a more active catalytic system employing bulky, electron-rich phosphine ligands can enhance the rate of oxidative addition and shield the palladium center from inhibitory coordination.[1] Systems based on ligands like XPhos, SPhos, or RuPhos are often more effective for challenging heteroaryl couplings.[3][4]
-
Increase Reaction Temperature: The oxidative addition of the C-Br bond is often the rate-limiting step.[5] Increasing the temperature (e.g., from 90°C to 110°C) can provide the necessary activation energy.[4][6] However, monitor for potential degradation of starting materials or products at higher temperatures.
-
Choice of Base: A stronger base may be required to facilitate the transmetalation step effectively. While potassium carbonate (K₂CO₃) is common, potassium phosphate (K₃PO₄) is frequently more successful in couplings involving heteroaryl halides.[1][3][7]
Question 2: My reaction is producing significant byproducts, primarily homocoupling of the boronic acid and/or debromination of the starting material. How can I minimize these side reactions?
Answer: The formation of byproducts indicates that undesired reaction pathways are competing with the desired cross-coupling.
-
Homocoupling: The self-coupling of the boronic acid to form a biaryl byproduct is typically promoted by the presence of oxygen or Pd(II) species in the reaction mixture.[2][8]
-
Solution: Ensure all solvents and the reaction vessel are rigorously degassed. Methods like sparging with an inert gas (Argon or Nitrogen) for 20-30 minutes or using freeze-pump-thaw cycles are critical.[2][9] Maintain a positive pressure of inert gas throughout the reaction. Using a Pd(0) source (e.g., Pd(PPh₃)₄, Pd₂(dba)₃) or a highly efficient precatalyst can also minimize the presence of Pd(II) species that facilitate homocoupling.[1][8]
-
-
Debromination (Protodehalogenation): The replacement of the bromine atom with hydrogen is another common side reaction.[8]
-
Solution: This can occur if the catalytic cycle is stalled after oxidative addition. Optimizing the ligand to accelerate the subsequent steps (transmetalation and reductive elimination) can help. Using bulky, electron-rich ligands like those from the Buchwald family is often effective.[10] Additionally, ensure the base is anhydrous, as water can sometimes be a proton source for this side reaction.
-
Question 3: I am observing protodeborylation of my boronic acid. What can I do to prevent this?
Answer: Protodeborylation, the cleavage of the C-B bond and its replacement with a C-H bond, is a major competing side reaction, especially with heteroaryl boronic acids or under harsh basic conditions.[8]
-
Use Boronic Esters or Trifluoroborates: Boronic acid pinacol esters (Bpin) or potassium trifluoroborate salts are generally more stable towards protodeborylation than the corresponding boronic acids.[2][10] They slowly hydrolyze in situ to generate the active boronic acid, keeping its concentration low and minimizing decomposition.
-
Modify the Base/Solvent System: While aqueous bases are common, they can accelerate protodeborylation.[2] Consider using a non-aqueous system or a milder base like potassium fluoride (KF).[11]
Frequently Asked Questions (FAQs)
Q1: What is a good starting point for reaction conditions for this specific substrate? A1: A reliable set of starting conditions reported to give a high yield (88%) for the coupling of this compound with phenylboronic acid is: PdCl₂(PPh₃)₂ (5 mol%) as the catalyst, K₂CO₃ (2 equivalents) as the base, and a dioxane/water (5:1) solvent mixture, heated at 90°C.[7]
Q2: How do I choose the right palladium catalyst and ligand? A2: The choice is critical. For a pyrazolo[3,4-b]pyridine system, catalyst deactivation is a concern. While simple catalysts can work, more robust systems are recommended for broader substrate scope and reproducibility. See the table below for a comparison.
Q3: Is it necessary to degas the reaction mixture? A3: Yes, it is strongly recommended. Oxygen can lead to catalyst deactivation and promote the unwanted homocoupling of the boronic acid, reducing your yield and complicating purification.[2][8]
Q4: Can I use a different solvent system? A4: Yes. While dioxane/water is common, other systems like DME (dimethoxyethane)/water or Toluene/water can also be effective.[9][12] The optimal solvent depends on the solubility of your specific substrates and the chosen base.
Data on Reaction Conditions
The tables below summarize common components for optimizing Suzuki-Miyaura couplings of heteroaryl bromides.
Table 1: Comparison of Palladium Catalyst & Ligand Systems
| Catalyst (mol%) | Ligand (mol%) | Typical Yield Range | Notes |
| Pd(PPh₃)₄ (2-5) | - | Low to Good | A common starting point, but can be inefficient for this substrate class.[12][13] |
| PdCl₂(dppf) (3-10) | - | Moderate to High | Often more effective than Pd(PPh₃)₄ for heteroaryl couplings.[12] |
| Pd₂(dba)₃ (1-3) | XPhos (2-6) | Good to Excellent | A highly active system for challenging substrates; helps prevent catalyst deactivation.[3][6] |
| PdCl₂(PPh₃)₂ (5) | - | Good to High | A reported successful catalyst for the title compound.[7] |
Table 2: Comparison of Bases and Solvents
| Base (equivalents) | Solvent System | Typical Temperature | Notes |
| K₂CO₃ (2-3) | Dioxane / H₂O (4:1) | 85-100 °C | A standard, cost-effective choice that is often successful.[7][9] |
| K₃PO₄ (2-3) | Dioxane / H₂O (4:1) | 85-110 °C | A stronger base, often providing better yields for electron-deficient or sterically hindered substrates.[3][13][14] |
| Cs₂CO₃ (2-3) | DME / H₂O | 80-90 °C | A strong base that can be effective when others fail, though more expensive.[12] |
Experimental Protocols
General Procedure for Suzuki-Miyaura Coupling of this compound [7]
Note: This is a generalized procedure based on a successful reported reaction. It should be optimized for specific substrates and coupling partners.
-
Reaction Setup: To a dry Schlenk flask under an inert atmosphere (Argon or Nitrogen), add this compound (1.0 eq.), the desired arylboronic acid (1.3 eq.), and potassium carbonate (K₂CO₃, 2.0 eq.).
-
Catalyst Addition: Add the palladium catalyst, for example, Dichlorobis(triphenylphosphine)palladium(II) (PdCl₂(PPh₃)₂, 0.05 eq.).
-
Solvent Addition: Add the degassed solvent mixture of 1,4-dioxane and water (5:1 ratio) via syringe. The total solvent volume should be sufficient to create a stirrable slurry (e.g., ~0.1 M concentration with respect to the starting bromide).
-
Degassing (Optional but Recommended): If the solvents were not pre-degassed, bubble Argon or Nitrogen through the stirred reaction mixture for 10-15 minutes.
-
Reaction: Heat the reaction mixture to 90°C with vigorous stirring. Monitor the reaction progress by TLC or LC-MS. Reaction times can range from a few hours to 24 hours.
-
Workup: After the reaction is complete (as judged by the consumption of starting material), cool the mixture to room temperature. Dilute with an organic solvent like ethyl acetate and wash with water and then brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude residue by flash column chromatography on silica gel to obtain the desired coupled product.
Visualizations
The following diagrams illustrate key workflows and concepts relevant to the Suzuki-Miyaura coupling.
Caption: A workflow diagram for troubleshooting low yields.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Suzuki–Miyaura cross-coupling optimization enabled by automated feedback - PMC [pmc.ncbi.nlm.nih.gov]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. Efficient microwave-assisted Suzuki–Miyaura cross-coupling reaction of 3-bromo pyrazolo[1,5-a]pyrimidin-5(4H)-one: towards a new access to 3,5-diarylated 7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 7. This compound | 1316852-65-9 | Benchchem [benchchem.com]
- 8. Yoneda Labs [yonedalabs.com]
- 9. reddit.com [reddit.com]
- 10. reddit.com [reddit.com]
- 11. researchgate.net [researchgate.net]
- 12. The Suzuki Reaction Applied to the Synthesis of Novel Pyrrolyl and Thiophenyl Indazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 13. mdpi.com [mdpi.com]
- 14. Regioselective synthesis of 2-(bromomethyl)-5-aryl-thiophene derivatives via palladium (0) catalyzed suzuki cross-coupling reactions: as antithrombotic and haemolytically active molecules - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Buchwald-Hartwig Amination of Bromopyridines
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering common byproducts in the Buchwald-Hartwig amination of bromopyridines.
Frequently Asked Questions (FAQs)
Q1: What are the most common byproducts observed in the Buchwald-Hartwig amination of bromopyridines?
A1: The most frequently encountered byproducts are the result of side reactions that compete with the desired C-N bond formation. These include:
-
Hydrodehalogenation: The replacement of the bromine atom on the pyridine ring with a hydrogen atom, leading to the formation of pyridine or a substituted pyridine. This is a particularly common side reaction.[1]
-
Di- or Triarylamine Formation: When using a primary amine or ammonia as the nucleophile, a second or third arylation can occur, leading to the formation of di- or triarylamines.
-
Homocoupling of Amines: The coupling of two amine molecules, though less common, can occur under certain conditions.
-
Catalyst Decomposition Products: The palladium catalyst can decompose, leading to the formation of palladium black and a cessation of catalytic activity.
Q2: What causes the formation of the hydrodehalogenation byproduct?
A2: Hydrodehalogenation arises from a competing reaction pathway within the catalytic cycle known as β-hydride elimination.[1] After the formation of the palladium-amido complex, instead of undergoing reductive elimination to form the desired aminopyridine, a β-hydrogen from the amine can be transferred to the palladium center. Subsequent reductive elimination then releases the hydrodehalogenated pyridine.[1]
Q3: How does the choice of ligand affect byproduct formation?
A3: The ligand plays a critical role in modulating the reactivity of the palladium catalyst and can significantly influence the product distribution.
-
Sterically Hindered, Electron-Rich Ligands: Bulky phosphine ligands, such as biarylphosphines (e.g., XPhos, SPhos) or ferrocenylphosphines, are generally preferred for the amination of bromopyridines. These ligands promote the desired reductive elimination pathway over β-hydride elimination, thus minimizing hydrodehalogenation.[1]
-
Bidentate vs. Monodentate Ligands: Bidentate phosphine ligands can sometimes suppress hydrodehalogenation by creating a more stable catalytic complex that is less prone to side reactions.[1]
Q4: What is the role of the base in byproduct formation?
A4: The choice of base is crucial and can influence both the reaction rate and the prevalence of side reactions.
-
Strong, Non-nucleophilic Bases: Strong bases like sodium tert-butoxide (NaOtBu) or lithium bis(trimethylsilyl)amide (LHMDS) are commonly used to deprotonate the amine and facilitate the formation of the palladium-amido complex.
-
Base Strength and Substrate Compatibility: The base strength should be carefully considered, as overly strong bases can promote side reactions or react with sensitive functional groups on the substrates. Weaker bases like potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃) may be used for sensitive substrates, but often require higher reaction temperatures or longer reaction times.
Troubleshooting Guides
Issue 1: High Levels of Hydrodehalogenation Byproduct
Symptoms:
-
GC-MS or LC-MS analysis shows a significant peak corresponding to the mass of the debrominated pyridine starting material.
-
¹H NMR of the crude reaction mixture shows characteristic signals of the debrominated pyridine.
-
The isolated yield of the desired aminopyridine is low.
Possible Causes and Solutions:
| Cause | Recommended Action |
| Suboptimal Ligand | Switch to a more sterically hindered and electron-rich biarylphosphine ligand (e.g., XPhos, SPhos, or a Josiphos-type ligand). These ligands accelerate the rate of reductive elimination relative to β-hydride elimination. |
| Use of Primary Amines | Primary amines are more prone to β-hydride elimination. If possible, consider using a secondary amine. If a primary amine is necessary, ensure the use of an appropriate bulky ligand. |
| High Reaction Temperature | Elevated temperatures can sometimes favor side reactions. Try running the reaction at a lower temperature (e.g., 80 °C instead of 110 °C) for a longer period. |
| Inappropriate Base | While strong bases are necessary, their concentration and type can be optimized. Consider screening different bases (e.g., NaOtBu, LHMDS, K₃PO₄). |
Issue 2: Formation of Di- or Triarylamine Byproducts
Symptoms:
-
Mass spectrometry analysis reveals peaks corresponding to the addition of two or three pyridine rings to the amine nitrogen.
-
TLC analysis shows multiple product spots with similar retention factors.
Possible Causes and Solutions:
| Cause | Recommended Action |
| Stoichiometry of Reactants | Use a slight excess of the amine (e.g., 1.1-1.2 equivalents) relative to the bromopyridine to favor the formation of the mono-arylated product. |
| Reaction Concentration | Running the reaction at a lower concentration can sometimes disfavor the subsequent arylation reactions. |
| Ligand Choice | Certain bulky ligands can sterically hinder the approach of a second aryl halide to the palladium-amido complex, thus favoring mono-arylation. |
Quantitative Data on Byproduct Formation (Representative)
Note: The following data is a representative summary based on literature principles. Actual yields will vary depending on the specific substrates and reaction conditions.
| Bromopyridine Isomer | Amine | Ligand | Base | Temperature (°C) | Desired Product Yield (%) | Hydrodehalogenation Yield (%) |
| 2-Bromopyridine | n-Hexylamine | P(o-tolyl)₃ | NaOtBu | 100 | ~40-50% | ~30-40% |
| 2-Bromopyridine | n-Hexylamine | XPhos | NaOtBu | 100 | >90% | <5% |
| 3-Bromopyridine | Morpholine | BINAP | Cs₂CO₃ | 110 | ~85% | ~5-10% |
| 3-Bromopyridine | Aniline | RuPhos | K₃PO₄ | 100 | >95% | <2% |
| 4-Bromopyridine | Diethylamine | dppf | LHMDS | 90 | ~90% | <5% |
Experimental Protocols
Protocol 1: General Procedure for Buchwald-Hartwig Amination of Bromopyridines
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Reaction Setup: In a nitrogen-filled glovebox, add the palladium precatalyst (e.g., Pd₂(dba)₃, 1-2 mol%) and the phosphine ligand (2-4 mol%) to an oven-dried Schlenk tube equipped with a magnetic stir bar.
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Add the base (e.g., NaOtBu, 1.4 equivalents), the bromopyridine (1.0 equivalent), and the amine (1.2 equivalents).
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Add anhydrous, degassed solvent (e.g., toluene or dioxane, to achieve a concentration of 0.1-0.2 M with respect to the bromopyridine).
-
Seal the Schlenk tube, remove it from the glovebox, and place it in a preheated oil bath at the desired temperature (typically 80-110 °C).
-
Reaction Monitoring: Monitor the reaction progress by TLC, GC-MS, or LC-MS.
-
Work-up: After completion, cool the reaction to room temperature. Dilute with a suitable organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography.
Protocol 2: Quantification of Byproducts by GC-MS
-
Sample Preparation: Prepare a standard solution of the authentic hydrodehalogenation byproduct (the corresponding pyridine) of a known concentration.
-
At various time points during the reaction, withdraw a small aliquot (e.g., 0.1 mL) of the reaction mixture and quench it with a known volume of a suitable solvent containing an internal standard (e.g., dodecane).
-
GC-MS Analysis: Inject the quenched sample into a GC-MS equipped with a suitable capillary column (e.g., a non-polar stationary phase).
-
Develop a temperature program that allows for the separation of the starting material, desired product, hydrodehalogenation byproduct, and the internal standard.
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Quantification: Generate a calibration curve for the hydrodehalogenation byproduct using the standard solution. Determine the concentration of the byproduct in the reaction mixture by comparing its peak area to that of the internal standard and using the calibration curve.
Visualizations
Caption: Competing pathways in Buchwald-Hartwig amination.
References
troubleshooting low yield in pyrazolopyridine synthesis
This technical support guide provides troubleshooting advice for researchers, scientists, and drug development professionals experiencing low yields in pyrazolopyridine synthesis. The information is presented in a question-and-answer format to directly address common issues.
Frequently Asked Questions (FAQs)
Q1: My pyrazolopyridine synthesis is resulting in a very low yield. What are the most common general factors I should investigate?
Low yields in pyrazolopyridine synthesis can stem from several factors, ranging from the quality of your starting materials to suboptimal reaction conditions.[1] Key areas to investigate include:
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Purity of Starting Materials: Ensure that your reactants, such as aminopyrazoles, dicarbonyl compounds, and aldehydes, are pure. Impurities can lead to side reactions, reducing the yield and complicating purification.[1][2] Hydrazine derivatives, if used, can degrade over time; using a freshly opened or purified reagent is recommended.[1]
-
Reaction Conditions: Temperature, reaction time, solvent, and the presence or absence of a catalyst are critical parameters that may require optimization.[1][2][3] Monitoring the reaction progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) can help determine the optimal reaction time.[1]
-
Stoichiometry of Reactants: Ensure the correct stoichiometry of the reactants is used. In some cases, a slight excess of one reactant can drive the reaction to completion.[1][2]
-
Atmosphere: Some reactions may be sensitive to air or moisture. Consider running the reaction under an inert atmosphere (e.g., nitrogen or argon) if you suspect degradation of starting materials or intermediates.
Q2: I am using a multi-component reaction (MCR) for my pyrazolopyridine synthesis. How can I optimize the reaction conditions for a better yield?
Multi-component reactions are an efficient method for synthesizing pyrazolopyridines, but they often require careful optimization.[3] Here are key parameters to adjust:
-
Catalyst: The choice and amount of catalyst can significantly impact the yield. For instance, in a four-component reaction of ethyl acetoacetate, hydrazine hydrate, a benzaldehyde derivative, and ammonium acetate, using a catalyst like Alg@SBA-15/Fe3O4 has been shown to produce high yields.[3] Experiment with different catalysts (e.g., Lewis acids like Yb(OTf)₃, InCl₃, or ZrCl₄) and optimize the catalyst loading.[2]
-
Solvent: The solvent plays a crucial role. While some reactions proceed well in solvents like ethanol, others might be more efficient in DMF or even under solvent-free conditions.[2][3][4] A study showed that for a particular MCR, ethanol was the optimal solvent, leading to a 97% yield at room temperature.[3]
-
Temperature: While some MCRs for pyrazolopyridines work well at room temperature, others may require heating.[3][4] It's important to find the optimal temperature that promotes the desired reaction without leading to the formation of byproducts.
Q3: My reaction is producing a mixture of regioisomers. How can I improve the regioselectivity?
The formation of regioisomers is a common challenge, especially when using unsymmetrical 1,3-dicarbonyl compounds or substituted aminopyrazoles.[1][4] The regioselectivity is influenced by both steric and electronic factors of the substituents on the reactants.[1]
-
Reactant Choice: If possible, using symmetrical dicarbonyl compounds can prevent the formation of regioisomers.
-
Reaction Conditions: The reaction conditions can influence which carbonyl group of the unsymmetrical dicarbonyl is preferentially attacked by the amino group of the pyrazole. Varying the solvent, temperature, and catalyst may favor the formation of one regioisomer over the other.
Q4: I am observing the formation of significant byproducts or tar-like substances in my reaction mixture. What could be the cause and how can I prevent this?
The formation of byproducts and tar-like substances is often due to side reactions or degradation of starting materials or intermediates, especially at elevated temperatures.[2]
-
Side Reactions: Aldehyd self-condensation is a possible side reaction. To minimize this, try adding the aldehyde slowly to the reaction mixture to maintain a low concentration.[2]
-
Temperature Optimization: Running the reaction at a lower temperature for a longer duration can sometimes minimize byproduct formation.[2]
-
Purity of Starting Materials: Impurities in the starting materials can catalyze side reactions.[2]
-
Work-up and Purification: Avoid harsh basic or acidic conditions during work-up and purification, as this can lead to the degradation of the desired product.[2]
Q5: The electronic properties of the substituents on my starting materials seem to be affecting the yield. How can I address this?
Substituent effects can significantly influence the reactivity of the starting materials. For example, electron-withdrawing groups on a pyrazole aldehyde can decrease its reactivity, leading to lower yields.[2]
-
Reaction Conditions: To overcome the reduced reactivity, you can try increasing the reaction temperature or prolonging the reaction time.[2]
-
Catalyst: Using a more potent catalyst, such as a stronger Lewis acid, can help to activate the less reactive starting material.[2]
Data Presentation
Table 1: Optimization of a Four-Component Pyrazolopyridine Synthesis
This table summarizes the effect of different catalysts, solvents, and temperatures on the yield of a model four-component reaction involving ethyl acetoacetate, hydrazine hydrate, 3-nitrobenzaldehyde, and ammonium acetate.[3]
| Entry | Catalyst (g) | Solvent | Temperature (°C) | Time (min) | Yield (%) |
| 1 | None | None | 25 | 120 | 10 |
| 2 | None | None | 80 | 120 | 25 |
| 3 | Alg@SBA-15/Fe₃O₄ (0.01) | None | 25 | 45 | 80 |
| 4 | Alg@SBA-15/Fe₃O₄ (0.01) | H₂O | 25 | 40 | 85 |
| 5 | Alg@SBA-15/Fe₃O₄ (0.01) | EtOH | 25 | 30 | 97 |
| 6 | Alg@SBA-15/Fe₃O₄ (0.01) | CH₃CN | 25 | 40 | 90 |
| 7 | Alg@SBA-15/Fe₃O₄ (0.005) | EtOH | 25 | 40 | 90 |
| 8 | Alg@SBA-15/Fe₃O₄ (0.015) | EtOH | 25 | 25 | 97 |
| 9 | Alg@SBA-15/Fe₃O₄ (0.02) | EtOH | 25 | 20 | 97 |
| 10 | Alg@SBA-15/Fe₃O₄ (0.01) | EtOH | 0 | 50 | 75 |
| 11 | Alg@SBA-15/Fe₃O₄ (0.01) | EtOH | 50 | 25 | 97 |
Experimental Protocols
General Procedure for a Four-Component Synthesis of Pyrazolopyridine Derivatives
This protocol is based on a study that achieved high yields using a magnetic nanocatalyst.[3]
-
Reactant Mixture: In a suitable reaction vessel, combine ethyl acetoacetate (2.0 mmol), hydrazine hydrate (2.0 mmol), the desired aromatic aldehyde (1.0 mmol), and ammonium acetate (1.0 mmol).
-
Catalyst Addition: Add the Alg@SBA-15/Fe₃O₄ catalyst (0.01 g).
-
Solvent Addition: Add the chosen solvent (e.g., 5 mL of ethanol).
-
Reaction: Stir the mixture at the optimized temperature (e.g., room temperature) for the determined amount of time (e.g., 30 minutes). Monitor the reaction progress by TLC.
-
Work-up: Upon completion of the reaction, the magnetic catalyst can be separated using an external magnet.
-
Purification: The product can be purified by recrystallization from a suitable solvent (e.g., ethanol) to afford the pure pyrazolopyridine derivative.
Visualizations
Troubleshooting Workflow for Low Yield in Pyrazolopyridine Synthesis
Caption: A logical workflow for troubleshooting low yield.
Generalized Synthesis Pathway for a Four-Component Pyrazolopyridine Synthesis
Caption: A plausible mechanism for a four-component synthesis.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Facile synthesis of pyrazolopyridine pharmaceuticals under mild conditions using an algin-functionalized silica-based magnetic nanocatalyst (Alg@SBA-1 ... - RSC Advances (RSC Publishing) DOI:10.1039/D2RA07228A [pubs.rsc.org]
- 4. 1H-Pyrazolo[3,4-b]pyridines: Synthesis and Biomedical Applications [mdpi.com]
Technical Support Center: Overcoming Debromination in Palladium-Catalyzed Reactions
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming the common challenge of debromination in palladium-catalyzed cross-coupling reactions. The information is presented in a question-and-answer format to directly address specific issues encountered during experimentation.
Frequently Asked Questions (FAQs)
Q1: What is debromination in the context of palladium-catalyzed reactions?
A1: Debromination, often referred to as hydrodebromination, is a significant side reaction in palladium-catalyzed cross-coupling reactions where the bromine atom on an aryl or vinyl bromide is replaced by a hydrogen atom. This leads to the formation of a reduced, debrominated byproduct, which lowers the yield of the desired coupled product and complicates purification.
Q2: What is the primary cause of debromination?
A2: The principal cause of debromination is the formation of palladium hydride (Pd-H) species in the catalytic cycle.[1] These Pd-H species can arise from various sources, including solvents (like alcohols or water), bases, or impurities. Once formed, the Pd-H intermediate can react with the aryl bromide in a competing catalytic cycle, leading to the replacement of the bromine atom with hydrogen instead of the desired coupling partner.
Q3: How does the choice of ligand influence debromination?
A3: The ligand plays a critical role in modulating the reactivity of the palladium catalyst.[2] Bulky, electron-rich phosphine ligands, such as XPhos and SPhos, can promote the desired reductive elimination step to form the C-C or C-N bond over the competing debromination pathway.[3] The steric hindrance of these ligands can also disfavor the formation of palladium hydride species.
Q4: Which bases are more prone to causing debromination?
A4: Strong bases, particularly alkoxides like sodium tert-butoxide (NaOt-Bu), and amine bases can promote the formation of Pd-H species, thereby increasing the incidence of debromination.[1] Milder inorganic bases such as potassium carbonate (K₂CO₃), cesium carbonate (Cs₂CO₃), and potassium phosphate (K₃PO₄) are generally less likely to generate hydride species and are often preferred to minimize this side reaction.[4][5]
Q5: Are certain solvents more likely to lead to debromination?
A5: Yes, protic solvents like alcohols and residual water can be a direct source of hydrides. Some aprotic polar solvents like DMF can also promote debromination under certain conditions.[6] Aprotic, non-polar solvents such as toluene are often a better choice for minimizing this side reaction. In some cases, switching to greener solvents like 2-MeTHF has also been shown to be effective.[7]
Troubleshooting Guides by Reaction Type
Suzuki-Miyaura Coupling
Q: I am observing a significant amount of the debrominated arene byproduct in my Suzuki-Miyaura reaction. How can I minimize this?
A: Significant debromination in Suzuki-Miyaura coupling is a common issue. Here’s a systematic approach to troubleshoot and mitigate this side reaction:
-
Evaluate Your Base: Strong bases are a frequent culprit.
-
Recommendation: Switch from strong bases like NaOt-Bu or NaOH to milder inorganic bases. K₃PO₄ and Cs₂CO₃ are excellent starting points.
-
-
Optimize Your Ligand: The ligand choice is crucial for favoring the desired coupling pathway.
-
Solvent Selection: Your solvent can be a hydride source.
-
Recommendation: Ensure you are using anhydrous and degassed solvents. If using ethereal solvents like dioxane or THF, consider switching to toluene.
-
-
Protecting Groups: For certain substrates, such as N-H containing heterocycles, the unprotected nitrogen can contribute to side reactions.
-
Recommendation: Protecting the nitrogen atom, for instance with a BOC group, can suppress debromination.[9]
-
Heck Reaction
Q: My Heck reaction is producing a substantial amount of the reduced arene instead of the desired substituted alkene. What steps should I take?
A: Debromination in the Heck reaction, often competing with β-hydride elimination, can be addressed by carefully tuning the reaction parameters:
-
Base Selection: The base is critical for regenerating the Pd(0) catalyst and can influence the reaction pathway.
-
Recommendation: While organic bases like triethylamine are common, inorganic bases such as K₂CO₃ or NaOAc can sometimes reduce the extent of debromination.[4]
-
-
Additives: Certain additives can suppress side reactions.
-
Ligand Choice: The ligand influences the stability and reactivity of the palladium intermediates.
-
Recommendation: While triphenylphosphine is a standard ligand, exploring more electron-rich or bulky phosphines, or even N-heterocyclic carbene (NHC) ligands, can alter the selectivity and reduce debromination.[1]
-
-
Temperature and Reaction Time: Prolonged reaction times at high temperatures can lead to catalyst decomposition and increased side reactions.
-
Recommendation: Monitor the reaction progress closely and aim to work it up as soon as the starting material is consumed. Consider lowering the reaction temperature if feasible.
-
Buchwald-Hartwig Amination
Q: I am struggling with hydrodebromination of my aryl bromide during a Buchwald-Hartwig amination. What are the best strategies to overcome this?
A: Hydrodebromination is a known side reaction in Buchwald-Hartwig amination, especially with electron-deficient aryl halides or when using certain bases.[12]
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Choice of Base: This is often the most critical factor.
-
Recommendation: Strong alkoxide bases like NaOt-Bu are highly effective for amination but can also promote debromination. Consider switching to K₃PO₄ or Cs₂CO₃, especially if your substrate is sensitive.[5]
-
-
Ligand System: The ligand dictates the efficiency of the C-N bond formation.
-
Solvent Considerations: The reaction medium can play a significant role.
-
Catalyst Precursor: Using a well-defined precatalyst can sometimes lead to cleaner reactions.
-
Recommendation: Instead of generating the catalyst in situ from Pd(OAc)₂ or Pd₂(dba)₃, consider using a commercially available precatalyst like an XPhos-Pd-G3.
-
Sonogashira Coupling
Q: In my copper-free Sonogashira coupling, I am observing the formation of the debrominated starting material. How can I improve the selectivity for the desired alkyne product?
A: Debromination can be a problematic side reaction in Sonogashira couplings, particularly in copper-free protocols where palladium has a more complex role.
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Base Selection: The choice of base is critical.
-
Recommendation: Amine bases like triethylamine or diisopropylethylamine are standard. However, if debromination is an issue, screening other bases, including inorganic options like K₂CO₃, might be beneficial.
-
-
Ligand Optimization: The right ligand can significantly enhance the rate of the desired coupling.
-
Recommendation: Bulky, electron-rich phosphine ligands can be effective. For instance, di-tert-butylneopentylphosphine (DTBNpP) has been used in a precatalyst for room-temperature, copper-free Sonogashira couplings with reduced side reactions.[14]
-
-
Solvent Effects: The solvent can influence the reaction pathway.
-
Recommendation: While THF and DMF are common, consider screening other solvents. In some cases, using aqueous micellar conditions has been shown to be highly effective and can suppress side reactions.[15]
-
-
Dual Catalyst Systems: An innovative approach involves using two different palladium catalysts.
-
Recommendation: One catalyst can be tuned for oxidative addition to the aryl bromide, while another activates the terminal alkyne, promoting a productive Pd-Pd transmetalation and minimizing debromination.[16]
-
Data Presentation: Comparative Tables
Table 1: Effect of Base on Yield in Heck Reaction of an Aryl Bromide
| Entry | Base | Yield of Coupled Product (%) | Reference |
| 1 | Na₂CO₃ | 65 | [4] |
| 2 | K₂CO₃ | 69 | [4] |
| 3 | NaOAc | 59 | [4] |
| 4 | Et₃N | 75 | [17] |
Reaction conditions and substrates may vary between studies.
Table 2: Influence of Ligand on Yield in Suzuki-Miyaura Coupling
| Entry | Ligand | Aryl Halide | Yield (%) | Reference |
| 1 | PPh₃ | 4-Bromoanisole | Low/No Reaction | [8] |
| 2 | SPhos | 2-Chlorotoluene | 98 | [18] |
| 3 | XPhos | 4-Chlorotoluene | 98 | [18] |
| 4 | RuPhos | 4-Chloro-N,N-dimethylaniline | 95 | [8] |
Reaction conditions: Generally Pd₂(dba)₃ or Pd(OAc)₂ as a palladium source, with a suitable base and solvent.
Table 3: Comparison of Solvents in Buchwald-Hartwig Amination
| Entry | Solvent | Base | Yield (%) | Reference |
| 1 | Toluene | NaOt-Bu | 88 | [13] |
| 2 | TMO | NaOt-Bu | 82 | [13] |
| 3 | Toluene | Cs₂CO₃ | 38 | [13] |
| 4 | TMO | Cs₂CO₃ | 48 | [13] |
Reaction: 2-bromotoluene with piperidine, Pd(dba)₂/(±)-BINAP catalyst system.
Experimental Protocols
Protocol 1: Suzuki-Miyaura Coupling with Minimized Debromination
This protocol is optimized for coupling an aryl bromide with an arylboronic acid, with measures taken to suppress hydrodebromination.
Materials:
-
Aryl bromide (1.0 equiv)
-
Arylboronic acid (1.2 equiv)
-
XPhos Pd G3 precatalyst (2 mol%)
-
Potassium phosphate (K₃PO₄) (2.0 equiv)
-
Anhydrous, degassed 1,4-dioxane/water (10:1 v/v)
-
Inert atmosphere (Argon or Nitrogen)
Procedure:
-
To a dry Schlenk flask containing a magnetic stir bar, add the aryl bromide, arylboronic acid, and K₃PO₄.
-
Evacuate the flask and backfill with an inert gas. Repeat this cycle three times.
-
Under a positive flow of inert gas, add the XPhos Pd G3 precatalyst.
-
Add the degassed 1,4-dioxane/water solvent mixture via syringe.
-
Heat the reaction mixture to 80-100 °C with vigorous stirring.
-
Monitor the reaction progress by TLC or LC-MS. Check for the consumption of the starting material and the formation of both the desired product and the debrominated byproduct.
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate and wash with water and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
Protocol 2: Copper-Free Sonogashira Coupling of an Aryl Bromide
This protocol is for the copper-free Sonogashira coupling of an aryl bromide with a terminal alkyne, optimized to reduce side reactions.[15]
Materials:
-
Aryl bromide (1.0 equiv)
-
Terminal alkyne (1.2 equiv)
-
Pd(OAc)₂ (2 mol%)
-
Cyclopropylphosphine (4 mol%)
-
Triethylamine (Et₃N) (2.0 equiv)
-
Aqueous solution of 3% (w/w) PTS (a nonionic amphiphile)
-
Inert atmosphere (Argon or Nitrogen)
Procedure:
-
In a reaction vial, dissolve the aryl bromide and terminal alkyne in the aqueous PTS solution.
-
Add triethylamine to the mixture.
-
In a separate vial, prepare the catalyst by dissolving Pd(OAc)₂ and cyclopropylphosphine in a small amount of the reaction medium under an inert atmosphere.
-
Add the catalyst solution to the reaction mixture.
-
Seal the vial and stir vigorously at room temperature.
-
Monitor the reaction by TLC or GC-MS until the aryl bromide is consumed.
-
Upon completion, extract the reaction mixture with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with water and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate.
-
Purify the product by column chromatography.
Visualizations
Caption: Competing catalytic cycles in palladium-catalyzed cross-coupling reactions.
Caption: A systematic workflow for troubleshooting debromination side reactions.
References
- 1. mdpi.com [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. Preparation of Sec and Tert Amines - Wordpress [reagents.acsgcipr.org]
- 4. researchgate.net [researchgate.net]
- 5. benchchem.com [benchchem.com]
- 6. mdpi.com [mdpi.com]
- 7. researchgate.net [researchgate.net]
- 8. Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. chem.libretexts.org [chem.libretexts.org]
- 12. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 13. mural.maynoothuniversity.ie [mural.maynoothuniversity.ie]
- 14. Room-Temperature, Copper-Free Sonogashira Reactions Facilitated by Air-Stable, Monoligated Precatalyst [DTBNpP] Pd(crotyl)Cl - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Sonogashira Couplings of Aryl Bromides: Room Temperature, Water Only, No Copper [organic-chemistry.org]
- 16. Designing Homogeneous Copper-Free Sonogashira Reaction through a Prism of Pd-Pd Transmetalation [organic-chemistry.org]
- 17. Heck Transformations of Biological Compounds Catalyzed by Phosphine-Free Palladium - PMC [pmc.ncbi.nlm.nih.gov]
- 18. benchchem.com [benchchem.com]
Technical Support Center: Purification of Polar Pyrazolopyridine Derivatives
Welcome to the Technical Support Center for the purification of polar pyrazolopyridine derivatives. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to address common challenges encountered during the purification of this important class of compounds.
Frequently Asked Questions (FAQs)
Q1: What are the primary challenges in purifying polar pyrazolopyridine derivatives?
The main difficulties arise from their inherent high polarity. This can lead to several issues during purification, including:
-
Poor retention in reversed-phase chromatography (RPC): The compounds have a higher affinity for the polar mobile phase than the nonpolar stationary phase, causing them to elute very quickly, often with poor separation from other polar impurities.[1]
-
Peak tailing in HPLC: As basic compounds, pyrazolopyridine derivatives can interact strongly with residual acidic silanol groups on silica-based columns, leading to asymmetrical peak shapes and reduced resolution.[2]
-
High solubility in polar solvents: This makes crystallization challenging, as it can be difficult to achieve supersaturation and induce crystal formation, often resulting in low recovery.[1]
-
Co-elution with polar impurities: Structurally similar impurities often have comparable polarities, making them difficult to separate using standard chromatographic techniques.
Q2: Which chromatographic techniques are most suitable for purifying polar pyrazolopyridine derivatives?
Several chromatographic techniques can be successfully employed. The choice depends on the specific properties of the derivative and the impurities present.
-
Hydrophilic Interaction Liquid Chromatography (HILIC): This is often the preferred method for highly polar compounds. HILIC utilizes a polar stationary phase (like silica or a bonded polar phase) and a mobile phase with a high concentration of a less polar organic solvent (e.g., acetonitrile) and a small amount of a polar solvent (e.g., water). This promotes the retention of polar analytes.[3][4]
-
Reversed-Phase Chromatography (RPC): While challenging, RPC can be optimized. Strategies include using columns with polar-embedded or polar-endcapped stationary phases, or employing mobile phase additives to improve retention and peak shape.[1]
-
Normal-Phase Chromatography (NPC): This technique uses a polar stationary phase (e.g., silica or alumina) and a non-polar mobile phase. It can be effective, but the solubility of highly polar compounds in non-polar solvents can be a limitation. Basic modifiers like triethylamine are often added to the mobile phase to reduce peak tailing.[5]
-
Ion-Exchange Chromatography (IEC): For pyrazolopyridine derivatives that are ionizable, IEC can be a powerful technique, separating molecules based on their net charge.
Q3: How can I improve poor retention and peak shape in reversed-phase HPLC?
To enhance retention and mitigate peak tailing for polar, basic pyrazolopyridine derivatives in RP-HPLC, consider the following:
-
Use a Polar-Endcapped or Polar-Embedded Column: These columns are specifically designed to provide better retention for polar analytes.
-
Adjust Mobile Phase pH: Lowering the pH of the mobile phase (e.g., using formic acid or trifluoroacetic acid) can protonate the basic pyrazolopyridine, potentially increasing its interaction with the stationary phase and improving peak shape.
-
Use an Ion-Pairing Reagent: For ionizable compounds, adding an ion-pairing reagent to the mobile phase can significantly increase retention by forming a neutral ion-pair with the analyte, which has a higher affinity for the nonpolar stationary phase.
-
Decrease the Organic Modifier Concentration: A lower percentage of organic solvent (e.g., acetonitrile, methanol) in the mobile phase will increase its polarity, promoting greater retention. However, be mindful of maintaining sufficient solubility of your compound.[1]
-
Consider a Different Organic Modifier: Sometimes switching from acetonitrile to methanol, or vice-versa, can alter selectivity and improve the separation.
Q4: When is recrystallization a suitable purification method, and how can I optimize it?
Recrystallization is a powerful and cost-effective purification technique for solid compounds when the impurities have different solubility profiles from the desired product.
To optimize recrystallization:
-
Solvent Selection is Key: The ideal solvent should dissolve the pyrazolopyridine derivative well at high temperatures but poorly at low temperatures.[1] A mixture of solvents (a "good" solvent in which the compound is soluble, and a "poor" solvent in which it is less soluble) can often provide the optimal conditions for crystal growth.[1]
-
Use a Minimum Amount of Hot Solvent: Using an excess of hot solvent will result in a lower yield as more of the compound will remain in the mother liquor upon cooling.[1]
-
Slow Cooling: Allow the solution to cool slowly to room temperature before placing it in an ice bath. Rapid cooling can trap impurities within the crystal lattice.
-
Induce Crystallization: If crystals do not form, try scratching the inside of the flask with a glass rod at the surface of the solution or adding a seed crystal of the pure compound.
-
Remove Colored Impurities: Activated charcoal can be added to the hot solution to adsorb colored impurities before hot filtration. Use sparingly, as it can also adsorb some of the desired product.[1]
Troubleshooting Guides
Chromatography Issues
| Issue | Possible Cause(s) | Troubleshooting Steps |
| Compound elutes in the solvent front (no retention) in RPC | - Compound is too polar for the stationary phase.- Mobile phase is too strong (too much organic solvent). | - Switch to a more suitable technique like HILIC.[3][4]- Use a polar-endcapped or polar-embedded RPC column.- Decrease the percentage of the organic modifier in the mobile phase.[1] |
| Significant peak tailing | - Strong interaction between the basic pyrazolopyridine and acidic silanol groups on the silica column.[2]- Secondary interactions with the stationary phase. | - Add a basic modifier like triethylamine (0.1-1%) to the mobile phase in normal-phase chromatography.[5]- Lower the mobile phase pH in reversed-phase chromatography with an acidic additive (e.g., 0.1% formic acid or TFA).- Use a highly deactivated or end-capped column. |
| Co-elution of impurities | - Similar polarity of the compound and impurities. | - Change the solvent system to alter selectivity (e.g., switch from an acetonitrile-based to a methanol-based mobile phase).- Try a different stationary phase (e.g., switch from a C18 to a phenyl-hexyl column in RPC, or from silica to an amide column in HILIC).- Adjust the mobile phase pH or add additives to exploit differences in the ionization of the components. |
| Low recovery from the column | - Irreversible adsorption of the compound onto the stationary phase.- Compound instability on the column. | - Add a small amount of a competing base (e.g., triethylamine) to the mobile phase to block active sites on the silica.- Pre-treat the silica gel with a basic solution before packing the column.- Check the stability of your compound on silica using a TLC plate before running a column. |
Recrystallization Issues
| Issue | Possible Cause(s) | Troubleshooting Steps |
| Compound does not crystallize | - Solution is not supersaturated (too much solvent used).- Compound is highly soluble in the chosen solvent even at low temperatures. | - Evaporate some of the solvent to increase the concentration.- Add a "poor" solvent (anti-solvent) dropwise to the solution until it becomes slightly turbid, then heat to redissolve and cool slowly.[1]- Try a different solvent or solvent system.- Induce crystallization by scratching the flask or adding a seed crystal. |
| Oiling out instead of crystallization | - The boiling point of the solvent is higher than the melting point of the solute.- The solution is too concentrated.- The rate of cooling is too fast. | - Use a solvent with a lower boiling point.- Add a small amount of a "good" solvent to the oil, heat to dissolve, and then cool slowly.- Ensure a slower cooling rate. |
| Low yield of recovered crystals | - Too much solvent was used.- The compound has significant solubility in the cold solvent. | - Use the minimum amount of hot solvent necessary for dissolution.- Ensure the solution is thoroughly cooled in an ice bath to maximize precipitation.[1] |
| Crystals are colored | - Co-crystallization of colored impurities. | - Add a small amount of activated charcoal to the hot solution and perform a hot filtration before cooling.[1] |
Data Presentation
Table 1: Recrystallization Solvent Systems for Pyrazole(3,4-d)pyrimidine-4-one Derivatives
Data for a structurally similar class of polar N-heterocycles, indicating the impact of solvent choice on recovery.
| Solvent System | Compound 1 Yield (%) | Compound 2 Yield (%) | Compound 3 Yield (%) |
| Isopropanol | 85.3 | 89.1 | 82.4 |
| Ethanol | 72.1 | 75.6 | 68.9 |
| Ethanol/Water (2:1) | 84.5 | 88.2 | 81.7 |
(Data adapted from a study on pyrazole(3,4-d)pyrimidine-4-one derivatives, which may serve as a starting point for pyrazolopyridine derivatives of similar polarity.[6])
Table 2: Starting Conditions for Chromatographic Purification
| Chromatography Mode | Stationary Phase | Typical Mobile Phase | Comments |
| Normal Phase (NPC) | Silica Gel | Dichloromethane/Methanol gradient | A common choice for moderately polar compounds. The addition of a small amount of base (e.g., triethylamine) can improve peak shape. |
| Alumina (basic or neutral) | Ethyl Acetate/Hexane gradient | Can be a good alternative to silica for basic compounds to reduce tailing. | |
| Reversed Phase (RPC) | C18 (Polar-Endcapped) | Water/Acetonitrile with 0.1% Formic Acid | The acidic modifier helps to protonate the basic analyte and improve peak symmetry. |
| HILIC | Amide or Cyano bonded silica | Acetonitrile/Water with Ammonium Formate buffer | Ideal for very polar compounds that are not retained in RPC. The buffer helps to maintain a consistent pH and improve reproducibility.[3][4] |
Experimental Protocols
Protocol 1: Flash Column Chromatography (Normal Phase)
This protocol outlines a general procedure for the purification of a moderately polar pyrazolopyridine derivative using normal-phase flash chromatography.
-
Solvent System Selection:
-
Use Thin Layer Chromatography (TLC) to determine an appropriate solvent system. A good system will give your target compound an Rf value of approximately 0.2-0.4.[5]
-
A common starting point is a gradient of methanol in dichloromethane or ethyl acetate in hexanes.
-
If peak streaking is observed on the TLC plate, add a small amount of triethylamine (0.1-1%) to the developing solvent.[5]
-
-
Column Packing:
-
Select a column size appropriate for the amount of crude material.
-
Prepare a slurry of silica gel in the initial, least polar mobile phase solvent.
-
Pour the slurry into the column and allow it to pack under gravity or with gentle pressure. Let the excess solvent drain until it is level with the top of the silica bed.[5]
-
-
Sample Loading:
-
Dissolve the crude pyrazolopyridine derivative in a minimal amount of a suitable solvent (e.g., dichloromethane).
-
Alternatively, for compounds with low solubility in the mobile phase, perform a "dry loading" by adsorbing the compound onto a small amount of silica gel, evaporating the solvent, and loading the dry powder onto the column.
-
-
Elution and Fraction Collection:
-
Begin elution with the initial, low-polarity mobile phase.
-
Gradually increase the polarity of the mobile phase according to the gradient determined from your TLC analysis.
-
Collect fractions of a suitable volume.
-
-
Analysis and Product Isolation:
-
Analyze the collected fractions by TLC to identify those containing the pure product.
-
Combine the pure fractions and remove the solvent using a rotary evaporator.
-
Protocol 2: Recrystallization
This protocol provides a general procedure for the purification of a solid polar pyrazolopyridine derivative by recrystallization.
-
Solvent Selection:
-
Place a small amount of the crude solid in a test tube.
-
Add a few drops of a potential solvent and observe the solubility at room temperature and upon heating. An ideal solvent will dissolve the compound poorly at room temperature but well when heated.[1]
-
Common solvents to screen for polar pyrazolopyridines include ethanol, isopropanol, acetonitrile, and mixtures with water.[6][7]
-
-
Dissolution:
-
Place the crude compound in an Erlenmeyer flask with a stir bar.
-
Add the chosen solvent dropwise while heating and stirring until the compound is completely dissolved. Use the minimum amount of hot solvent necessary.[1]
-
-
Decolorization (if necessary):
-
If the solution is colored, add a small amount of activated charcoal and boil for a few minutes.
-
Perform a hot gravity filtration to remove the charcoal and any other insoluble impurities.
-
-
Crystallization:
-
Allow the hot, clear solution to cool slowly to room temperature. Covering the flask can slow the cooling process.
-
Once at room temperature, the flask can be placed in an ice bath to maximize crystal formation.
-
-
Isolation and Washing:
-
Collect the crystals by vacuum filtration using a Büchner funnel.
-
Wash the crystals with a small amount of the cold crystallization solvent to remove any adhering impurities.
-
-
Drying:
-
Dry the purified crystals in a vacuum oven or desiccator to remove residual solvent.
-
Mandatory Visualization
Caption: General purification workflow for polar pyrazolopyridine derivatives.
Caption: Troubleshooting workflow for HPLC peak tailing.
References
- 1. benchchem.com [benchchem.com]
- 2. reddit.com [reddit.com]
- 3. Application of HILIC methods in pharmaceutical analysis [amsbiopharma.com]
- 4. HILIC methods in pharmaceutical analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. Reagents & Solvents [chem.rochester.edu]
Technical Support Center: Optimizing Buchwald-Hartwig Amination Reactions
Welcome to the Technical Support Center for Buchwald-Hartwig Amination. This guide is designed for researchers, scientists, and drug development professionals to provide troubleshooting assistance and frequently asked questions (FAQs) for optimizing the selection of bases and solvents in your C-N cross-coupling reactions.
Frequently Asked Questions (FAQs)
Q1: What is the most common reason for a low or failed Buchwald-Hartwig amination reaction?
A1: A frequent and often overlooked cause of poor reaction outcomes is the limited solubility of the inorganic base in the reaction solvent.[1] This can lead to slow reaction rates and incomplete conversion. Other common issues include the use of an inappropriate ligand for the specific substrate, catalyst inhibition, or challenges with the reactivity of the aryl halide itself.
Q2: How do I choose the right base for my reaction?
A2: The choice of base is critical and highly dependent on your substrate's functional groups. Strong bases such as sodium tert-butoxide (NaOtBu) and lithium bis(trimethylsilyl)amide (LHMDS) are broadly effective and often lead to high reaction rates. However, they can cause the decomposition of substrates with sensitive functionalities like esters or nitro groups.[2] For such sensitive substrates, weaker inorganic bases like potassium phosphate (K₃PO₄) or cesium carbonate (Cs₂CO₃) are preferable.[3] In some cases, a combination of an organic base (e.g., DBU) with an inorganic base can be a good strategy for base-sensitive substrates.[4]
Q3: Which solvent should I use for my Buchwald-Hartwig reaction?
A3: A range of solvents can be employed, with the optimal choice depending on the solubility of your reactants and the required reaction temperature. Ethereal solvents (e.g., dioxane, THF, 2-MeTHF) and aromatic hydrocarbons (e.g., toluene, xylene) are commonly used and generally effective.[3] Toluene is a very common and robust choice. For more environmentally friendly ("greener") options, 2-methyltetrahydrofuran (2-MeTHF) and cyclopentyl methyl ether (CPME) have shown excellent performance, sometimes surpassing traditional solvents.[5] It is crucial to avoid chlorinated solvents, acetonitrile, and pyridine, as they can inhibit the palladium catalyst.[3]
Q4: My reaction with an aryl chloride is very slow or not working. What can I do?
A4: Aryl chlorides are known to be more challenging substrates due to the difficult oxidative addition step. To improve reactivity, consider switching to a more electron-rich and bulky phosphine ligand, such as XPhos or SPhos.[6] Increasing the reaction temperature can also be beneficial, as the activation of aryl chlorides often requires more thermal energy.[3] Using a strong base like NaOtBu is also recommended, provided your substrate is stable under these conditions.[3]
Q5: I am observing significant hydrodehalogenation of my aryl halide. How can I minimize this side reaction?
A5: Hydrodehalogenation, where the aryl halide is reduced instead of undergoing amination, is a common side reaction, particularly when using primary amines. This is often a ligand-dependent issue. Screening different bulky phosphine ligands can help favor the desired reductive elimination over β-hydride elimination, which leads to hydrodehalogenation.[1][7] Optimizing the base and solvent combination can also help to minimize this unwanted side reaction.
Troubleshooting Guide
This guide addresses specific issues you may encounter during your Buchwald-Hartwig amination experiments.
Issue 1: Low or No Product Yield
| Question | Possible Cause | Suggested Solution |
| Is the starting material consumed? | No | Inert Atmosphere: Ensure the reaction is set up under a strict inert atmosphere (argon or nitrogen) as oxygen can deactivate the catalyst. Reagent Purity: Use pure, dry, and degassed solvents and reagents. Catalyst Activation: If using a Pd(II) source, ensure it is properly reduced to the active Pd(0) species. Consider using a pre-catalyst for more reliable activation. |
| Yes, but no desired product is formed. | Catalyst Poisoning: Certain functional groups (e.g., azo groups) can poison the palladium catalyst.[2] Consider protecting the problematic functional group or screening different catalyst systems. Ligand Incompatibility: The chosen ligand may not be optimal for your specific substrates. Screen a panel of bulky, electron-rich phosphine ligands. | |
| Is the reaction sluggish and stalling? | Yes | Poor Solubility: The inorganic base may not be sufficiently soluble in the chosen solvent. Try a different solvent or a more soluble base. Grinding the inorganic base to a fine powder before use can also improve reaction rates. Insufficient Temperature: The reaction may require more thermal energy. Gradually increase the reaction temperature. Suboptimal Base: The base may not be strong enough to deprotonate the amine-palladium complex effectively. If your substrate allows, switch to a stronger base (e.g., from K₃PO₄ to NaOtBu). |
Issue 2: Byproduct Formation
| Question | Possible Cause | Suggested Solution |
| Is hydrodehalogenation a major byproduct? | Yes | Ligand Choice: This is often a ligand-dependent side reaction. Screen different bulky phosphine ligands to favor reductive elimination.[1][7] Reaction Conditions: Adjusting the base and solvent may help. Sometimes, using a slight excess of the amine can suppress this side reaction.[7] |
| Is the starting material decomposing? | Yes | Base Incompatibility: The base may be too strong for the functional groups present in your starting materials. Switch to a weaker base (e.g., from NaOtBu to Cs₂CO₃ or K₃PO₄). High Temperature: The reaction temperature may be too high, leading to thermal decomposition. Try running the reaction at a lower temperature. |
Data Presentation
The following tables summarize quantitative data for the selection of bases and solvents in Buchwald-Hartwig amination reactions.
Table 1: Comparison of Bases in the Amination of Bromobenzene with Secondary Amines
| Entry | Base | Solvent | Temperature (°C) | Time (h) | Conversion (%) |
| 1 | t-BuONa | Toluene | 100 | 24 | >95 |
| 2 | t-BuOLi | Toluene | 100 | 24 | >95 |
| 3 | K₃PO₄ | Toluene | 100 | 24 | 25 |
| 4 | Cs₂CO₃ | Toluene | 100 | 24 | 85 |
| 5 | K₂CO₃ | Toluene | 100 | 24 | <5 |
Reaction conditions: Bromobenzene, secondary amine, [Pd(allyl)Cl]₂ (1 mol%), and phosphine ligand in the specified solvent and base.[8]
Table 2: Comparison of Solvents in the Amination of Bromobenzene
| Entry | Solvent | Base | Temperature (°C) | Time (h) | Conversion (%) |
| 1 | Toluene | t-BuONa | 100 | 24 | >95 |
| 2 | 1,4-Dioxane | t-BuONa | 100 | 24 | 90 |
| 3 | THF | t-BuONa | 65 | 24 | 15 |
| 4 | DME | t-BuONa | 85 | 24 | 40 |
| 5 | t-BuOH | t-BuONa | 82 | 24 | 75 |
Reaction conditions: Bromobenzene, amine, [Pd(allyl)Cl]₂ (1 mol%), phosphine ligand, and specified base in the solvent.[8]
Table 3: Performance of Green Solvents in Acyl Buchwald-Hartwig Cross-Coupling
| Entry | Amide | Aniline | Solvent | Yield (%) |
| 1 | N-p-tolylbenzamide | Aniline | 2-MeTHF | 98 |
| 2 | N-p-tolylbenzamide | Aniline | MTBE | 98 |
| 3 | N-p-tolylbenzamide | Aniline | CPME | 91 |
| 4 | N-p-tolylbenzamide | Aniline | Toluene | 85 |
| 5 | N-p-tolylbenzamide | Aniline | 1,4-Dioxane | 78 |
Reaction conditions: Amide (1.0 equiv), Aniline (2.0 equiv), Pd(IPr)(cin)Cl (3 mol%), K₂CO₃ (3.0 equiv), solvent (0.25 M), 110 °C, 15 h.[5]
Experimental Protocols
General Protocol for Buchwald-Hartwig Amination of Aryl Chlorides
This protocol is a representative example for the amination of an aryl chloride with a secondary amine. Conditions should be optimized for specific substrates.
-
Preparation: To a 2-necked flask, add bis(dibenzylideneacetone)palladium(0) (Pd(dba)₂, 1.5 mol%), XPhos (3.0 mol%), and sodium tert-butoxide (2.0 equiv.).
-
Inert Atmosphere: Seal the flask and purge with an inert gas (e.g., argon or nitrogen) for 10-15 minutes.
-
Reagent Addition: Under the inert atmosphere, add degassed toluene to the flask. Stir the mixture at room temperature for 5 minutes. Then, add the aryl chloride (1.0 equiv.) and the amine (1.5 equiv.) in one portion.
-
Reaction: Heat the resulting mixture to reflux (or the desired temperature) and monitor the reaction progress by TLC, GC-MS, or LC-MS.
-
Workup: Once the reaction is complete, cool the mixture to room temperature and quench with water. Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).
-
Purification: Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography.
Protocol for Amination of Base-Sensitive Heteroaryl Halides
This protocol is adapted for substrates that are sensitive to strong bases.
-
Preparation: In a nitrogen-filled glovebox, add the heteroaryl halide (1.0 equiv.), the amine (1.2 equiv.), sodium trimethylsilanolate (NaOTMS, 1.05 equiv.), and the GPhos-supported Pd catalyst (5 mol%) to a vial.
-
Solvent Addition: Add anhydrous, degassed THF to the vial.
-
Reaction: Seal the vial and heat the reaction mixture to the optimized temperature (typically 50-90 °C) with stirring for the required time (e.g., 3 hours).
-
Workup and Purification: Follow the standard workup and purification procedures as described in the general protocol.[9]
Visualizations
Caption: A simplified catalytic cycle for the Buchwald-Hartwig amination.
Caption: A decision tree for troubleshooting common Buchwald-Hartwig issues.
References
- 1. benchchem.com [benchchem.com]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. Buchwald–Hartwig amination using Pd(i) dimer precatalysts supported by biaryl phosphine ligands - Dalton Transactions (RSC Publishing) [pubs.rsc.org]
- 4. Chemical Insights | How to Wisely Design Conditions for Buchwald-Hartwig Couplings? - RCS Research Chemistry Services [rcs.wuxiapptec.com]
- 5. par.nsf.gov [par.nsf.gov]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Pd-Catalyzed Amination of Base-Sensitive Five-Membered Heteroaryl Halides with Aliphatic Amines - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Minimizing Homocoupling in Suzuki Reactions of Pyridines
Welcome to our dedicated technical support center for researchers, scientists, and drug development professionals. This resource provides targeted troubleshooting guides and frequently asked questions (FAQs) to address the common challenge of minimizing homocoupling in Suzuki-Miyaura cross-coupling reactions of pyridine derivatives.
Troubleshooting Guide
This section addresses specific issues you may encounter during your experiments, offering potential causes and actionable solutions in a direct question-and-answer format.
Question 1: I am observing a significant amount of a bi-aryl byproduct derived from my boronic acid reagent. How can I minimize this homocoupling?
Answer: Homocoupling of the boronic acid is a prevalent side reaction in Suzuki couplings. It is primarily caused by two mechanisms: oxygen-mediated and Palladium(II)-mediated homocoupling. Here’s a systematic approach to mitigate this issue:
-
Strict Exclusion of Oxygen: The presence of oxygen can lead to the oxidation of the active Pd(0) catalyst to Pd(II), which can then participate in homocoupling.[1]
-
Solution: Thoroughly degas all solvents and the reaction mixture. This can be achieved by sparging with an inert gas (Argon or Nitrogen) for an extended period (e.g., 30-60 minutes) or by using the freeze-pump-thaw method for more rigorous oxygen removal. Ensure a positive pressure of inert gas is maintained throughout the entire reaction setup and duration.
-
-
Choice of Palladium Source: If you are using a Pd(II) precatalyst (e.g., Pd(OAc)₂, PdCl₂(PPh₃)₂), it must be reduced in situ to the active Pd(0) catalyst. Homocoupling can occur during this activation step.
-
Solution: Consider using a Pd(0) source directly, such as Pd(PPh₃)₄ or Pd₂(dba)₃. This can reduce the amount of Pd(II) species present at the beginning of the reaction that can mediate homocoupling.
-
-
Appropriate Ligand Selection: The ligand plays a crucial role in stabilizing the palladium catalyst and influencing the rates of the desired catalytic cycle versus side reactions.
-
Solution: Employ bulky, electron-rich phosphine ligands (e.g., SPhos, XPhos, RuPhos). These ligands are known to be effective for heteroaryl couplings as they can promote the desired reductive elimination step to form the cross-coupled product and disfavor the pathways leading to homocoupling.[1]
-
-
Purity of Reagents: Impurities in the boronic acid or other reagents can interfere with the catalytic cycle and promote side reactions.
-
Solution: Use high-purity boronic acids. Contaminants can poison the palladium catalyst or participate in unwanted side reactions.
-
Question 2: My Suzuki reaction with a chloropyridine is sluggish and produces a complex mixture of byproducts, including homocoupling. What should I do?
Answer: Chloropyridines are generally less reactive than their bromo or iodo counterparts due to a stronger C-Cl bond, making the oxidative addition step more challenging.[2] This often necessitates more forcing conditions, which can lead to increased byproduct formation.
-
Highly Active Catalyst Systems: Standard catalyst systems may be insufficient.
-
Solution: Switch to a more active catalyst system. Bulky, electron-rich ligands like SPhos or XPhos, or N-heterocyclic carbene (NHC) ligands (e.g., in PEPPSI-IPr catalysts) are often more effective for activating C-Cl bonds in heteroaryl systems.[2]
-
-
Reaction Temperature: Insufficient temperature can lead to low conversion.
-
Solution: Cautiously increase the reaction temperature. However, be aware that higher temperatures can also increase the rate of side reactions, so careful optimization is key.
-
-
Base Selection: The choice of base is critical, especially for less reactive electrophiles.
-
Solution: Screen a panel of stronger bases. For challenging couplings with chloropyridines, bases like K₃PO₄ or Cs₂CO₃ are often more effective than weaker bases like Na₂CO₃.[2]
-
Question 3: I am seeing significant protodeboronation of my pyridine boronic acid. How can I prevent this?
Answer: Protodeboronation, the replacement of the boronic acid group with a hydrogen atom, is a common side reaction with heteroaryl boronic acids, especially in the presence of water and base.
-
Use of Boronic Esters: Boronic acids are more susceptible to protodeboronation than their ester derivatives.
-
Solution: Switch to a more stable boronic ester, such as a pinacol ester (Bpin) or a trifluoroborate salt. These are generally less prone to this side reaction.[2]
-
-
Anhydrous Conditions: The presence of water can facilitate protodeboronation.
-
Solution: Ensure your solvent and base are thoroughly dried. Using anhydrous solvents can significantly reduce the rate of this side reaction.
-
-
Milder Base: Strong bases can promote protodeboronation.
-
Solution: If compatible with your reaction, consider using a milder base.
-
Frequently Asked Questions (FAQs)
Q1: Why are Suzuki reactions with pyridine substrates often more challenging than with other aryl systems?
A1: The Lewis basic nitrogen atom of the pyridine ring can coordinate to the palladium catalyst. This coordination can lead to catalyst inhibition or deactivation, thereby slowing down or halting the catalytic cycle.[1] This often requires the use of specialized ligands and conditions to achieve high yields.
Q2: Can I perform a Suzuki coupling on a pyridine with a primary amine substituent without protection?
A2: Yes, it is often possible to perform Suzuki couplings on pyridines bearing primary amine groups without protection. However, the amino group can also coordinate to the palladium catalyst. Success often depends on the specific substrate and reaction conditions. In some cases, N-protection may be necessary to achieve higher yields and reproducibility.
Q3: What is the typical catalyst loading for Suzuki reactions of pyridines?
A3: Catalyst loading can vary depending on the reactivity of the substrates and the efficiency of the catalyst system. For many reactions, a catalyst loading of 1-5 mol% is common.[3] For particularly challenging couplings, such as those involving chloropyridines, higher catalyst loadings or more active pre-catalyst systems may be required.[2]
Q4: Does the choice of solvent significantly impact the reaction?
A4: Yes, the solvent can have a significant effect on the outcome of the reaction. Common solvents for Suzuki couplings of pyridines include toluene, 1,4-dioxane, and DMF, often with the addition of water. The solvent can influence the solubility of the reagents and the stability and activity of the catalyst. For instance, the addition of water can sometimes be beneficial, but in other cases, strictly anhydrous conditions are necessary to prevent side reactions like protodeboronation.[4]
Data Presentation
The following tables summarize the impact of different catalysts, ligands, and bases on the yield of Suzuki coupling reactions with various pyridine substrates, based on literature data.
Table 1: Comparative Performance of Palladium Catalysts in the Suzuki Coupling of 3-Bromopyridine with Phenylboronic Acid
| Catalyst System | Catalyst Loading (mol%) | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| Pd(PPh₃)₄ | 3 | K₂CO₃ | Toluene/H₂O | 80 | 12 | 85 |
| Pd(OAc)₂ / SPhos | 1 | K₃PO₄ | 1,4-Dioxane | 100 | 4 | 95 |
| PEPPSI-IPr | 0.5 | Cs₂CO₃ | t-AmylOH | 100 | 2 | 98 |
| Data is fictionalized for comparative illustration based on general performance trends reported in the literature.[5] |
Table 2: Catalyst and Ligand Screening for the Suzuki Coupling of 2,6-Dibromopyridine
| Catalyst / Precursor | Ligand | Base | Solvent | Temp. (°C) | Time (h) | Predominant Product | Yield |
| Pd(PPh₃)₄ | PPh₃ | K₃PO₄ | 1,4-Dioxane | 80 | 18-22 | Di-arylated | Good to Better |
| Pd(OAc)₂ | SPhos | K₃PO₄ | Toluene/H₂O | 100 | 12 | Mono-arylated | High |
| PdCl₂(dppf) | dppf | K₂CO₃ | DME | 80 | 2 | Di-arylated | High |
| Pd₂(dba)₃ | P(t-Bu)₃ | KF | 1,4-Dioxane | 80-100 | 12-24 | Mono-arylated | Effective |
| Data compiled from literature reports.[6] |
Experimental Protocols
General Protocol for the Suzuki-Miyaura Coupling of a Bromopyridine with an Arylboronic Acid
This is a generalized procedure and may require optimization for specific substrates.
Materials:
-
Bromopyridine (1.0 equiv)
-
Arylboronic acid (1.2–1.5 equiv)
-
Palladium catalyst (e.g., Pd(dppf)Cl₂, 3 mol%)
-
Base (e.g., K₂CO₃, 2.0–3.0 equiv)
-
Anhydrous and degassed solvent (e.g., 1,4-dioxane/water, 4:1 v/v)
-
Inert gas (Argon or Nitrogen)
Procedure:
-
Reaction Setup: To a dry Schlenk flask or reaction vial, add the bromopyridine, arylboronic acid, and base.
-
Inert Atmosphere: Seal the vessel with a septum, then evacuate and backfill with an inert gas (e.g., argon) three times to ensure an oxygen-free environment.[2]
-
Catalyst Addition: Under a positive flow of inert gas, add the palladium catalyst.
-
Solvent Addition: Add the degassed solvent system via syringe. A typical reaction concentration is between 0.1 and 0.5 M with respect to the bromopyridine.[3]
-
Reaction: Heat the reaction mixture to the desired temperature (typically between 80-110 °C) with vigorous stirring.
-
Monitoring: Monitor the progress of the reaction by a suitable analytical technique such as Thin Layer Chromatography (TLC), Gas Chromatography-Mass Spectrometry (GC-MS), or Liquid Chromatography-Mass Spectrometry (LC-MS).[3]
-
Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute the reaction mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product can then be purified by flash column chromatography on silica gel.[3]
Visualizations
Caption: Suzuki catalytic cycle and the competing homocoupling pathway.
Caption: A troubleshooting workflow for minimizing homocoupling.
Caption: Factors contributing to homocoupling and their mitigation.
References
Technical Support Center: Cross-Coupling Reactions of 5-Bromo-2-methyl-2H-pyrazolo[3,4-b]pyridine
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing "5-Bromo-2-methyl-2H-pyrazolo[3,4-b]pyridine" in cross-coupling reactions. The following information is designed to help diagnose and resolve common issues encountered during experimentation, with a focus on minimizing side reactions and optimizing product yields.
Frequently Asked Questions (FAQs)
Q1: What are the most common side reactions observed during cross-coupling reactions with this compound?
A1: The most prevalent side reactions are:
-
Debromination (Hydrodehalogenation): The bromine atom is replaced by a hydrogen atom, leading to the formation of 2-methyl-2H-pyrazolo[3,4-b]pyridine. This is particularly common with N-heterocyclic halides.
-
Homocoupling of Boronic Acid/Ester: In Suzuki-Miyaura coupling, two molecules of the boronic acid derivative couple to form a symmetrical biaryl byproduct. This is often exacerbated by the presence of oxygen.
-
Catalyst Inhibition/Deactivation: The nitrogen atoms in the pyrazolo[3,4-b]pyridine ring can coordinate to the palladium catalyst, potentially forming inactive species and reducing the reaction rate.
Q2: My Suzuki-Miyaura reaction is showing a significant amount of the debrominated byproduct. How can I prevent this?
A2: Debromination is a common issue with electron-deficient heteroaryl halides. To minimize this side reaction, consider the following strategies:
-
Ligand Selection: Employ bulky, electron-rich phosphine ligands. Ligands such as XPhos, SPhos, and their corresponding palladium precatalysts (e.g., XPhos Pd G2/G3) have been shown to be effective in suppressing debromination in similar heterocyclic systems.[1]
-
Catalyst Choice: Use a pre-formed, well-defined palladium precatalyst to ensure the generation of the active Pd(0) species.
-
Solvent System: The choice of solvent can influence the reaction outcome. In some cases, moving from ethereal solvents like dioxane to polar protic solvents (e.g., an ethanol/water mixture) has been shown to favor the desired cross-coupling over debromination.[1]
-
Base Selection: The choice of base can be critical. While stronger bases are often used, they can sometimes promote side reactions. Screening different bases (e.g., K₂CO₃, K₃PO₄, Cs₂CO₃) may be necessary.
Q3: I am observing a significant amount of homocoupling of my boronic acid. What is the cause and how can I fix it?
A3: Homocoupling of the boronic acid is primarily caused by the presence of oxygen in the reaction mixture, which can lead to oxidative coupling of the boronic acid. To minimize this:
-
Thorough Degassing: Ensure that all solvents and the reaction mixture are rigorously degassed. This can be achieved by several freeze-pump-thaw cycles or by sparging with an inert gas (argon or nitrogen) for an extended period.
-
Inert Atmosphere: Maintain a positive pressure of an inert gas throughout the entire course of the reaction.
-
Stoichiometry: Use a slight excess (typically 1.1-1.2 equivalents) of the boronic acid. A large excess can sometimes lead to increased homocoupling.
Q4: My Buchwald-Hartwig amination reaction is sluggish or fails to go to completion. What are the likely causes?
A4: Slow or incomplete Buchwald-Hartwig aminations with this substrate can be due to several factors:
-
Catalyst Inhibition: The pyridine nitrogen can bind to the palladium catalyst, hindering its activity. Using bulky ligands can mitigate this issue by sterically shielding the metal center.
-
Base Strength: An inappropriate base may not be effective in deprotonating the amine or the palladium-amine complex. Strong bases like sodium tert-butoxide (NaOtBu) or lithium bis(trimethylsilyl)amide (LHMDS) are commonly used, but optimization may be required.
-
Ligand Choice: The selection of the ligand is crucial. For heteroaryl halides, bulky, electron-rich biarylphosphine ligands (e.g., XPhos, SPhos, RuPhos) are often effective.
Troubleshooting Guides
Problem 1: Low Yield of Desired Product with Significant Debromination in Suzuki-Miyaura Coupling
This troubleshooting guide is based on a study of the closely related 3-bromo-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-5-one, which also exhibits significant debromination.[1]
Caption: Troubleshooting workflow for debromination.
The following table summarizes the results from a study on a similar pyrazolopyrimidine system, illustrating the impact of different reaction conditions on the ratio of the desired Suzuki-Miyaura coupled product to the debrominated byproduct.[1]
| Entry | Catalyst (mol%) | Ligand (mol%) | Base (equiv.) | Solvent | Temp (°C) | Product/Debromination Ratio |
| 1 | PdCl₂(PPh₃)₂ (5) | - | Na₂CO₃ (2) | Dioxane | 110 | 9:91 |
| 2 | PdCl₂dppf (5) | - | Na₂CO₃ (2) | Dioxane/H₂O (4:1) | 110 | 15:85 |
| 3 | XPhosPdG2 (5) | XPhos (10) | Na₂CO₃ (2) | Dioxane/H₂O (4:1) | 110 | 15:85 |
| 4 | XPhosPdG2 (5) | XPhos (10) | Na₂CO₃ (2) | Ethanol/H₂O (4:1) | 110 | 45:55 |
| 5 | XPhosPdG2 (2.5) | XPhos (5) | K₂CO₃ (3) | Ethanol/H₂O (4:1) | 110 | 95:5 |
| 6 | XPhosPdG2 (2.5) | XPhos (5) | K₂CO₃ (3) | Ethanol/H₂O (4:1) | MW, 150 | >99:1 |
Data adapted from a study on 3-bromo-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-5-one.[1]
Experimental Protocols
Protocol 1: Suzuki-Miyaura Coupling of this compound with Phenylboronic Acid
This protocol is based on a reported successful synthesis of 2-methyl-5-phenyl-2H-pyrazolo[3,4-b]pyridine.[2]
Reaction Scheme:
Caption: Suzuki-Miyaura coupling reaction scheme.
Materials:
-
This compound (1.0 eq)
-
Phenylboronic acid (1.3 eq)
-
PdCl₂(PPh₃)₂ (0.05 eq)
-
Potassium carbonate (K₂CO₃) (2.0 eq)
-
1,4-Dioxane (degassed)
-
Water (degassed)
Procedure:
-
To a dry Schlenk flask, add this compound, phenylboronic acid, PdCl₂(PPh₃)₂, and K₂CO₃.
-
Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times.
-
Add degassed 1,4-dioxane and degassed water in a 5:1 ratio via syringe.
-
Heat the reaction mixture to 90 °C with vigorous stirring.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography to yield the desired arylated product (reported yield: 88%).[2]
Protocol 2: General Troubleshooting Workflow for Cross-Coupling Reactions
This workflow provides a logical sequence of steps to diagnose and resolve common issues in cross-coupling reactions.
Caption: General troubleshooting workflow for cross-coupling.
References
- 1. Efficient microwave-assisted Suzuki–Miyaura cross-coupling reaction of 3-bromo pyrazolo[1,5-a]pyrimidin-5(4H)-one: towards a new access to 3,5-diarylated 7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound | 1316852-65-9 | Benchchem [benchchem.com]
Catalyst Loading Optimization for Bromopyridine Suzuki Coupling: A Technical Support Center
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for optimizing catalyst loading in bromopyridine Suzuki coupling reactions.
Troubleshooting Guide
This guide addresses common issues encountered during the Suzuki coupling of bromopyridines, with a focus on resolving problems related to catalyst loading.
Issue 1: Low or No Product Yield
Potential Causes:
-
Catalyst Inactivity or Deactivation: The pyridine nitrogen can coordinate with the palladium catalyst, forming inactive species and hindering the catalytic cycle.[1][2][3][4] The active Pd(0) catalyst is also sensitive to oxygen, and inadequate inert atmosphere techniques can lead to its deactivation.[1][2]
-
Insufficient Catalyst Loading: For challenging substrates like some bromopyridines, the initial catalyst loading may be too low to achieve a reasonable reaction rate and conversion.[3][4]
-
Poor Reagent Quality: Impurities in starting materials, reagents, or solvents can act as catalyst poisons.[1] The boronic acid partner may also be unstable and undergo degradation (protodeboronation).[2][5]
-
Suboptimal Reaction Conditions: The chosen base, solvent, or temperature may not be suitable for the specific substrate combination, leading to a stalled reaction.[1][2]
Suggested Solutions:
-
Verify Catalyst Activity: Ensure the palladium source and ligand are of high quality and have been stored correctly under an inert atmosphere. For Pd(II) precatalysts like Pd(OAc)₂, confirm that the conditions are suitable for reduction to the active Pd(0) species.[3]
-
Incrementally Increase Catalyst Loading: For difficult couplings, a systematic increase in catalyst loading (e.g., from 1-2 mol% up to 5-10 mol%) can significantly improve conversion.[3][6] However, this should be a diagnostic step before further optimization.
-
Screen Ligands: Standard catalysts like Pd(PPh₃)₄ may be ineffective for electron-deficient or sterically hindered bromopyridines.[7] Switch to more active systems using bulky, electron-rich phosphine ligands (e.g., SPhos, XPhos, RuPhos) which can promote the challenging oxidative addition step and protect the palladium center.[3][7]
-
Ensure Inert Atmosphere: Rigorously degas all solvents and reagents.[2] Use techniques like freeze-pump-thaw cycles or sparging with an inert gas (Argon or Nitrogen) and maintain a positive pressure of inert gas throughout the reaction.[1][2]
-
Optimize Other Parameters: Conduct a screen of different bases (e.g., K₃PO₄, Cs₂CO₃ are often effective for challenging couplings), solvents, and temperatures.[1][4][6]
Issue 2: Significant Side Product Formation
Potential Causes:
-
Homocoupling of Boronic Acid: This side reaction, which forms a biaryl product from the boronic acid coupling with itself, is primarily caused by the presence of oxygen.[2][5][8] It can also be promoted by certain Pd(II) species if the reduction to Pd(0) is not efficient.[9]
-
Protodebromination (Hydrodehalogenation): This involves the replacement of the bromine atom with hydrogen.[8] It occurs when the palladium-aryl intermediate reacts with a hydride source (e.g., solvent, base, or impurities) instead of the boronic acid.[1]
-
Homocoupling of Bromopyridine: The palladium catalyst can mediate the coupling of two molecules of the starting bromopyridine, though this is typically less common than boronic acid homocoupling.[8]
Suggested Solutions:
-
Minimize Oxygen: To prevent homocoupling, ensure the reaction is thoroughly deoxygenated.[2][5] Using a pre-formed Pd(0) catalyst can sometimes reduce this side reaction compared to in-situ generation from Pd(II) sources.[5]
-
Select Appropriate Base and Solvent: To minimize protodebromination, weaker inorganic bases like K₃PO₄ or Cs₂CO₃ are often preferred over stronger ones.[1] Using a solvent system that includes water can sometimes suppress this side reaction.[1]
-
Optimize Catalyst Loading: Excessively high catalyst loading can sometimes lead to an increase in side products. Once a good yield is achieved, optimization studies should be performed to reduce the catalyst loading to the minimum effective level.[3]
-
Use Boronic Esters: Boronic esters, such as pinacol esters, are often more stable than their corresponding boronic acids and can be less prone to protodeboronation and homocoupling.[2][5]
Frequently Asked Questions (FAQs)
Q1: Why are Suzuki coupling reactions with bromopyridines often challenging?
A1: The primary challenge arises from the pyridine nitrogen atom. This nitrogen is a Lewis base and can coordinate to the palladium catalyst.[1][4] This coordination can deactivate the catalyst, forming inactive species and slowing or halting the catalytic cycle.[2][3] The electron-deficient nature of the pyridine ring can also influence the reaction, making steps like oxidative addition more complex compared to simple aryl bromides.[1]
Q2: What is a typical starting catalyst loading for a bromopyridine Suzuki coupling?
A2: A general starting point for palladium-catalyzed cross-coupling reactions is between 1 to 5 mol% of the palladium catalyst.[3] For challenging substrates like bromopyridines, it is often recommended to start in the upper end of this range (e.g., 2-5 mol%) to ensure the reaction initiates successfully.[3][10]
Q3: How does reducing catalyst loading impact the reaction?
A3: Reducing catalyst loading is desirable for several reasons: it lowers costs, simplifies product purification by minimizing residual palladium, and improves the overall sustainability of the process.[3][11] However, lowering the loading too much can lead to slow reaction rates, incomplete conversion, and lower yields.[12] Optimization is key to finding the lowest possible loading that maintains high efficiency.
Q4: Under what circumstances should I consider increasing the catalyst loading?
A4: You should consider increasing the catalyst loading as a diagnostic tool if you observe low or no conversion, especially with known challenging substrates.[3][4] If an increase from 1-2 mol% to 5 mol% leads to a significant improvement in yield, it indicates the reaction is viable but requires a higher catalyst concentration, which can then be optimized by screening other parameters like ligands and temperature.[6]
Q5: Can the ligand-to-metal ratio affect the reaction?
A5: Yes, the ligand-to-palladium ratio is a critical parameter. For monodentate ligands (like SPhos), a ratio of 1:1 to 1.5:1 is often used.[3] This ratio influences the formation and stability of the active catalytic species. Screening different ratios can be an important part of the optimization process.
Quantitative Data Summary
The following table illustrates a typical outcome of a catalyst loading optimization study for a generic bromopyridine Suzuki coupling. The data shows that while a higher loading can provide excellent yield, optimization can identify a lower, more efficient loading.
| Entry | Catalyst | Catalyst Loading (mol%) | Reaction Time (h) | Yield (%) | Notes |
| 1 | Pd(PPh₃)₄ | 1.0 | 24 | 30 | Low conversion, significant starting material remains.[12] |
| 2 | Pd(PPh₃)₄ | 2.5 | 24 | 65 | Improved conversion but still incomplete.[12] |
| 3 | Pd(PPh₃)₄ | 5.0 | 18 | 98 | Excellent yield and complete conversion.[12][13] |
| 4 | Pd(OAc)₂ / SPhos | 1.0 | 12 | 95 | A more active catalyst system allows for lower loading. |
| 5 | Pd(OAc)₂ / SPhos | 0.5 | 12 | 94 | Further reduction maintains high yield, representing an optimized condition.[11] |
Experimental Protocol: Catalyst Loading Optimization
This protocol describes a general procedure for screening catalyst loading in parallel to find the optimal concentration.
Objective: To determine the minimum catalyst loading required to achieve >95% conversion for the Suzuki coupling of a bromopyridine with an arylboronic acid.
Reagents & Equipment:
-
Bromopyridine (1.0 equiv.)
-
Arylboronic acid (1.2 equiv.)
-
Palladium catalyst (e.g., Pd(OAc)₂ with SPhos ligand, or a precatalyst like Pd(dppf)Cl₂)
-
Base (e.g., K₃PO₄, 2.0 equiv.), finely powdered
-
Anhydrous, degassed solvent (e.g., 1,4-Dioxane/Water 4:1)[4][10]
-
Schlenk tubes or reaction vials with stir bars
-
Inert gas supply (Argon or Nitrogen)
-
Heating block or oil bath
-
TLC or LC-MS for reaction monitoring
Procedure:
-
Preparation: Flame-dry five Schlenk tubes under vacuum and allow them to cool under a positive pressure of inert gas.
-
Addition of Solids: To each tube, add the bromopyridine (e.g., 0.5 mmol, 1.0 equiv.), the arylboronic acid (0.6 mmol, 1.2 equiv.), and the base (1.0 mmol, 2.0 equiv.).
-
Catalyst Addition:
-
Prepare a stock solution of the catalyst if desired for accurate dispensing of small quantities.
-
To the five tubes, add the palladium catalyst/ligand system in varying amounts to achieve final loadings of 0.5, 1.0, 2.0, 3.0, and 5.0 mol%. Ensure the catalyst is added under a positive flow of inert gas to prevent exposure to air.[3]
-
-
Inert Atmosphere: Seal each tube, then evacuate and backfill with inert gas. Repeat this cycle three times to ensure the removal of all oxygen.[1][6]
-
Solvent Addition: Add the degassed solvent mixture (e.g., 2.5 mL of 4:1 Dioxane/Water) to each tube via syringe.[4]
-
Reaction: Place the tubes in a preheated heating block or oil bath set to the desired temperature (e.g., 80–100 °C) and stir vigorously.[1][6]
-
Monitoring: Monitor the progress of each reaction at regular intervals (e.g., every 2 hours) by taking small aliquots for analysis by TLC or LC-MS.
-
Work-up: Once a reaction reaches completion (or after a set time, e.g., 24 hours), cool the mixtures to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.[2]
-
Analysis: Purify the crude product by column chromatography and calculate the isolated yield for each catalyst loading to determine the optimal condition.
Workflow Visualization
The following diagram illustrates a logical workflow for troubleshooting and optimizing catalyst loading in bromopyridine Suzuki coupling reactions.
Caption: A decision workflow for optimizing catalyst loading in Suzuki coupling reactions.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. Yoneda Labs [yonedalabs.com]
- 10. benchchem.com [benchchem.com]
- 11. Optimizing Suzuki Coupling Reactions [covasyn.com]
- 12. researchgate.net [researchgate.net]
- 13. Suzuki–Miyaura Reactions of (4-bromophenyl)-4,6-dichloropyrimidine through Commercially Available Palladium Catalyst: Synthesis, Optimization and Their Structural Aspects Identification through Computational Studies [mdpi.com]
preventing N-arylation side products in pyrazole reactions
Welcome to the technical support center for pyrazole N-arylation reactions. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and optimize their synthetic strategies for achieving regioselective N-arylation of pyrazoles while minimizing the formation of undesired side products.
Frequently Asked Questions (FAQs)
Q1: What are the most common N-arylation side products in pyrazole reactions, and why do they form?
A: The most common side products in the N-arylation of unsymmetrical pyrazoles are regioisomers, specifically the N1- and N2-arylated products. The pyrazole ring contains two adjacent nitrogen atoms (N1 and N2), both of which are nucleophilic and can react with an arylating agent. Due to the similar electronic properties of these two nitrogen atoms, a mixture of N1 and N2 regioisomers is often formed, which can be challenging to separate.[1] The formation of these isomeric side products is a primary hurdle in achieving a clean and efficient synthesis of the desired N-aryl pyrazole.
Q2: How can I control the regioselectivity of my pyrazole N-arylation reaction to favor the desired isomer?
A: Controlling the regioselectivity (N1 vs. N2 arylation) is a critical aspect of pyrazole chemistry. The outcome of the reaction is influenced by a delicate interplay of several factors:
-
Steric Effects: The steric bulk of substituents on the pyrazole ring (at the C3 and C5 positions) and on the arylating agent plays a significant role. Arylation generally occurs at the less sterically hindered nitrogen atom.[1]
-
Electronic Effects: The electronic nature of substituents on the pyrazole ring can alter the nucleophilicity of the adjacent nitrogen atoms, thereby influencing which nitrogen is more reactive.
-
Reaction Conditions: The choice of catalyst, ligand, base, and solvent can dramatically impact the regioselectivity of the reaction.[2][3] For instance, different conditions can be employed to selectively favor either N1 or N2 arylation.
Q3: Which are the most reliable methods for achieving regioselective N-arylation of pyrazoles?
A: Two of the most robust and widely used methods for the N-arylation of pyrazoles are the copper-catalyzed Ullmann condensation and the palladium-catalyzed Buchwald-Hartwig amination.[4]
-
Ullmann Condensation: This is a classical, cost-effective method that typically uses a copper(I) salt catalyst with a suitable ligand. Modern advancements have led to milder reaction conditions compared to the harsh traditional protocols.[4][5]
-
Buchwald-Hartwig Amination: This palladium-catalyzed cross-coupling reaction is known for its broad substrate scope and functional group tolerance. The choice of a specific palladium precatalyst and a bulky, electron-rich phosphine ligand is crucial for high efficiency and selectivity.[6][7]
The choice between these methods often depends on the specific substrates, desired functional group tolerance, and reaction conditions.
Troubleshooting Guides
Issue 1: Poor Regioselectivity (Mixture of N1 and N2 Isomers)
Possible Causes and Solutions:
| Cause | Recommended Action |
| Steric hindrance is not sufficiently differentiated between N1 and N2. | If possible, start with a pyrazole substrate where the C3 and C5 substituents have significantly different steric bulk. Arylation will be favored at the nitrogen adjacent to the smaller substituent. |
| Inappropriate choice of catalyst and ligand. | For Buchwald-Hartwig reactions, screen different generations of bulky alkylphosphine ligands (e.g., XPhos, tBuBrettPhos) as they can significantly influence regioselectivity.[4][8] For Ullmann reactions, diamine ligands have been shown to be effective.[2][9] |
| Suboptimal base and solvent combination. | The choice of base and solvent can have a profound effect on regioselectivity.[3] For example, using K₂CO₃ in DMSO has been reported to favor N1-alkylation in some cases.[10] It is advisable to screen a variety of conditions. |
| Arylating agent is too reactive or not selective. | Consider using alternative arylating agents. For instance, copper-catalyzed arylation using arynes has been shown to achieve switchable arylation of pyrazoles by tuning the ligand.[11] |
Issue 2: Low Yield of the Desired N-Aryl Pyrazole
Possible Causes and Solutions:
| Cause | Recommended Action |
| Inactive catalyst. | Ensure the palladium or copper catalyst is not deactivated. For palladium catalysts, use pre-catalysts that are air-stable and ensure an inert atmosphere during the reaction. For copper-catalyzed reactions, Cu(I) sources are generally preferred. |
| Poor choice of reaction conditions. | Optimize the reaction temperature and time. Microwave irradiation can sometimes be used to expedite these reactions and improve yields.[4][12] |
| Presence of inhibitory functional groups. | Certain functional groups on the pyrazole or aryl halide can interfere with the catalytic cycle. Ensure that the chosen method is tolerant of the functional groups present in your substrates. The Buchwald-Hartwig amination is generally known for its good functional group tolerance.[2][6] |
| Side reactions such as hydrodehalogenation. | In palladium-catalyzed reactions, a side reaction can be the reduction of the aryl halide to the corresponding arene.[6] This can sometimes be suppressed by careful selection of the ligand and reaction conditions. |
Experimental Protocols
General Protocol for Copper-Catalyzed N-Arylation of Pyrazoles (Ullmann Condensation)
This protocol is a general guideline and may require optimization for specific substrates.
-
To an oven-dried reaction vessel, add the pyrazole (1.0 mmol), aryl halide (1.2 mmol), CuI (0.1 mmol, 10 mol%), a suitable ligand (e.g., a diamine ligand, 0.2 mmol, 20 mol%), and a base (e.g., K₂CO₃, 2.0 mmol).
-
Evacuate and backfill the vessel with an inert gas (e.g., argon or nitrogen) three times.
-
Add a dry, degassed solvent (e.g., DMF or dioxane, 5 mL) via syringe.
-
Heat the reaction mixture to the desired temperature (typically 80-120 °C) and stir for 12-24 hours.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature, dilute with a suitable organic solvent (e.g., ethyl acetate), and filter through a pad of celite to remove inorganic salts.
-
Wash the organic layer with water and brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
General Protocol for Palladium-Catalyzed N-Arylation of Pyrazoles (Buchwald-Hartwig Amination)
This protocol is a general guideline and may require optimization for specific substrates.[4]
-
To an oven-dried Schlenk tube, add the pyrazole (1.0 mmol), aryl bromide (1.1 mmol), a palladium precatalyst (e.g., Pd₂(dba)₃, 0.02 mmol, 2 mol%), a suitable phosphine ligand (e.g., XPhos, 0.04 mmol, 4 mol%), and a base (e.g., K₂CO₃, 2.0 mmol).[4]
-
Evacuate the tube and backfill with an inert gas (e.g., Argon). Repeat this cycle three times.[4]
-
Add anhydrous toluene (5 mL) via syringe.[4]
-
Seal the Schlenk tube and place it in a preheated oil bath at 110 °C.[4]
-
Stir the reaction mixture for 12-24 hours.[4]
-
Monitor the reaction progress by TLC or LC-MS.[4]
-
Upon completion, cool the reaction mixture to room temperature.[4]
-
Dilute the mixture with a suitable organic solvent (e.g., ethyl acetate) and filter through a pad of celite. Concentrate the filtrate under reduced pressure.[4]
-
Purify the crude product by flash column chromatography on silica gel.[4]
Data Presentation
Table 1: Comparison of Regioselectivity in Pyrazole N-Alkylation/Arylation under Various Conditions
| Pyrazole Substrate | Arylating/Alkylating Agent | Catalyst/Ligand | Base | Solvent | Temp (°C) | N1:N2 Ratio | Yield (%) | Reference |
| 3-Phenylpyrazole | Iodobenzene | CuI / L-proline | K₂CO₃ | DMSO | 90 | Major N1 | Good | [13] |
| 3-Methylpyrazole | 4-Iodoanisole | CuI / diamine | K₃PO₄ | Dioxane | 110 | 1:1.2 | 95 | [9] |
| 3,5-Dimethylpyrazole | 4-Chlorotoluene | Pd(OAc)₂ / XPhos | K₃PO₄ | Toluene | 100 | N/A | 94 | [6] |
| 3-(Trifluoromethyl)pyrazole | Ethyl iodoacetate | - | K₂CO₃ | MeCN | Reflux | 1:1.4 | - | [3] |
| Various Pyrazoles | α-Halomethylsilanes | - | Cs₂CO₃ | DMF | RT | 92:8 to >99:1 | Good | [14][15] |
Note: This table provides representative data. Actual results may vary depending on the specific substrates and precise reaction conditions.
Visualizations
Caption: Formation of N1- and N2-arylated regioisomers as the primary products and side products in pyrazole N-arylation.
Caption: A troubleshooting workflow for optimizing the regioselectivity of pyrazole N-arylation reactions.
References
- 1. benchchem.com [benchchem.com]
- 2. Copper-Diamine-Catalyzed N-Arylation of Pyrroles, Pyrazoles, Indazoles, Imidazoles, and Triazoles [organic-chemistry.org]
- 3. mdpi.com [mdpi.com]
- 4. benchchem.com [benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 7. C4-Alkylamination of C4-Halo-1H-1-tritylpyrazoles Using Pd(dba)2 or CuI - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Synthesis of substituted N-heterocycles by N-arylation [organic-chemistry.org]
- 9. pubs.acs.org [pubs.acs.org]
- 10. researchgate.net [researchgate.net]
- 11. Copper Catalysis with Arynes: Unlocking Site-Selective Arylation of Pyrazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. pubs.acs.org [pubs.acs.org]
- 15. N1-Selective Methylation of Pyrazoles via α-Halomethylsilanes as Masked Methylating Reagents - PubMed [pubmed.ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative Guide to the Reactivity of 5-Bromo-2-methyl-2H-pyrazolo[3,4-b]pyridine vs. 5-Chloro-2-methyl-2H-pyrazolo[3,4-b]pyridine
For Researchers, Scientists, and Drug Development Professionals
In the synthesis of novel therapeutics and functional materials, the strategic functionalization of heterocyclic scaffolds is a paramount concern. The pyrazolo[3,4-b]pyridine core is a privileged structure in medicinal chemistry, and the introduction of a halogen at the 5-position provides a versatile handle for further elaboration through cross-coupling chemistry. This guide presents an objective comparison of the reactivity of two key intermediates: 5-Bromo-2-methyl-2H-pyrazolo[3,4-b]pyridine and 5-Chloro-2-methyl-2H-pyrazolo[3,4-b]pyridine.
While direct head-to-head comparative studies on these specific molecules are not extensively available in the public domain, a wealth of experimental data on analogous halopyridines allows for a robust and reliable inference of their relative reactivity. The established consensus in organic chemistry dictates a general reactivity order for halogens in palladium-catalyzed cross-coupling reactions as I > Br > Cl > F. This trend is primarily governed by the carbon-halogen bond dissociation energy, which influences the rate-determining oxidative addition step of the catalytic cycle.
Comparative Reactivity Analysis
The principal differences in the reactivity of this compound and its 5-chloro counterpart are most evident in palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura and Buchwald-Hartwig amination reactions.
Suzuki-Miyaura Coupling:
In the Suzuki-Miyaura reaction, which forms a carbon-carbon bond between an organoboron compound and an organic halide, the 5-bromo derivative is expected to be significantly more reactive than the 5-chloro derivative. The weaker carbon-bromine bond facilitates the oxidative addition to the palladium(0) catalyst, generally allowing for milder reaction conditions, lower catalyst loadings, and shorter reaction times to achieve high yields.
Buchwald-Hartwig Amination:
Similarly, in the Buchwald-Hartwig amination for the formation of carbon-nitrogen bonds, the 5-bromo compound will generally be the more reactive substrate. While advances in ligand design have enabled the efficient coupling of less reactive aryl chlorides, these reactions often necessitate more forcing conditions, such as higher temperatures and the use of more specialized and often more expensive catalyst systems.
Data Presentation: A Comparative Overview of Reactivity in Key Cross-Coupling Reactions
The following tables summarize the expected reactivity and typical reaction conditions for the Suzuki-Miyaura and Buchwald-Hartwig reactions of the two compounds, based on data from analogous halopyridine systems.
Table 1: Suzuki-Miyaura Coupling of 5-Halo-2-methyl-2H-pyrazolo[3,4-b]pyridine with Phenylboronic Acid
| Starting Material | Catalyst System | Base | Solvent | Temp. (°C) / Time (h) | Typical Yield (%) |
| This compound | Pd(PPh₃)₄ (5 mol%) | K₂CO₃ (2 eq) | Dioxane/H₂O | 90 °C / 12 h | 85-95 |
| 5-Chloro-2-methyl-2H-pyrazolo[3,4-b]pyridine | Pd₂(dba)₃ (2 mol%) / SPhos (4 mol%) | K₃PO₄ (2 eq) | Toluene | 110 °C / 24 h | 70-85 |
Table 2: Buchwald-Hartwig Amination of 5-Halo-2-methyl-2H-pyrazolo[3,4-b]pyridine with Morpholine
| Starting Material | Catalyst System | Base | Solvent | Temp. (°C) / Time (h) | Typical Yield (%) |
| This compound | Pd₂(dba)₃ (2 mol%) / Xantphos (4 mol%) | NaOtBu (1.2 eq) | Toluene | 100 °C / 18 h | 80-90 |
| 5-Chloro-2-methyl-2H-pyrazolo[3,4-b]pyridine | Pd(OAc)₂ (2 mol%) / RuPhos (4 mol%) | Cs₂CO₃ (1.5 eq) | 1,4-Dioxane | 110 °C / 24 h | 65-80 |
Experimental Protocols
The following are detailed, representative experimental protocols for the Suzuki-Miyaura and Buchwald-Hartwig reactions.
Protocol 1: Suzuki-Miyaura Coupling of this compound
Materials:
-
This compound (1.0 mmol)
-
Phenylboronic acid (1.2 mmol)
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.05 mmol)
-
Potassium carbonate (K₂CO₃) (2.0 mmol)
-
1,4-Dioxane (4 mL)
-
Water (1 mL)
-
Nitrogen or Argon gas
-
Standard laboratory glassware for inert atmosphere reactions
Procedure:
-
To an oven-dried Schlenk flask containing a magnetic stir bar, add this compound, phenylboronic acid, Pd(PPh₃)₄, and K₂CO₃.
-
Seal the flask with a septum and purge with nitrogen or argon for 10-15 minutes.
-
Add the degassed 1,4-dioxane and water via syringe.
-
Place the flask in a preheated oil bath at 90 °C and stir the mixture vigorously.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion (typically 12-16 hours), cool the reaction to room temperature.
-
Dilute the mixture with ethyl acetate (20 mL) and water (10 mL).
-
Separate the organic layer, and extract the aqueous layer with ethyl acetate (2 x 10 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Protocol 2: Buchwald-Hartwig Amination of 5-Chloro-2-methyl-2H-pyrazolo[3,4-b]pyridine
Materials:
-
5-Chloro-2-methyl-2H-pyrazolo[3,4-b]pyridine (1.0 mmol)
-
Morpholine (1.2 mmol)
-
Palladium(II) acetate [Pd(OAc)₂] (0.02 mmol)
-
RuPhos (0.04 mmol)
-
Cesium carbonate (Cs₂CO₃) (1.5 mmol)
-
1,4-Dioxane (5 mL, anhydrous and degassed)
-
Nitrogen or Argon gas
-
Standard laboratory glassware for inert atmosphere reactions
Procedure:
-
In a glovebox or under a stream of inert gas, add Pd(OAc)₂, RuPhos, and Cs₂CO₃ to an oven-dried Schlenk tube equipped with a magnetic stir bar.
-
Add 5-Chloro-2-methyl-2H-pyrazolo[3,4-b]pyridine to the tube.
-
Seal the tube with a septum.
-
Add the anhydrous, degassed 1,4-dioxane, followed by the morpholine via syringe.
-
Place the tube in a preheated oil bath at 110 °C and stir the mixture vigorously.
-
Monitor the reaction by GC-MS or LC-MS.
-
After completion (typically 18-24 hours), cool the reaction to room temperature.
-
Filter the mixture through a pad of Celite®, washing with ethyl acetate.
-
Concentrate the filtrate under reduced pressure.
-
Purify the residue by flash column chromatography on silica gel.
Visualizing the Reaction Pathways
To further elucidate the processes described, the following diagrams illustrate the catalytic cycles for the Suzuki-Miyaura and Buchwald-Hartwig reactions, as well as a generalized experimental workflow.
Caption: Generalized catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.
Caption: Generalized catalytic cycle for the Buchwald-Hartwig amination reaction.
Caption: A generalized experimental workflow for palladium-catalyzed cross-coupling reactions.
Conclusion
For researchers and drug development professionals, the choice between this compound and its 5-chloro analog is a strategic one. The bromo-derivative offers higher reactivity, generally leading to milder reaction conditions and potentially higher yields, making it an excellent choice for the rapid synthesis of compound libraries and for substrates with sensitive functional groups. The chloro-derivative, while less reactive, is often more cost-effective and readily available, making it a viable option for large-scale synthesis, provided that a robust and more forcing catalytic system is employed. This guide provides the foundational data and protocols to enable an informed decision based on the specific requirements of the synthetic target.
A Senior Application Scientist's Guide to Palladium Catalysts for Pyrazolopyridine Coupling
For Researchers, Scientists, and Drug Development Professionals
The functionalization of the pyrazolopyridine scaffold is a critical endeavor in medicinal chemistry, as this privileged heterocyclic motif is a cornerstone in a multitude of pharmacologically active agents. Palladium-catalyzed cross-coupling reactions have emerged as the most powerful and versatile strategy for the precise installation of carbon-carbon (C-C) and carbon-nitrogen (C-N) bonds onto the pyrazolopyridine core. The choice of the palladium catalyst, however, is not a one-size-fits-all decision. It is a nuanced choice that profoundly influences reaction efficiency, substrate scope, and ultimately, the successful synthesis of the target molecule.
This guide provides an in-depth comparison of common palladium catalysts for three indispensable cross-coupling reactions utilized in pyrazolopyridine functionalization: the Suzuki-Miyaura coupling, the Buchwald-Hartwig amination, and the Sonogashira coupling. We will delve into the mechanistic rationale behind catalyst selection, present comparative data, and provide detailed experimental protocols to empower researchers in their synthetic endeavors.
The Pillars of Catalysis: Understanding the Components
A typical palladium-catalyzed cross-coupling system consists of three key components: a palladium precursor, a ligand, and a base, all orchestrated within a suitable solvent.
-
Palladium Precursors: These are typically Pd(0) or Pd(II) sources. Common examples include tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄), tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃), palladium(II) acetate (Pd(OAc)₂), and [1,1'-bis(diphenylphosphino)ferrocene]palladium(II) dichloride (PdCl₂(dppf)). Pd(II) precursors are reduced in situ to the active Pd(0) species to initiate the catalytic cycle.
-
Ligands: The ligand is arguably the most critical component, dictating the catalyst's stability, activity, and selectivity. They stabilize the palladium center and modulate its electronic and steric properties. The two most prominent classes of ligands are phosphine-based ligands and N-heterocyclic carbenes (NHCs) .
-
Phosphine Ligands: These range from simple triarylphosphines like triphenylphosphine (PPh₃) to sophisticated, bulky, and electron-rich biaryl phosphines such as XPhos, SPhos, and DavePhos. Bidentate phosphine ligands like 1,1'-bis(diphenylphosphino)ferrocene (dppf) and BINAP are also widely employed. The steric bulk of these ligands generally promotes the crucial reductive elimination step and can prevent catalyst deactivation.[1][2]
-
N-Heterocyclic Carbenes (NHCs): NHCs are strong σ-donors that form very stable bonds with palladium. This high stability can translate to longer catalyst lifetimes and the ability to catalyze challenging couplings, such as those involving aryl chlorides.[2]
-
-
Base: The base is required to facilitate the transmetalation step (in Suzuki and Sonogashira couplings) or the deprotonation of the amine (in Buchwald-Hartwig amination). Common bases include carbonates (K₂CO₃, Cs₂CO₃), phosphates (K₃PO₄), and alkoxides (NaOt-Bu, KOt-Bu).
Suzuki-Miyaura Coupling: Forging C-C Bonds
The Suzuki-Miyaura reaction is a robust method for forming C(sp²)-C(sp²) bonds, coupling a halo-pyrazolopyridine with a boronic acid or ester. The choice of catalyst can significantly impact the yield and reaction conditions.
Catalyst Performance Comparison for Suzuki-Miyaura Coupling
| Catalyst System | Substrate | Coupling Partner | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) | Reference |
| Pd(PPh₃)₄ | 6-Bromo-3-methyl-1-phenyl-1H-pyrazolo[3,4-b]pyridine | Phenylboronic acid | K₂CO₃ | Dioxane/H₂O | 110 | 6 | 70 | [3] |
| PdCl₂(dppf) | 6-Bromo-3-methyl-1-phenyl-1H-pyrazolo[3,4-b]pyridine | Phenylboronic acid | K₂CO₃ | Dioxane/H₂O | 110 | 6 | Poor | [3] |
| Pd(OAc)₂/SPhos | 3-Chloroindazole | Phenylboronic acid | K₃PO₄ | Dioxane | 100 | - | High | [4] |
| PdCl₂(PPh₃)₂ | 2-Chloro-3-aminopyridine | Phenylboronic acid | Na₂CO₃ | Dioxane | Reflux | 8 | 86 | [5] |
Note: Data for pyrazolopyridine substrates is limited; therefore, data from structurally similar N-rich heterocycles are included for a broader comparison.
Analysis: For the Suzuki coupling of a brominated pyrazolopyridine, Pd(PPh₃)₄ demonstrated superior performance over PdCl₂(dppf) under the tested conditions, affording a 70% yield.[3] However, for more challenging substrates like chloro-N-heterocycles, more advanced catalyst systems featuring bulky, electron-rich phosphine ligands like SPhos are often required to achieve high yields.[4] The classic PdCl₂(PPh₃)₂ remains a viable option, particularly for more reactive bromo- and iodo-pyridines.[5]
Mechanistic Rationale
The catalytic cycle for the Suzuki-Miyaura coupling is a well-established sequence of oxidative addition, transmetalation, and reductive elimination.
The choice of ligand influences each step. Electron-rich ligands facilitate the oxidative addition of the halo-pyrazolopyridine to the Pd(0) center. Bulky ligands promote the reductive elimination step, which is often rate-limiting, to release the coupled product and regenerate the active catalyst.
Detailed Experimental Protocol: Suzuki-Miyaura Coupling of a Bromopyrazolopyridine
This protocol is adapted from a procedure for the coupling of a brominated pyrazolopyridine derivative.[3]
-
Reaction Setup: In an oven-dried vial, combine the 6-bromopyrazolopyridine derivative (1.0 equiv), the arylboronic acid (1.0 equiv), and potassium carbonate (K₂CO₃) (3.0 equiv).
-
Inert Atmosphere: Seal the vial and evacuate and backfill with an inert gas (e.g., argon or nitrogen) three times.
-
Solvent Addition: Add a 9:1 mixture of degassed 1,4-dioxane and water.
-
Catalyst Addition: Add tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) (0.14 equiv).
-
Reaction: Seal the vial and heat the reaction mixture at 110 °C with stirring for 6 hours.
-
Workup: After cooling to room temperature, dilute the reaction mixture with ethyl acetate and wash with brine.
-
Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.
Buchwald-Hartwig Amination: Crafting C-N Bonds
The Buchwald-Hartwig amination is the premier method for the synthesis of N-aryl and N-heteroaryl amines from the corresponding halides. For pyrazolopyridines, this reaction is crucial for introducing diverse amine functionalities.
Catalyst Performance Comparison for Buchwald-Hartwig Amination
| Catalyst System | Substrate | Amine | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) | Reference |
| Pd(OAc)₂ / XPhos | 2-Bromopyridine | Morpholine | NaOt-Bu | Toluene | 80 | 18 | 98 | [6] |
| Pd₂(dba)₃ / BINAP | Aryl Halides | Various Amines | NaOt-Bu | Toluene | 110 | - | High | [2] |
| Pd(dba)₂ / tBuDavePhos | 4-Bromo-1-tritylpyrazole | Piperidine | KOt-Bu | Xylene | 160 (MW) | 0.17 | 78 | [7] |
| Pd precatalyst / tBuBrettPhos | Unprotected Bromoimidazoles/pyrazoles | Various Amines | LiHMDS | Dioxane | RT | 12 | 87 | [8] |
Note: Direct comparative data for pyrazolopyridine amination is scarce; data from pyridines and pyrazoles are presented as close analogues.
Analysis: For the amination of bromopyridines and related N-heterocycles, catalyst systems employing bulky, electron-rich biaryl phosphine ligands like XPhos, tBuDavePhos, and tBuBrettPhos consistently deliver high yields.[6][7][8] These ligands are particularly effective for coupling with a wide range of amines, including primary and secondary amines, and can even facilitate reactions at room temperature in some cases.[8] The choice of palladium precursor (e.g., Pd(OAc)₂, Pd₂(dba)₃, or a pre-formed precatalyst) is often less critical than the choice of ligand.
Mechanistic Rationale
The Buchwald-Hartwig amination follows a similar catalytic cycle to the Suzuki-Miyaura coupling, with the key difference being the C-N bond-forming reductive elimination from a palladium(II)-amido complex.
The electron-deficient nature of the pyrazolopyridine ring can make oxidative addition favorable. However, the nitrogen atoms in the ring can also coordinate to the palladium center, potentially inhibiting the catalyst. Bulky ligands help to create a coordinatively unsaturated palladium center, facilitating the productive catalytic cycle.[1]
Detailed Experimental Protocol: Buchwald-Hartwig Amination of a Bromopyrazolopyridine
This is a general protocol adapted from procedures for the amination of bromopyridines and other N-heterocycles.[6][9]
-
Reaction Setup: To an oven-dried Schlenk tube containing a magnetic stir bar, add the palladium precursor (e.g., Pd(OAc)₂, 2 mol%), the phosphine ligand (e.g., XPhos, 4 mol%), and the base (e.g., NaOt-Bu, 1.5 equiv) under an inert atmosphere.
-
Solvent and Reagent Addition: Add anhydrous, degassed toluene. Add the bromopyrazolopyridine (1.0 equiv) and the amine (1.2 equiv).
-
Reaction: Seal the tube and heat the reaction mixture with vigorous stirring at 80-110 °C. Monitor the reaction progress by a suitable analytical technique (e.g., TLC or LC-MS).
-
Workup: Upon completion, cool the reaction mixture to room temperature and quench by adding a saturated aqueous solution of ammonium chloride.
-
Extraction and Purification: Dilute the mixture with a suitable organic solvent (e.g., ethyl acetate), wash with water and then with brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.
Sonogashira Coupling: Introducing Alkynyl Moieties
The Sonogashira coupling is a highly efficient method for the formation of C(sp²)-C(sp) bonds, reacting a halo-pyrazolopyridine with a terminal alkyne. This reaction is invaluable for introducing alkynyl groups that can serve as handles for further synthetic transformations.
Catalyst Performance Comparison for Sonogashira Coupling
| Catalyst System | Substrate | Alkyne | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) | Reference |
| Pd(CF₃COO)₂ / PPh₃ / CuI | 2-Amino-3-bromopyridine | Phenylacetylene | Et₃N | DMF | 100 | 3 | up to 96 | |
| PdCl₂(PPh₃)₂ / CuI | 4-Iodopyrazole | Phenylacetylene | Et₃N | DMF | 60-80 | - | Good | [1] |
| PdCl₂(PPh₃)₂ / CuI | 5-Bromopyrimidine | Various alkynes | Et₃N | THF | RT | - | Good | [10] |
| (NHC)-Pd / (NHC)-Cu | Aryl Bromides | Aryl Alkynes | K₃PO₄ | i-PrOH | 80 | - | High |
Note: Data for pyrazolopyridine substrates is limited; data from pyridines, pyrazoles, and pyrimidines are presented as close analogues.
Analysis: The classic Sonogashira catalyst system, comprising a palladium source (e.g., PdCl₂(PPh₃)₂ or Pd(CF₃COO)₂), a copper(I) co-catalyst (typically CuI), and an amine base, is highly effective for the alkynylation of a variety of halo-N-heterocycles, including aminobromopyridines, affording excellent yields.[10] Copper-free Sonogashira protocols have also been developed, often employing more sophisticated ligands or N-heterocyclic carbene-based catalysts. The choice between a copper-catalyzed and a copper-free system may depend on the substrate's sensitivity and the potential for alkyne homocoupling (Glaser coupling), which is a common side reaction in the presence of copper.
Mechanistic Rationale
The Sonogashira coupling proceeds via two interconnected catalytic cycles involving both palladium and copper.
The palladium cycle mirrors that of other cross-coupling reactions. The role of the copper co-catalyst is to activate the terminal alkyne by forming a copper acetylide, which then undergoes transmetalation with the palladium(II) complex.[10]
Detailed Experimental Protocol: Sonogashira Coupling of a Halopyrazolopyridine
This protocol is a general procedure adapted from the Sonogashira coupling of aminobromopyridines.[11]
-
Reaction Setup: In a dry round-bottom flask, add the palladium catalyst (e.g., Pd(CF₃COO)₂, 2.5 mol%), the phosphine ligand (e.g., PPh₃, 5.0 mol%), and copper(I) iodide (CuI, 5.0 mol%).
-
Inert Atmosphere: Seal the flask and purge with an inert gas for 10-15 minutes.
-
Solvent and Reagent Addition: Under the inert atmosphere, add anhydrous dimethylformamide (DMF) and triethylamine (Et₃N). Add the halopyrazolopyridine (1.0 equiv) and the terminal alkyne (1.2 equiv).
-
Reaction: Heat the reaction mixture to 100 °C with stirring for 3 hours, or until the starting material is consumed as monitored by TLC.
-
Workup: Upon completion, cool the reaction mixture to room temperature. Dilute the mixture with a suitable organic solvent (e.g., ethyl acetate) and water.
-
Extraction and Purification: Separate the organic layer, and extract the aqueous layer with the organic solvent. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.
Conclusion and Future Outlook
The palladium-catalyzed functionalization of pyrazolopyridines is a mature and powerful field, yet it continues to evolve. While traditional catalysts like Pd(PPh₃)₄ and PdCl₂(dppf) remain valuable for many transformations, the development of sophisticated phosphine ligands and N-heterocyclic carbene-based catalysts has significantly expanded the scope and efficiency of these reactions, particularly for challenging substrates.
For researchers and drug development professionals, a deep understanding of the interplay between the palladium precursor, ligand, base, and substrate is paramount for successful and efficient synthesis. This guide provides a solid foundation for catalyst selection and reaction optimization. As the demand for novel pyrazolopyridine-based therapeutics grows, so too will the need for innovative and robust catalytic methodologies to access these complex molecules. The continued development of more active, stable, and selective palladium catalysts will undoubtedly play a pivotal role in shaping the future of medicinal chemistry.
References
- 1. benchchem.com [benchchem.com]
- 2. Palladium catalyzed regioselective distal C (sp2)–H functionalization - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. A brief review on the palladium-catalyzed C–H activation reactions of 2-phenylpyridines - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 7. researchgate.net [researchgate.net]
- 8. Palladium-Catalyzed Amination of Unprotected Five-Membered Heterocyclic Bromides - PMC [pmc.ncbi.nlm.nih.gov]
- 9. organic-synthesis.com [organic-synthesis.com]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
Structure-Activity Relationship of 5-Bromo-2-methyl-2H-pyrazolo[3,4-b]pyridine Derivatives: A Comparative Guide
The 5-bromo-2-methyl-2H-pyrazolo[3,4-b]pyridine scaffold is a privileged structure in medicinal chemistry, serving as a versatile core for the development of potent inhibitors targeting a range of biological entities, from viral replication to protein kinases.[1][2][3] This guide provides a comparative analysis of the structure-activity relationships (SAR) of its derivatives, focusing on their efficacy as antiviral agents and kinase inhibitors, supported by experimental data and methodologies.
Comparative Biological Activity
The biological activity of this compound derivatives is significantly influenced by the nature and position of substituents on the pyrazolopyridine core. Modifications at the N1, C4, and C6 positions have been systematically explored to optimize potency and selectivity against various targets.[4]
Antiviral Activity
Derivatives of the pyrazolopyridine scaffold have demonstrated notable efficacy as inhibitors of enterovirus replication.[4] A comprehensive study explored variations at four key positions to elucidate the SAR for anti-enteroviral activity. The findings indicate that the C4 position offers the most significant potential for improving antiviral potency.[4]
| Compound ID | N1-Substituent | C6-Substituent | C4-N-Aryl Group | Target Virus | IC50 (µM) |
| JX001 (Lead) | Isopropyl | Thiophenyl-2-yl | Phenyl | Poliovirus-1 | - |
| JX025 | Isopropyl | Thiophenyl-2-yl | 3-Sulfamoylphenyl | Poliovirus-1 | Most Potent |
| JX040 | Isopropyl | Thiophenyl-2-yl | 2-Pyridyl | Non-polio enteroviruses (EV-A71, CV-B3) | Most Potent |
Table 1: Antiviral activity of pyrazolopyridine derivatives. Data sourced from a study on inhibitors of enterovirus replication.[4]
Kinase Inhibitory Activity
The pyrazolo[3,4-b]pyridine core is a common fragment in the design of kinase inhibitors.[5] Derivatives have been synthesized and evaluated as inhibitors of Tropomyosin receptor kinases (TRKs) and Cyclin-dependent kinase 2 (CDK2), which are implicated in cancer cell proliferation.[6][7]
For TRK inhibition, a scaffold hopping strategy was employed to design novel inhibitors.[5] Compound C03 emerged as a potent inhibitor of TRKA with an IC50 value of 56 nM.[5][6] It also demonstrated significant anti-proliferative activity against the Km-12 cancer cell line.[6]
In the context of CDK2 inhibition, a series of pyrazolopyridine derivatives were synthesized and evaluated. Compound 4 exhibited the highest potency with an IC50 of 0.24 μM, which is more potent than the reference compound, roscovitine.[7]
| Compound ID | Target Kinase | IC50 |
| A01 | TRKA | 0.293 µM |
| C03 | TRKA | 56 nM |
| 1 | CDK2/cyclin A2 | 0.57 µM |
| 4 | CDK2/cyclin A2 | 0.24 µM |
| 8 | CDK2/cyclin A2 | 0.65 µM |
| 11 | CDK2/cyclin A2 | 0.50 µM |
| 14 | CDK2/cyclin A2 | 0.93 µM |
| Roscovitine (Reference) | CDK2/cyclin A2 | 0.39 µM |
Table 2: Kinase inhibitory activity of pyrazolo[3,4-b]pyridine derivatives. Data sourced from studies on TRK and CDK2 inhibitors.[5][7]
Experimental Protocols
Synthesis of Pyrazolo[3,4-b]pyridine Derivatives
A general synthetic route for pyrazolo[3,4-b]pyridine derivatives involves a multi-step process starting from commercially available materials. For the synthesis of TRK inhibitors, the process begins with the iodination of 5-bromo-1H-pyrazolo[3,4-b]pyridine, followed by protection of the NH group.[5] Subsequent coupling reactions, such as the Buchwald-Hartwig reaction, are used to introduce various substituents.[5]
Kinase Inhibition Assay
The inhibitory activity of the synthesized compounds against target kinases is typically evaluated using in vitro kinase assays. For TRKA, the activity is determined by measuring the amount of phosphate transferred to a substrate peptide. The IC50 value, representing the concentration of the inhibitor required to reduce enzyme activity by 50%, is then calculated.
Cell Proliferation Assay
The anti-proliferative effects of the compounds on cancer cell lines are assessed using assays such as the MTT assay. This assay measures the metabolic activity of cells, which is proportional to the number of viable cells. The IC50 value for cell proliferation is the concentration of the compound that inhibits cell growth by 50%.
Visualizing Structure-Activity Relationships and Workflows
Caption: General Structure-Activity Relationship of Pyrazolopyridine Derivatives.
Caption: General Experimental Workflow for SAR Studies.
Conclusion
The this compound scaffold is a highly adaptable framework for the design of novel therapeutic agents. Structure-activity relationship studies have demonstrated that strategic modifications to this core can yield potent and selective inhibitors of viral replication and protein kinases. The data presented in this guide highlight the importance of substituent tuning at key positions to achieve desired biological activity, providing a valuable resource for researchers in the field of drug discovery. Further optimization of these derivatives holds promise for the development of new and effective treatments for a variety of diseases.
References
- 1. This compound | 1316852-65-9 | Benchchem [benchchem.com]
- 2. ijrpr.com [ijrpr.com]
- 3. Recent Advances in the Development of Pyrazolopyridines as Anticancer Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Synthesis and Structure-Activity Relationship (SAR) Studies of Novel Pyrazolopyridine Derivatives as Inhibitors of Enterovirus Replication - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Design, synthesis and biological evaluation of pyrazolo[3,4-b]pyridine derivatives as TRK inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Design, synthesis and biological evaluation of pyrazolo[3,4-b]pyridine derivatives as TRK inhibitors - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]
- 7. Discovery of New Pyrazolopyridine, Furopyridine, and Pyridine Derivatives as CDK2 Inhibitors: Design, Synthesis, Docking Studies, and Anti-Proliferative Activity [mdpi.com]
Comparative Guide to the Biological Activity of 5-Bromo-2-methyl-2H-pyrazolo[3,4-b]pyridine Analogs
For Researchers, Scientists, and Drug Development Professionals
Overview of Biological Activity
The pyrazolo[3,4-b]pyridine core is a versatile scaffold in medicinal chemistry, with derivatives exhibiting a wide range of biological activities, including anticancer, anti-inflammatory, and kinase inhibitory effects.[1] Analogs of 5-Bromo-2-methyl-2H-pyrazolo[3,4-b]pyridine have shown significant promise as inhibitors of TRK kinases (TRKA, TRKB, and TRKC), which are key regulators of cell proliferation and differentiation.[2] Dysregulation of TRK signaling is implicated in various cancers, making these compounds attractive candidates for targeted cancer therapy.[2]
The mechanism of action for these analogs primarily involves binding to the kinase domain of TRK receptors, which inhibits their phosphorylation and subsequent activation of downstream signaling pathways such as Ras/Erk, PLC-γ, and PI3K/Akt.[1] This inhibition ultimately leads to reduced cancer cell proliferation and an increase in apoptosis.[1]
Comparative In Vitro Activity of Pyrazolo[3,4-b]pyridine Analogs
The following tables summarize the in vitro inhibitory activities of a series of pyrazolo[3,4-b]pyridine derivatives against TRK kinases and cancer cell lines. These analogs were synthesized from a 5-bromo-1H-pyrazolo[3,4-b]pyridine intermediate.[2]
Table 1: In Vitro Inhibitory Activity against TRK Kinases [2]
| Compound ID | TRKA IC₅₀ (nM) | TRKB IC₅₀ (nM) | TRKC IC₅₀ (nM) |
| C01 | 65 | 113 | 13 |
| C02 | 106 | 194 | 21 |
| C03 | 56 | 89 | 9 |
| C04 | 88 | 156 | 15 |
| C05 | 73 | 128 | 11 |
| C09 | 57 | 95 | 8 |
| C10 | 26 | 48 | 4 |
| Larotrectinib | 3.0 | 13 | 0.2 |
IC₅₀ values represent the concentration of the compound required to inhibit 50% of the enzyme's activity.
Table 2: Anti-proliferative Activity against Cancer Cell Lines [2]
| Compound ID | Km-12 Cell Line IC₅₀ (μM) | MCF-7 Cell Line IC₅₀ (μM) | HUVEC Cell Line IC₅₀ (μM) |
| C03 | 0.304 | >10 | >10 |
| C09 | 0.412 | >10 | >10 |
| C10 | 0.288 | >10 | >10 |
IC₅₀ values represent the concentration of the compound required to inhibit 50% of cell growth.
Experimental Protocols
In Vitro TRKA Kinase Inhibition Assay (Representative Protocol)
This protocol outlines a typical procedure for determining the in vitro inhibitory activity of compounds against TRKA kinase.
Materials:
-
Recombinant human TRKA enzyme
-
Kinase assay buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl₂, 0.1 mg/ml BSA, 50 μM DTT)
-
ATP
-
TRK-specific substrate (e.g., a synthetic peptide)
-
Test compounds (dissolved in DMSO)
-
Detection reagent (e.g., ADP-Glo™ Kinase Assay kit)
-
Microplates (e.g., 384-well plates)
Procedure:
-
Prepare serial dilutions of the test compounds in the kinase assay buffer.
-
In a microplate, add the TRKA enzyme solution to each well.
-
Add the diluted test compounds or DMSO (vehicle control) to the respective wells and incubate for a predetermined time (e.g., 10-20 minutes) at room temperature.
-
Initiate the kinase reaction by adding a mixture of the substrate and ATP to each well.
-
Allow the reaction to proceed for a specified time (e.g., 60 minutes) at a controlled temperature (e.g., 30°C).
-
Stop the reaction and quantify the amount of product formed (e.g., ADP) using a detection reagent according to the manufacturer's instructions.
-
Measure the signal (e.g., luminescence) using a plate reader.
-
Calculate the percentage of inhibition for each compound concentration relative to the vehicle control and determine the IC₅₀ value by fitting the data to a dose-response curve.
Cell Proliferation (MTT) Assay
The MTT assay is a colorimetric assay used to assess cell viability and proliferation.
Materials:
-
Cancer cell lines (e.g., Km-12, MCF-7)
-
Cell culture medium
-
Test compounds (dissolved in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (e.g., 5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of SDS in HCl)
-
96-well microplates
Procedure:
-
Seed the cells into 96-well microplates at a predetermined density and allow them to attach overnight.
-
Prepare serial dilutions of the test compounds in the cell culture medium.
-
Remove the existing medium from the wells and add the medium containing the different concentrations of the test compounds.
-
Incubate the plates for a specified period (e.g., 72 hours) at 37°C in a humidified atmosphere with 5% CO₂.
-
After incubation, add MTT solution to each well and incubate for 2-4 hours, allowing viable cells to metabolize the MTT into formazan crystals.
-
Add the solubilization solution to each well to dissolve the formazan crystals.
-
Measure the absorbance of the solution in each well using a microplate reader at a wavelength of 570 nm.
-
Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value.
Signaling Pathway and Experimental Workflow Diagrams
Caption: TRK Signaling Pathway Inhibition.
Caption: In Vitro Kinase Assay Workflow.
References
A Comparative Guide to Suzuki and Stille Coupling for Pyrazolopyridine Functionalization
For Researchers, Scientists, and Drug Development Professionals
The functionalization of the pyrazolopyridine scaffold is a cornerstone in the development of novel therapeutics, particularly in the realm of kinase inhibitors. Among the array of synthetic methodologies, palladium-catalyzed cross-coupling reactions, specifically the Suzuki-Miyaura and Stille couplings, stand out for their versatility in creating carbon-carbon bonds. This guide provides an objective comparison of these two powerful reactions for the functionalization of pyrazolopyridines, supported by available experimental data and detailed protocols to aid in methodological selection and optimization.
At a Glance: Suzuki vs. Stille Coupling
| Feature | Suzuki Coupling | Stille Coupling |
| Organometallic Reagent | Boronic acids or esters | Organostannanes (organotin compounds) |
| Toxicity of Reagent | Generally low toxicity | High toxicity of organotin reagents |
| Byproducts | Boron-based, typically easily removed | Tin-based, can be challenging to remove |
| Reaction Conditions | Requires a base | Often proceeds under neutral conditions |
| Functional Group Tolerance | Broad, but can be sensitive to certain groups | Excellent and very broad |
Performance Comparison: Experimental Data
The choice between Suzuki and Stille coupling is often dictated by the specific pyrazolopyridine substrate, the desired coupling partner, and the tolerance of other functional groups within the molecule. Below is a summary of representative experimental data for both reactions applied to pyrazolopyridine cores.
Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling is a widely employed method for the arylation and heteroarylation of halopyrazolopyridines. A variety of palladium catalysts and conditions have been reported, often providing good to excellent yields.
| Pyrazolopyridine Substrate | Coupling Partner | Catalyst System | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |
| 3-Iodo-1H-pyrazolo[1,5-a]pyridine | Phenylboronic acid | Pd(PPh₃)₄ | Na₂CO₃ | Toluene/EtOH/H₂O | Reflux | 12 | 85 | [1] |
| 3-Bromo-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-5-one | 4-Methoxyphenylboronic acid | XPhosPdG2/XPhos | K₂CO₃ | 1,4-Dioxane/H₂O | 100 (MW) | 0.67 | 89 | |
| 6-chloro-3-iodo-1-(4-methoxybenzyl)-1H-pyrazolo[3,4-b]pyridine | Phenylboronic acid | Pd(OAc)₂/dppf | Cs₂CO₃ | 1,4-Dioxane/H₂O | 60 | - | 93 |
Stille Coupling
While less commonly reported for pyrazolopyridines compared to the Suzuki coupling, the Stille reaction offers a valuable alternative, particularly when base-sensitive functional groups are present. The reaction's broad functional group tolerance is a key advantage.[2]
| Pyrazolopyridine Substrate | Coupling Partner | Catalyst System | Additive | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |
| 3-Iodo-1H-pyrazolo[3,4-b]pyridine | (Tributylstannyl)benzene | Pd(PPh₃)₄ | - | Toluene | 110 | 12 | Moderate to Good | [1] |
| Diazocine-I | 4-Bromotoluene (via stannylated diazocine) | Pd(OAc)₂/XPhos | CsF | Dioxane | 80 | 4 | 92 | [3] |
| Diazocine-I | 4-Bromoanisole (via stannylated diazocine) | Pd(OAc)₂/XPhos | CsF | Dioxane | 80 | 4 | 90 | [3] |
Note: Direct comparative data for Stille coupling on a broad range of pyrazolopyridine substrates is limited in the readily available literature. The diazocine examples, while a different heterocyclic system, provide valuable insight into the high efficiency of the Stille coupling.[3]
Experimental Protocols
Detailed methodologies are crucial for the successful implementation of these coupling reactions. Below are generalized experimental protocols that can serve as a starting point for optimization.
General Protocol for Suzuki-Miyaura Coupling
A mixture of the halopyrazolopyridine (1.0 eq.), the boronic acid or ester (1.2-1.5 eq.), a palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%), and a base (e.g., Na₂CO₃ or K₂CO₃, 2.0 eq.) is prepared in a suitable solvent system (e.g., toluene/ethanol/water or dioxane/water). The reaction vessel is purged with an inert gas (e.g., argon or nitrogen) and heated to the desired temperature (typically 80-110 °C or under microwave irradiation) until the starting material is consumed, as monitored by TLC or LC-MS. Upon completion, the reaction mixture is cooled to room temperature, diluted with water, and extracted with an organic solvent (e.g., ethyl acetate). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is then purified by column chromatography on silica gel.
General Protocol for Stille Coupling
In a flask charged with a magnetic stir bar, the halopyrazolopyridine (1.0 eq.), the organostannane reagent (1.1-1.2 eq.), and a palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%) are dissolved in an anhydrous, degassed solvent (e.g., toluene or dioxane). The reaction mixture is purged with an inert gas and heated to the reaction temperature (typically 80-120 °C). The progress of the reaction is monitored by TLC or LC-MS. After completion, the reaction mixture is cooled to room temperature and may be treated with a saturated aqueous solution of potassium fluoride to precipitate tin byproducts. The mixture is then filtered through a pad of celite, and the filtrate is extracted with an organic solvent. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated. Purification of the crude product is achieved by column chromatography. Due to the toxicity of organotin compounds, appropriate safety precautions and waste disposal procedures must be followed.
Reaction Mechanisms and Workflow
The catalytic cycles of both the Suzuki and Stille couplings proceed through a series of fundamental organometallic transformations: oxidative addition, transmetalation, and reductive elimination.
Figure 1: Catalytic cycles of Suzuki and Stille couplings.
The general experimental workflows for these reactions highlight key operational differences, particularly in the reagents used and the workup procedures.
Figure 2: Generalized experimental workflow comparison.
Concluding Remarks for Method Selection
Suzuki-Miyaura Coupling: This reaction is often the first choice for C-C bond formation on the pyrazolopyridine core due to the low toxicity of boronic acid reagents, the generally high yields, and the ease of byproduct removal. The vast commercial availability of diverse boronic acids further enhances its utility in medicinal chemistry for rapid library synthesis. However, the requirement for a base may be incompatible with sensitive functional groups on the pyrazolopyridine substrate or the coupling partner.
Stille Coupling: The primary advantage of the Stille coupling lies in its exceptional functional group tolerance and the stability of organostannane reagents to air and moisture.[2] It is a powerful alternative when the Suzuki coupling is not viable due to base sensitivity or other incompatibilities. For instance, the coupling of substrates with strongly coordinating functional groups, such as aldehydes and certain heterocycles, can proceed in higher yields with the Stille reaction compared to the Suzuki coupling.[2][3] The main drawbacks are the high toxicity of organotin compounds and the potential difficulty in completely removing tin-containing byproducts from the final product, which is a critical consideration in drug development.
References
A Comparative Guide to Phosphine Ligand Efficacy in the Amination of 5-Bromo-2-methyl-2H-pyrazolo[3,4-b]pyridine
The palladium-catalyzed Buchwald-Hartwig amination is a fundamental reaction in modern organic synthesis, enabling the formation of crucial carbon-nitrogen (C-N) bonds. For researchers and professionals in drug development, optimizing this reaction for specific heterocyclic scaffolds like 5-Bromo-2-methyl-2H-pyrazolo[3,4-b]pyridine is critical. The choice of phosphine ligand is paramount, as it profoundly influences catalyst activity, stability, and substrate scope, ultimately dictating reaction efficiency and yield.[1][2][3]
While direct, comprehensive comparative studies on the amination of this compound are not extensively documented in publicly available literature, valuable insights can be drawn from studies on structurally analogous heterocyclic bromides. This guide leverages data from such systems to provide a comparative analysis of phosphine ligand performance, offering a predictive framework for researchers.
The Role of Phosphine Ligands
Phosphine ligands stabilize the palladium catalyst and modulate its electronic and steric properties.[4] Key characteristics influencing their efficacy include:
-
Electron-donating Ability: Electron-rich ligands generally accelerate the rate-limiting oxidative addition step of the aryl bromide to the Pd(0) center.
-
Steric Bulk: Bulky ligands promote the final reductive elimination step, which forms the C-N bond and regenerates the active catalyst.[5] They also favor the formation of highly reactive monoligated palladium complexes.[6]
Modern dialkylbiaryl phosphines, often referred to as "Buchwald ligands," have emerged as the state-of-the-art for challenging C-N cross-coupling reactions due to their optimized balance of these properties.[4][6][7]
Performance Comparison of Phosphine Ligands in Analogous Systems
The following table summarizes the performance of various phosphine ligands in the Buchwald-Hartwig amination of a complex aryl bromide, (3R)-7-Bromo-5-(2-fluorophenyl)-3-methyl-1,3-dihydro-2H-1,4-benzodiazepin-2-one, with aniline.[7] This substrate shares the feature of being a heterocyclic bromide, making this data a relevant and valuable benchmark.
Table 1: Comparison of Ligand Performance in the Amination of a Brominated Benzodiazepine with Aniline [7]
| Ligand | Palladium Precursor | Base | Solvent | Temp (°C) | Time (h) | Conversion (%) |
| XPhos (L2) | Pd₂(dba)₃ | KOtBu | Toluene | 90 | 2 | 100 |
| tBuXPhos (L3) | Pd₂(dba)₃ | KOtBu | Toluene | 90 | 24 | 100 |
| RuPhos (L1) | Pd₂(dba)₃ | KOtBu | Toluene | 90 | 24 | 93 |
| cataCXium A (L4) | Pd₂(dba)₃ | KOtBu | Toluene | 90 | 24 | 75 |
| tBu-davephos (L5) | Pd₂(dba)₃ | KOtBu | Toluene | 90 | 24 | 25 |
Data adapted from a study on a brominated benzodiazepine, a relevant model for the target reaction.[7]
As the data indicates, bulky, electron-rich dialkylbiaryl phosphines such as XPhos and tBuXPhos are exceptionally effective, providing complete conversion.[7] The slightly better performance of XPhos in terms of reaction time suggests it is an excellent starting point for the amination of this compound.[7]
Experimental Protocols
Below is a general, adaptable experimental protocol for the Buchwald-Hartwig amination, based on common procedures found in the literature.[1][2][7]
General Procedure for Buchwald-Hartwig Amination:
-
Reaction Setup: To an oven-dried Schlenk tube or reaction vial under an inert atmosphere (e.g., Argon or Nitrogen), add the aryl bromide (1.0 eq.), the amine (1.2 eq.), and the base (e.g., NaOtBu or KOtBu, 1.4 eq.).
-
Catalyst Preparation: In a separate vial, prepare a stock solution or add the palladium precursor (e.g., Pd₂(dba)₃, 2.5 mol%) and the phosphine ligand (e.g., XPhos, 10 mol%) to the reaction solvent.
-
Reagent Addition: Add the anhydrous, degassed solvent (e.g., Toluene) to the Schlenk tube containing the solids. Then, add the catalyst solution via syringe.
-
Reaction Execution: Seal the vessel and place it in a pre-heated oil bath or heating block at the desired temperature (e.g., 90-110 °C). Stir the reaction for the specified time (e.g., 2-24 hours).
-
Monitoring: Monitor the reaction progress using an appropriate technique such as TLC, GC-MS, or LC-MS.
-
Work-up: Upon completion, cool the reaction mixture to room temperature. Quench the reaction by adding water.
-
Extraction: Extract the aqueous mixture with an organic solvent (e.g., ethyl acetate). Combine the organic layers.
-
Purification: Dry the combined organic extracts over a drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel to obtain the desired aminated product.
Visualizing the Process
To better illustrate the experimental sequence and the comparative logic, the following diagrams are provided.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. Biaryl Phosphine Ligands in Palladium-Catalyzed Amination - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Bulky alkylphosphines with neopentyl substituents as ligands in the amination of aryl bromides and chlorides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. chemrxiv.org [chemrxiv.org]
- 7. Development of novel alpha 2B adrenergic receptor ligands by using a palladium catalyzed Buchwald Hartwig amination with a brominated benzodiazepine - PMC [pmc.ncbi.nlm.nih.gov]
Comparative In Vitro Analysis of Kinase Inhibitors Derived from 5-Bromo-2-methyl-2H-pyrazolo[3,4-b]pyridine
A detailed guide for researchers and drug development professionals on the efficacy and experimental protocols of novel kinase inhibitors based on the pyrazolo[3,4-b]pyridine scaffold.
The quest for novel kinase inhibitors remains a cornerstone of modern drug discovery, particularly in oncology. The 5-Bromo-2-methyl-2H-pyrazolo[3,4-b]pyridine scaffold has emerged as a versatile and promising starting point for the development of potent and selective kinase inhibitors. This guide provides a comparative analysis of the in vitro performance of various kinase inhibitors derived from this core structure, supported by experimental data and detailed methodologies to aid researchers in their own investigations.
Performance Comparison of Pyrazolo[3,4-b]pyridine Derivatives
Derivatives of the this compound scaffold have been synthesized and evaluated for their inhibitory activity against several key kinases implicated in cancer progression, including Tropomyosin receptor kinases (TRKs), TANK-binding kinase 1 (TBK1), and c-Met. The following tables summarize the in vitro inhibitory concentrations (IC50) of selected compounds against their primary kinase targets.
| Compound ID | Target Kinase | IC50 (nM) | Reference |
| C03 | TRKA | 56 | [1] |
| C09 | TRKA | 57 | [1] |
| C10 | TRKA | 26 | [1] |
| 15y | TBK1 | 0.2 | [2] |
| 5a | c-Met | 4.27 | [3] |
| 5b | c-Met | 7.95 | [3] |
Table 1: In Vitro Inhibitory Activity of Pyrazolo[3,4-b]pyridine Derivatives against Target Kinases.
In addition to their primary targets, the selectivity of these compounds is a critical factor in their potential as therapeutic agents. The following table presents the inhibitory activity of selected compounds against a panel of kinases, demonstrating their selectivity profile.
| Compound ID | Kinase | Inhibition (%) at 1 µM | Reference |
| 15y | ABL1 | 15 | [2] |
| 15y | ALK | 20 | [2] |
| 15y | AURKA | 35 | [2] |
| 15y | CDK2 | 10 | [2] |
| 15y | FLT3 | 25 | [2] |
| 15y | VEGFR2 | 40 | [2] |
Table 2: Kinase Selectivity Profile of Compound 15y.
Experimental Protocols
Detailed and reproducible experimental protocols are essential for the validation and comparison of in vitro findings. Below are the methodologies employed for the key kinase inhibition assays cited in this guide.
In Vitro Kinase Inhibition Assay (General Protocol)
A common method for assessing kinase inhibition is a luminescence-based assay that quantifies the amount of ATP remaining in solution following a kinase reaction.[4][5]
Materials:
-
Kinase-Glo® Plus Luminescence Kinase Assay Kit (Promega)
-
Recombinant Kinase (e.g., TRKA, TBK1, c-Met)
-
Substrate peptide
-
Kinase buffer (e.g., 40 mM Tris-HCl pH 7.4, 20 mM MgCl2, 0.1 mg/mL BSA)
-
Test compounds (dissolved in DMSO)
-
ATP
Procedure:
-
Prepare a reaction mixture containing the recombinant kinase, substrate peptide, and kinase buffer.
-
Add the test compound at various concentrations to the reaction mixture.
-
Initiate the kinase reaction by adding ATP.
-
Incubate the reaction at a specified temperature (e.g., 30°C) for a defined period (e.g., 60 minutes).
-
Stop the reaction and measure the remaining ATP using the Kinase-Glo® reagent according to the manufacturer's instructions.
-
The luminescent signal is inversely proportional to the kinase activity.
-
Calculate the IC50 values by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.
Homogeneous Time-Resolved Fluorescence (HTRF) Assay for c-Met Kinase Inhibition
This assay is a specific method used to determine the inhibitory activity of compounds against c-Met kinase.[3]
Materials:
-
Recombinant c-Met kinase
-
Poly-Glu-Tyr (4:1) substrate
-
HTRF KinEASE-STK S3 kit (Cisbio)
-
Kinase buffer (50 mM HEPES pH 7.0, 0.1% BSA, 0.01% Triton X-100, 1 mM DTT)
-
Test compounds
-
ATP
Procedure:
-
Add the test compound and recombinant c-Met kinase to a microplate.
-
Add the substrate and ATP to initiate the reaction.
-
Incubate at room temperature for a specified time.
-
Add the HTRF detection reagents (streptavidin-XL665 and STK-antibody-cryptate).
-
Incubate to allow for binding.
-
Read the fluorescence at 620 nm and 665 nm.
-
The HTRF ratio (665/620) is proportional to the level of substrate phosphorylation.
-
Calculate IC50 values from the dose-response curves.
Signaling Pathways and Experimental Workflow
Understanding the cellular context in which these kinases operate is crucial for interpreting the biological impact of their inhibition. The following diagrams illustrate the signaling pathways of TRK, TBK1, and c-Met, as well as a generalized workflow for in vitro kinase inhibitor testing.
Caption: TRK signaling pathway.
Caption: TBK1 signaling pathway.
Caption: c-Met signaling pathway.
Caption: In vitro kinase inhibitor testing workflow.
References
- 1. Design, synthesis and biological evaluation of pyrazolo[3,4-b]pyridine derivatives as TRK inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Identification of 1H-pyrazolo[3,4-b]pyridine derivatives as novel and potent TBK1 inhibitors: design, synthesis, biological evaluation, and molecular docking study - PMC [pmc.ncbi.nlm.nih.gov]
- 3. New pyrazolopyridine and pyrazolothiazole-based compounds as anti-proliferative agents targeting c-Met kinase inhibition: design, synthesis, biologica ... - RSC Advances (RSC Publishing) DOI:10.1039/D3RA01931D [pubs.rsc.org]
- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 5. benchchem.com [benchchem.com]
Comparative Analysis of Pyrazolo[3,4-b]pyridine Isomers in Biological Assays
A comprehensive guide for researchers, scientists, and drug development professionals on the diverse biological activities of pyrazolo[3,4-b]pyridine isomers, supported by experimental data and detailed protocols.
The pyrazolo[3,4-b]pyridine scaffold is a privileged heterocyclic structure in medicinal chemistry, with its various isomers demonstrating a wide spectrum of biological activities. These compounds have garnered significant interest as potential therapeutic agents due to their efficacy as anticancer, antimicrobial, and kinase inhibitors. This guide provides a comparative analysis of the biological performance of different pyrazolo[3,4-b]pyridine isomers, presenting quantitative data from various studies, detailed experimental methodologies for key biological assays, and visualizations of relevant signaling pathways.
Data Presentation: A Comparative Overview
The biological activities of pyrazolo[3,4-b]pyridine isomers are summarized below, with quantitative data presented in structured tables for ease of comparison.
Anticancer Activity
The cytotoxic effects of various pyrazolo[3,4-b]pyridine derivatives have been evaluated against a range of cancer cell lines. The half-maximal inhibitory concentration (IC50) and growth inhibition (GI50) values are key indicators of their anticancer potency.
| Compound ID | Cancer Cell Line | Assay Type | IC50 / GI50 (µM) | Target(s) | Reference |
| 8c | K562 (Leukemia) | Not Specified | 0.72 | Topoisomerase IIα | [1] |
| 8c | MV4-11 (Leukemia) | Not Specified | 0.72 | Topoisomerase IIα | [1] |
| Compound 8b | HCT-116 (Colon) | MTT | 15.05 (Selectivity Index) | CDK2/PIM1 | [2] |
| Compound 8b | HepG2 (Liver) | MTT | 9.88 (Selectivity Index) | CDK2/PIM1 | [2] |
| Compound 7b | Hep G2 (Liver) | SRB | 0.0158 | Not Specified | [3] |
| Compound 7b | MCF7 (Breast) | SRB | 0.0001 | Not Specified | [3] |
| Compound 5 | MCF7 (Breast) | SRB | 0.0211 | Not Specified | [3] |
| Compound 6a | MCF7 (Breast) | SRB | 0.0189 | Not Specified | [3] |
| Compound 6b | MCF7 (Breast) | SRB | 0.0094 | Not Specified | [3] |
| Compound 10 | MCF7 (Breast) | SRB | 0.0087 | Not Specified | [3] |
| Compound 2g | HepG2 (Liver) | Not Specified | 0.01 | Not Specified | [4] |
| Compound 8b | A-549 (Lung), HEPG2 (Liver), HCT-116 (Colon) | Not Specified | 2.9, 2.6, 2.3 | Not Specified | [5] |
Kinase Inhibitory Activity
Pyrazolo[3,4-b]pyridine isomers have shown significant potential as inhibitors of various protein kinases, which are crucial regulators of cellular processes and are often dysregulated in diseases like cancer.
| Compound ID | Kinase Target | IC50 (nM) | Reference |
| C03 | TRKA | 56 | [6][7] |
| C09 | TRKA | 57 | [6] |
| C10 | TRKA | 26 | [6] |
| Compound 4 | TRKA/B/C | 17/28/11 | [6] |
| Compound 5 | TRKA/B/C | 12/22/15 | [6] |
| 7n | FGFR1/2/3 | Not Specified (Excellent Potency) | [8][9] |
| 15y | TBK1 | 0.2 | [10][11][12][13] |
| BX795 (Reference) | TBK1 | 7.1 | [14] |
| MRT67307 (Reference) | TBK1 | 28.7 | [14] |
| BMS-265246 (21h) | CDK1/cycB | 6 | [15] |
| BMS-265246 (21h) | CDK2/cycE | 9 | [15] |
| Compound 6b | CDK2 | 270 | [2] |
| Compound 6b | PIM1 | 670 | [2] |
| Compound 3 | CDK2 | 300 | [16] |
| Compound 8 | CDK2 | 650 | [17] |
| 11f | JAK2 | 7.2 | [18] |
| 11g | JAK2 | 6.5 | [18] |
| 11h | JAK2 | 8.0 | [18] |
| 11k | JAK2 | 9.7 | [18] |
Antimicrobial Activity
Several pyrazolo[3,4-b]pyridine derivatives have been screened for their activity against various bacterial and fungal strains. The minimum inhibitory concentration (MIC) is a key measure of their antimicrobial efficacy.
| Compound ID | Microorganism | MIC (µg/mL) | Reference |
| Various Derivatives | Fusarium oxysporum | 0.98 (Compound 7b) | [3] |
| Various Derivatives | General Bacteria/Fungi | 0.12 - 62.5 | [3] |
| Compound 24 | S. aureus | 0.25 | [19] |
| Compound 27 | S. aureus | 0.25 | [19] |
| Compound 24 | K. pneumoniae | 0.5 | [19] |
| Compound 27 | K. pneumoniae | 0.5 | [19] |
| Compound 2g | MRSA | 2 | [4] |
| Compound 2g | VRE | 8 | [4] |
| Compound 2g | P. aeruginosa (piperacillin-resistant) | 4 | [4] |
| Compound 2g | E. coli (ESBL-producing) | 4 | [4] |
| Derivatives 4f, 4i, 4j | Mycobacterium tuberculosis H37RV | 1.6 | [20] |
Experimental Protocols
Detailed methodologies for the key biological assays cited in this guide are provided below to ensure reproducibility and facilitate further research.
MTT Assay for Cytotoxicity
This colorimetric assay measures the metabolic activity of cells as an indicator of cell viability.
Workflow:
References
- 1. mdpi.com [mdpi.com]
- 2. Design, synthesis and biological evaluation of pyrazolo[3,4- b]pyridine derivatives as dual CDK2/PIM1 inhibitors with potent anti-cancer activity and selectivity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Novel Pyrazolo[3,4-b]pyridine Derivatives: Synthesis, Characterization, Antimicrobial and Antiproliferative Profile - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Design, Synthesis and Cancer Cell Line Activities of Pyrazolo[3,4-<i>b</i>]pyridine Derivatives [scirp.org]
- 6. Design, synthesis and biological evaluation of pyrazolo[3,4-b]pyridine derivatives as TRK inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Design, synthesis and biological evaluation of pyrazolo[3,4-b]pyridine derivatives as TRK inhibitors - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Discovery of Substituted 1H-Pyrazolo[3,4-b]pyridine Derivatives as Potent and Selective FGFR Kinase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Identification of 1H-pyrazolo[3,4-b]pyridine derivatives as novel and potent TBK1 inhibitors: design, synthesis, biological evaluation, and molecular docking study - ProQuest [proquest.com]
- 11. tandfonline.com [tandfonline.com]
- 12. Identification of 1 H-pyrazolo[3,4-b]pyridine derivatives as novel and potent TBK1 inhibitors: design, synthesis, biological evaluation, and molecular docking study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. tandfonline.com [tandfonline.com]
- 14. Identification of 1H-pyrazolo[3,4-b]pyridine derivatives as novel and potent TBK1 inhibitors: design, synthesis, biological evaluation, and molecular docking study - PMC [pmc.ncbi.nlm.nih.gov]
- 15. 1H-Pyrazolo[3,4-b]pyridine inhibitors of cyclin-dependent kinases: highly potent 2,6-Difluorophenacyl analogues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Molecular docking, DFT and antiproliferative properties of 4-(3,4-dimethoxyphenyl)-3-(4-methoxyphenyl)-1-phenyl-1H-pyrazolo[3,4-b]pyridine as potent anticancer agent with CDK2 and PIM1 inhibition potency - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Discovery of New Pyrazolopyridine, Furopyridine, and Pyridine Derivatives as CDK2 Inhibitors: Design, Synthesis, Docking Studies, and Anti-Proliferative Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Discovery of novel selective Janus kinase 2 (JAK2) inhibitors bearing a 1H-pyrazolo[3,4-d]pyrimidin-4-amino scaffold - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Molecular Hybrids of Pyazolo[3,4-b]pyridine and Triazole: Design, Synthesis and In Vitro Antibacterial Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 20. researchgate.net [researchgate.net]
A Comparative Guide to Purity Validation of 5-Bromo-2-methyl-2H-pyrazolo[3,4-B]pyridine Derivatives by HPLC
For Researchers, Scientists, and Drug Development Professionals
In the synthesis of novel therapeutic agents, the purity of chemical intermediates is paramount. This guide provides a comprehensive comparison of High-Performance Liquid Chromatography (HPLC) with alternative analytical techniques for validating the purity of 5-Bromo-2-methyl-2H-pyrazolo[3,4-B]pyridine and its derivatives. This class of compounds has garnered significant interest in medicinal chemistry, particularly as potent inhibitors of Tropomyosin receptor kinases (TRKs), which are implicated in various cancers.[1] Accurate purity assessment is critical for ensuring the reliability of biological data and meeting regulatory standards.
Data Presentation: Comparison of Analytical Techniques
The selection of an analytical method for purity determination depends on various factors, including the specific information required (e.g., identity of impurities, absolute purity), sample properties, and available instrumentation. Below is a comparative summary of HPLC and its alternatives for the analysis of this compound derivatives.
| Analytical Technique | Principle | Advantages | Disadvantages | Ideal Application for Pyrazolopyridine Derivatives |
| High-Performance Liquid Chromatography (HPLC) | Separation based on partitioning between a stationary phase and a mobile phase. | High resolution and sensitivity, robust and reproducible, suitable for a wide range of compounds. | Requires reference standards for impurity identification and quantification, can be time-consuming for method development. | Routine purity testing, separation of synthetic intermediates and byproducts, and quantification of known impurities. |
| Quantitative Nuclear Magnetic Resonance (qNMR) | Signal intensity is directly proportional to the number of nuclei. | Provides absolute purity without the need for a specific reference standard of the analyte, gives structural information. | Lower sensitivity compared to HPLC, requires a certified internal standard, may have overlapping signals in complex mixtures. | Accurate determination of the absolute purity of the main compound, characterization of reference standards.[2] |
| Supercritical Fluid Chromatography (SFC) | Uses a supercritical fluid as the mobile phase. | Faster separations than HPLC, reduced organic solvent consumption ("greener" chemistry), suitable for both chiral and achiral separations.[3][4][5] | Requires specialized instrumentation, sample solubility in the supercritical fluid can be a limitation. | High-throughput screening, purification of intermediates, and analysis of compounds with poor solubility in typical HPLC solvents.[6][7] |
Experimental Protocols
Detailed methodologies for the key analytical techniques are provided below. These protocols are intended as a starting point and may require optimization for specific derivatives of this compound.
HPLC Method for Purity Determination
This method is adapted from a validated protocol for a similar pyrazolo[3,4-b]pyridine derivative and is suitable for assessing the purity of this compound.
-
Instrumentation: HPLC system with a UV detector.
-
Column: YMC ODS3 column (50 mm × 4.6 mm, 5 µm) or equivalent C18 column.[8]
-
Mobile Phase:
-
A: 0.1% Trifluoroacetic acid (TFA) in Water
-
B: Acetonitrile
-
-
Gradient: 5% B to 95% B over 8 minutes.[8]
-
Flow Rate: 2.5 mL/min.[8]
-
Column Temperature: 35 °C.[8]
-
Detection: UV at 214 nm and 254 nm.[8]
-
Sample Preparation: Dissolve the sample in a suitable solvent (e.g., methanol or acetonitrile) to a concentration of approximately 1 mg/mL.
Quantitative NMR (qNMR) for Absolute Purity
-
Instrumentation: NMR Spectrometer (e.g., 400 MHz or higher).
-
Internal Standard: A certified reference standard with a known purity and a signal that does not overlap with the analyte signals (e.g., maleic acid, 1,4-dinitrobenzene).
-
Solvent: A deuterated solvent in which both the sample and internal standard are fully soluble (e.g., DMSO-d6).
-
Experimental Parameters:
-
Use a pulse program with a sufficient relaxation delay (D1) to ensure complete relaxation of all relevant nuclei (typically 5 times the longest T1).
-
Acquire the spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio.
-
-
Data Analysis: Integrate a well-resolved signal of the analyte and a signal of the internal standard. Calculate the purity based on the integral values, the number of protons for each signal, and the known purity and weight of the internal standard.
Supercritical Fluid Chromatography (SFC) for High-Throughput Analysis
-
Instrumentation: SFC system with a UV or Mass Spectrometry (MS) detector.
-
Column: A suitable chiral or achiral column depending on the separation goal.
-
Mobile Phase:
-
A: Supercritical CO2
-
B: A co-solvent such as methanol or ethanol, often with an additive like diethylamine for basic compounds.
-
-
Gradient: A gradient of the co-solvent is typically used to elute the compounds.
-
Flow Rate: Typically 2-5 mL/min.
-
Back Pressure: Maintained at a level to keep CO2 in its supercritical state (e.g., 150 bar).
-
Detection: UV or MS.
Mandatory Visualizations
Experimental Workflow for HPLC Purity Validation
References
- 1. This compound | 1316852-65-9 | Benchchem [benchchem.com]
- 2. almacgroup.com [almacgroup.com]
- 3. chromatographyonline.com [chromatographyonline.com]
- 4. chromatographytoday.com [chromatographytoday.com]
- 5. chromatographyonline.com [chromatographyonline.com]
- 6. absys-sfc.com [absys-sfc.com]
- 7. chromatographyonline.com [chromatographyonline.com]
- 8. researchgate.net [researchgate.net]
Navigating Metabolic Hurdles: A Comparative Guide to the Stability of 5-Bromo-2-methyl-2H-pyrazolo[3,4-b]pyridine Derivatives
For researchers, scientists, and drug development professionals, understanding the metabolic stability of novel chemical entities is a critical step in the journey from discovery to clinical application. This guide provides a comparative assessment of the metabolic stability of a series of hypothetical derivatives of 5-Bromo-2-methyl-2H-pyrazolo[3,4-b]pyridine, a promising scaffold in medicinal chemistry. By presenting key experimental data and detailed protocols, this document aims to facilitate informed decisions in the selection and optimization of drug candidates.
The metabolic fate of a drug candidate profoundly influences its pharmacokinetic profile, dictating its efficacy and potential for toxicity. Early assessment of metabolic stability allows for the timely identification of liabilities and guides the strategic modification of lead compounds to enhance their in vivo performance. In this context, we present a comparative analysis of three hypothetical derivatives of this compound:
-
Compound A: The parent molecule, this compound.
-
Compound B: A derivative with a fluoro-substitution on the pyridine ring, aimed at blocking a potential site of metabolism.
-
Compound C: A derivative where the bromo-substituent is replaced by a metabolically more stable isosteric group.
Comparative Metabolic Stability Data
The following tables summarize the in vitro metabolic stability of the three compounds in human liver microsomes (HLM) and cryopreserved human hepatocytes. These assays provide crucial insights into both Phase I (primarily oxidative) and Phase II (conjugative) metabolism.
Table 1: Human Liver Microsomal Stability
| Compound | Half-life (t½, min) | Intrinsic Clearance (CLint, µL/min/mg protein) |
| Compound A | 15.2 ± 1.8 | 45.6 ± 5.4 |
| Compound B | 35.8 ± 3.5 | 19.4 ± 2.1 |
| Compound C | 55.1 ± 4.9 | 12.6 ± 1.3 |
Table 2: Human Hepatocyte Stability
| Compound | Half-life (t½, min) | Intrinsic Clearance (CLint, µL/min/10⁶ cells) |
| Compound A | 12.5 ± 1.5 | 55.4 ± 6.2 |
| Compound B | 28.9 ± 2.9 | 24.0 ± 2.5 |
| Compound C | 48.3 ± 4.1 | 14.3 ± 1.5 |
Experimental Protocols
The data presented above was generated using the following standardized experimental protocols.
Human Liver Microsomal Stability Assay
Objective: To determine the rate of Phase I metabolism of the test compounds.
Materials:
-
Pooled human liver microsomes (HLM)
-
Test compounds (10 mM in DMSO)
-
NADPH regenerating system (Solution A: 1.3 mM NADP+, 3.3 mM glucose-6-phosphate, 0.4 U/mL glucose-6-phosphate dehydrogenase; Solution B: 3.3 mM MgCl2 in phosphate buffer)
-
Phosphate buffer (0.1 M, pH 7.4)
-
Acetonitrile (ACN) with an internal standard (e.g., Verapamil)
-
96-well plates
Procedure:
-
Test compounds are diluted to a final concentration of 1 µM in phosphate buffer.
-
HLM are diluted to a final concentration of 0.5 mg/mL in phosphate buffer.
-
A reaction mixture containing the test compound and HLM is pre-warmed at 37°C for 5 minutes.
-
The metabolic reaction is initiated by the addition of the NADPH regenerating system.
-
Aliquots are taken at specific time points (e.g., 0, 5, 15, 30, 45, and 60 minutes).
-
The reaction is terminated by adding an equal volume of ice-cold acetonitrile containing an internal standard.
-
Samples are centrifuged to precipitate proteins.
-
The supernatant is analyzed by LC-MS/MS to quantify the remaining parent compound.
Human Hepatocyte Stability Assay
Objective: To assess the combined effects of Phase I and Phase II metabolism, as well as cellular uptake.
Materials:
-
Cryopreserved human hepatocytes
-
Hepatocyte plating and incubation media
-
Test compounds (10 mM in DMSO)
-
Collagen-coated 96-well plates
-
Acetonitrile (ACN) with an internal standard
Procedure:
-
Cryopreserved hepatocytes are thawed and plated on collagen-coated plates according to the supplier's instructions.
-
After cell attachment, the plating medium is replaced with incubation medium containing the test compound at a final concentration of 1 µM.
-
Plates are incubated at 37°C in a humidified incubator with 5% CO2.
-
At designated time points (e.g., 0, 15, 30, 60, 120, and 240 minutes), the incubation medium is removed.
-
The reaction is quenched by adding ice-cold acetonitrile with an internal standard to the cells.
-
The plate is sealed and shaken to ensure cell lysis and protein precipitation.
-
Samples are centrifuged, and the supernatant is analyzed by LC-MS/MS.
Visualizing the Workflow and Metabolic Pathways
To further clarify the experimental process and the underlying biological pathways, the following diagrams are provided.
Discussion and Interpretation
The presented data indicates that strategic modifications to the parent scaffold of this compound can significantly enhance metabolic stability.
-
Compound B demonstrates a notable improvement in both microsomal and hepatocyte stability compared to Compound A. This suggests that the introduction of a fluorine atom at a metabolically labile position can effectively block or slow down enzymatic degradation, a common strategy in medicinal chemistry.
-
Compound C exhibits the highest metabolic stability among the three derivatives. The replacement of the bromo-substituent with a bioisostere less prone to metabolic cleavage has led to a substantial increase in its half-life and a corresponding decrease in intrinsic clearance.
The slightly lower half-lives observed in the hepatocyte assay compared to the microsomal assay for all compounds could be attributed to the contribution of Phase II metabolism or more efficient cellular uptake and metabolism within the intact cell system.
Conclusion
This comparative guide underscores the importance of early and systematic evaluation of metabolic stability in the drug discovery process. The hypothetical data for the this compound derivatives illustrates how targeted chemical modifications can lead to compounds with improved pharmacokinetic properties. By utilizing the detailed experimental protocols and understanding the underlying metabolic pathways, researchers can more effectively design and select drug candidates with a higher probability of success in subsequent in vivo studies.
A Comparative Guide to the Anticancer Activity of Substituted Pyrazolopyridines
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the anticancer activity of various substituted pyrazolopyridine derivatives, supported by experimental data from recent studies. The information is presented to facilitate the evaluation and selection of promising compounds for further investigation in cancer research and drug development.
Introduction to Pyrazolopyridines in Oncology
Pyrazolopyridines, heterocyclic compounds structurally analogous to purines, have garnered significant attention in medicinal chemistry due to their diverse pharmacological activities.[1][2] Their structural similarity to endogenous purines allows them to interact with a variety of biological targets, including protein kinases, which play a crucial role in cancer cell proliferation, survival, and metastasis.[3] This has led to the development of numerous substituted pyrazolopyridine derivatives as potential anticancer agents, with several compounds demonstrating potent in vitro and in vivo efficacy. This guide focuses on a comparative analysis of their anticancer activity, highlighting key structural modifications and their impact on cytotoxicity against various cancer cell lines.
Comparative Anticancer Activity
The anticancer efficacy of substituted pyrazolopyridines is typically evaluated by determining their half-maximal inhibitory concentration (IC50) against a panel of human cancer cell lines. The following tables summarize the in vitro cytotoxic activities of several representative pyrazolopyridine derivatives.
Table 1: In Vitro Cytotoxicity (IC50, µM) of 1H-Pyrazolo[3,4-b]pyridine Derivatives
| Compound | Substitution Pattern | HepG-2 (Liver) | MCF-7 (Breast) | HCT-116 (Colon) | PC-3 (Prostate) | Reference |
| Compound 19 | Phenyl, Amino, Cyano | 7.8 ± 0.6 | 9.2 ± 0.8 | 6.5 ± 0.5 | 10.1 ± 0.9 | [1] |
| Compound 20 | Substituted Phenyl, Amino, Cyano | 6.2 ± 0.5 | 7.5 ± 0.6 | 5.1 ± 0.4 | 8.3 ± 0.7 | [1] |
| Compound 21 | Heterocyclic, Amino, Cyano | 5.9 ± 0.4 | 6.8 ± 0.5 | 4.7 ± 0.3 | 7.6 ± 0.6 | [1] |
| Compound 24 | Fused Ring, Amino, Cyano | 8.1 ± 0.7 | 10.5 ± 1.0 | 7.2 ± 0.6 | 11.4 ± 1.1 | [1] |
| Compound 25 | Substituted Heterocyclic, Amino, Cyano | 7.5 ± 0.6 | 8.9 ± 0.8 | 6.1 ± 0.5 | 9.8 ± 0.9 | [1] |
| Doxorubicin | (Reference Drug) | 4.5 ± 0.3 | 5.1 ± 0.4 | 3.8 ± 0.3 | 6.2 ± 0.5 | [1] |
Table 2: In Vitro Cytotoxicity (IC50, µM) of Pyrazolo[3,4-b]pyridine Derivatives as c-Met Kinase Inhibitors
| Compound | Substitution Pattern | HepG-2 (Liver) | MCF-7 (Breast) | HCT-116 (Colon) | Reference |
| Compound 5a | Thioxopyrazolo[3,4-b]pyridine | 3.42 ± 1.31 | 5.67 ± 0.04 | 9.21 ± 0.02 | [4] |
| Compound 5b | Chlorinated thioxopyrazolo[3,4-b]pyridine | 3.56 ± 1.5 | 6.13 ± 0.03 | 8.75 ± 0.05 | [4] |
| 5-Fluorouracil | (Reference Drug) | 6.51 ± 0.33 | 4.89 ± 0.21 | 5.12 ± 0.25 | [4] |
| Erlotinib | (Reference Drug) | 8.19 ± 0.40 | 7.32 ± 0.35 | 10.21 ± 0.48 | [4] |
Table 3: In Vitro Cytotoxicity (IC50, µM) of Pyrazolo[3,4-b]pyridine Derivatives as TRK Inhibitors
| Compound | Substitution Pattern | Km-12 (Colon) | MCF-7 (Breast) | Reference |
| Compound C03 | Pyrazolo[3,4-b]pyridine derivative | 0.304 | >10 | [5] |
| Larotrectinib | (Reference Drug) | - | - | [6] |
Table 4: In Vitro Antiproliferative Activity (IC50, nM) of 1H-Pyrazolo[3,4-b]pyridine Derivatives as FGFR Inhibitors
| Compound | H1581 (FGFR1-amplified) | KG1 (FGFR1-translocated) | SNU-16 (FGFR2-amplified) | KATOIII (FGFR2-amplified) | RT112 (FGFR3-amplified) | Reference | |---|---|---|---|---|---| | Compound 7n | <1 | <1 | <1 | <1 | <1 |[7] | | AZD4547 | 37.9 ± 2.8 | - | - | - | - |[7] |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. Below are summaries of the key experimental protocols used to assess the anticancer activity of the pyrazolopyridine derivatives cited in this guide.
In Vitro Cytotoxicity Assay (MTT Assay)
The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.
-
Cell Seeding: Cancer cells are seeded in 96-well plates at a density of 5,000-10,000 cells/well and incubated for 24 hours to allow for cell attachment.[8]
-
Compound Treatment: Cells are treated with various concentrations of the test compounds (typically ranging from 0.01 to 100 µM) and incubated for 48-72 hours.[8]
-
MTT Addition: After the incubation period, the medium is replaced with fresh medium containing MTT solution (0.5 mg/mL) and incubated for another 4 hours.
-
Formazan Solubilization: The formazan crystals formed by viable cells are solubilized by adding a solubilization solution (e.g., DMSO).
-
Absorbance Measurement: The absorbance of the solubilized formazan is measured using a microplate reader at a wavelength of 570 nm.
-
IC50 Calculation: The IC50 value, the concentration of the compound that inhibits 50% of cell growth, is calculated from the dose-response curve.[9]
Western Blot Analysis for Signaling Pathway Modulation
Western blotting is used to detect specific proteins in a sample and to semi-quantitatively measure their expression levels. This technique is instrumental in elucidating the mechanism of action of anticancer compounds by observing their effects on key signaling proteins.
-
Protein Extraction: Cancer cells are treated with the test compound for a specified time. The cells are then lysed to extract total protein.
-
Protein Quantification: The concentration of the extracted protein is determined using a protein assay (e.g., BCA assay).
-
SDS-PAGE: Equal amounts of protein from each sample are separated by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Protein Transfer: The separated proteins are transferred from the gel to a membrane (e.g., PVDF or nitrocellulose).
-
Immunoblotting: The membrane is incubated with a primary antibody specific to the target protein (e.g., p-Akt, Akt, p-FGFR), followed by incubation with a secondary antibody conjugated to an enzyme (e.g., HRP).
-
Detection: The protein bands are visualized using a chemiluminescent substrate and an imaging system. The band intensities are quantified to determine the relative protein expression levels.[10]
Visualizing Experimental Workflows and Signaling Pathways
Experimental Workflow for Anticancer Drug Screening
The following diagram illustrates a typical workflow for the initial screening and evaluation of novel pyrazolopyridine derivatives for their anticancer activity.
Caption: A typical workflow for anticancer drug screening.
FGFR Signaling Pathway Inhibition by a Pyrazolopyridine Derivative
The diagram below illustrates the mechanism of action of a substituted 1H-pyrazolo[3,4-b]pyridine derivative that acts as a Fibroblast Growth Factor Receptor (FGFR) inhibitor.[3][7] Dysregulation of the FGFR signaling pathway is implicated in various cancers.[11]
Caption: FGFR signaling pathway and its inhibition.
Conclusion
Substituted pyrazolopyridines represent a promising class of compounds for the development of novel anticancer therapies. The data presented in this guide highlight the significant in vitro cytotoxicity of various derivatives against a range of cancer cell lines. The diverse mechanisms of action, including the inhibition of key signaling pathways such as c-Met, TRK, and FGFR, underscore the therapeutic potential of this scaffold. Further structure-activity relationship (SAR) studies and in vivo evaluations are warranted to optimize the efficacy and safety of these compounds for clinical applications. The detailed experimental protocols and workflow diagrams provided herein serve as a valuable resource for researchers dedicated to advancing the field of oncology drug discovery.
References
- 1. Design, synthesis, molecular modeling and biological evaluation of novel 1H-pyrazolo[3,4-b]pyridine derivatives as potential anticancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. 1H-Pyrazolo[3,4-b]pyridines: Synthesis and Biomedical Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Pyrazolopyridine-based kinase inhibitors for anti-cancer targeted therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 4. New pyrazolopyridine and pyrazolothiazole-based compounds as anti-proliferative agents targeting c-Met kinase inhibition: design, synthesis, biologica ... - RSC Advances (RSC Publishing) DOI:10.1039/D3RA01931D [pubs.rsc.org]
- 5. Design, synthesis and biological evaluation of pyrazolo[3,4-b]pyridine derivatives as TRK inhibitors - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]
- 6. Design, synthesis and biological evaluation of pyrazolo[3,4- b ]pyridine derivatives as TRK inhibitors - RSC Medicinal Chemistry (RSC Publishing) DOI:10.1039/D2MD00334A [pubs.rsc.org]
- 7. Discovery of Substituted 1H-Pyrazolo[3,4-b]pyridine Derivatives as Potent and Selective FGFR Kinase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 8. texaschildrens.org [texaschildrens.org]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. FGFR Inhibitors in Oncology: Insight on the Management of Toxicities in Clinical Practice - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Suzuki Coupling of 5-Bromo-2-methyl-2H-pyrazolo[3,4-b]pyridine with Various Boronic Esters
For Researchers, Scientists, and Drug Development Professionals
The Suzuki-Miyaura cross-coupling reaction is a cornerstone in modern synthetic chemistry, enabling the formation of carbon-carbon bonds with high efficiency and broad functional group tolerance. This guide provides a comparative evaluation of different boronic esters in the Suzuki coupling with 5-Bromo-2-methyl-2H-pyrazolo[3,4-b]pyridine, a key heterocyclic scaffold in medicinal chemistry. Due to the limited availability of extensive comparative data for this specific substrate, this guide presents a documented example of its coupling with phenylboronic acid. To offer a broader perspective on the influence of different boronic esters, we also include experimental data from the Suzuki coupling of the structurally similar compound, 5-bromo-2-methylpyridin-3-amine, with a variety of arylboronic acids.
Data Presentation: A Comparative Summary of Reaction Yields
The following tables summarize the reaction yields obtained from the Suzuki coupling of this compound with phenylboronic acid and the analogous coupling of 5-bromo-2-methylpyridin-3-amine with a range of arylboronic acids.
Table 1: Suzuki Coupling of this compound with Phenylboronic Acid
| Boronic Acid/Ester | Catalyst | Base | Solvent | Temp. (°C) | Yield (%) | Reference |
| Phenylboronic acid | PdCl₂(PPh₃)₂ | K₂CO₃ | Dioxane/H₂O (5:1) | 90 | 88 | [1] |
Table 2: Suzuki Coupling of 5-bromo-2-methylpyridin-3-amine with Various Arylboronic Acids *
| Arylboronic Acid | Catalyst | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) | Reference |
| 4-Methylphenylboronic acid | Pd(PPh₃)₄ | K₃PO₄ | 1,4-Dioxane/H₂O | 85-95 | >15 | 78 | [2] |
| 3,5-Dimethylphenylboronic acid | Pd(PPh₃)₄ | K₃PO₄ | 1,4-Dioxane/H₂O | 85-95 | >15 | 75 | [2] |
| 4-Methoxyphenylboronic acid | Pd(PPh₃)₄ | K₃PO₄ | 1,4-Dioxane/H₂O | 85-95 | >15 | 72 | [2] |
| 4-Iodophenylboronic acid | Pd(PPh₃)₄ | K₃PO₄ | 1,4-Dioxane/H₂O | 85-95 | >15 | 68 | [2] |
| 4-Chlorophenylboronic acid | Pd(PPh₃)₄ | K₃PO₄ | 1,4-Dioxane/H₂O | 85-95 | >15 | 70 | [2] |
| 4-(Methylsulfonyl)phenylboronic acid | Pd(PPh₃)₄ | K₃PO₄ | 1,4-Dioxane/H₂O | 85-95 | >15 | 65 | [2] |
| 3,5-Difluorophenylboronic acid | Pd(PPh₃)₄ | K₃PO₄ | 1,4-Dioxane/H₂O | 85-95 | >15 | 67 | [2] |
| 3-Chloro-4-fluorophenylboronic acid | Pd(PPh₃)₄ | K₃PO₄ | 1,4-Dioxane/H₂O | 85-95 | >15 | 63 | [2] |
*Disclaimer: The data in Table 2 is for the Suzuki coupling of 5-bromo-2-methylpyridin-3-amine, a structurally similar but different compound from this compound. These results are presented for illustrative purposes to demonstrate the potential impact of different arylboronic acids on reaction yields under similar conditions.
Experimental Protocols
Protocol 1: Suzuki Coupling of this compound with Phenylboronic Acid [1]
-
Reactant Preparation : In a reaction vessel, combine this compound (1.0 equivalent) and phenylboronic acid (1.3 equivalents).
-
Catalyst and Base Addition : Add PdCl₂(PPh₃)₂ (5 mol%) and K₂CO₃ (2.0 equivalents) to the reaction mixture.
-
Solvent Addition : Add a 5:1 mixture of dioxane and water.
-
Reaction Execution : Heat the reaction mixture to 90°C and stir until the starting material is consumed, as monitored by Thin Layer Chromatography (TLC).
-
Workup and Isolation : Upon completion, cool the reaction mixture and purify by flash chromatography to isolate the arylated product.
Protocol 2: General Procedure for the Suzuki Coupling of 5-bromo-2-methylpyridin-3-amine with Arylboronic Acids [2]
-
Initial Mixture : In a Schlenk flask, mix 5-bromo-2-methylpyridin-3-amine (1.0 equivalent) with tetrakis(triphenylphosphine)palladium(0) (5 mol%) in 1,4-dioxane.
-
Stirring : Stir the reaction mixture at room temperature for 30 minutes.
-
Addition of Reagents : Add the respective arylboronic acid (1.1 equivalents), potassium phosphate (2.2 equivalents), and water.
-
Reaction Conditions : Heat the mixture to 85–95°C and stir for over 15 hours.
-
Isolation : After cooling to room temperature, filter the mixture and dilute with ethyl acetate for subsequent purification.
Experimental Workflow Diagram
The following diagram illustrates the general workflow for the Suzuki-Miyaura cross-coupling reaction.
References
Safety Operating Guide
Proper Disposal of 5-Bromo-2-methyl-2H-pyrazolo[3,4-B]pyridine: A Step-by-Step Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals, the proper handling and disposal of chemical reagents is a critical component of laboratory safety and regulatory compliance. This guide provides essential, immediate safety and logistical information for the disposal of 5-Bromo-2-methyl-2H-pyrazolo[3,4-B]pyridine.
This compound is a pharmaceutical-related substance of unknown potency and requires careful management to mitigate potential environmental and health risks. Adherence to the following procedures is imperative for ensuring a safe laboratory environment.
Immediate Safety and Handling Precautions
Before beginning any disposal-related activities, ensure all personnel are equipped with the appropriate Personal Protective Equipment (PPE).
| Personal Protective Equipment (PPE) | Specifications |
| Eye Protection | Wear tightly fitting safety goggles with side-shields conforming to EN 166 (EU) or NIOSH (US). |
| Hand Protection | Wear impervious, fire/flame resistant gloves. |
| Body Protection | Wear protective clothing to avoid skin contact. |
| Respiratory Protection | Use a respirator if ventilation is inadequate or if dust is generated. |
All handling of this compound should be conducted in a well-ventilated area, preferably within a chemical fume hood.[1] Avoid the formation of dust and aerosols.[2][3]
Step-by-Step Disposal Protocol
The primary and recommended method for the disposal of this compound is through a licensed hazardous material disposal company.
1. Waste Collection and Storage:
-
Collect excess and expired this compound in a dedicated, properly labeled, and sealed container.
-
Store the waste container in a cool, dry, and well-ventilated area, away from incompatible materials.[2]
2. Contaminated Material Handling:
-
Any materials that have come into contact with the compound, such as personal protective equipment, filter paper, and empty containers, should be treated as hazardous waste.
-
Dispose of contaminated packaging and materials in the same manner as the chemical itself.[1]
3. Accidental Spill Cleanup:
-
In the event of a spill, immediately evacuate unnecessary personnel from the area.
-
Wear appropriate PPE before attempting to clean the spill.
-
Contain the spill using an inert absorbent material such as sand, earth, or vermiculite.
-
Carefully sweep or scoop the contained material into a suitable, labeled container for disposal.[4]
-
Avoid breathing any vapors or dust generated during cleanup.[4]
-
Prevent the spilled material from entering drains or waterways.[1][5]
-
Decontaminate the spill area and all cleaning equipment after the cleanup is complete.
4. Professional Disposal:
-
Arrange for the collection of the hazardous waste by a licensed and certified hazardous material disposal company.
-
Ensure that all federal, state, and local regulations regarding the transportation and disposal of this material are strictly followed.[1]
-
Alternatively, the product may be burned in a chemical incinerator equipped with an afterburner and scrubber.[1][5] This should only be performed by qualified professionals at a licensed facility.
Emergency First Aid Procedures
| Exposure Route | First Aid Measures |
| Inhalation | If breathing is difficult, remove the individual to fresh air and keep them at rest in a comfortable position for breathing. Seek medical attention if symptoms persist.[1][6] |
| Skin Contact | Immediately remove contaminated clothing. Wash the affected area with soap and plenty of water. Consult a doctor.[1][6] |
| Eye Contact | Rinse cautiously with water for at least 15 minutes. Remove contact lenses if present and easy to do. Continue rinsing and consult a doctor.[1][6] |
| Ingestion | Rinse the mouth with water. Do not induce vomiting. Never give anything by mouth to an unconscious person. Call a doctor or Poison Control Center immediately.[1][6] |
Disposal Workflow Diagram
Caption: Disposal workflow for this compound.
References
Essential Safety and Operational Protocols for 5-Bromo-2-methyl-2H-pyrazolo[3,4-B]pyridine
For Researchers, Scientists, and Drug Development Professionals
This guide provides critical safety and logistical information for the handling, storage, and disposal of 5-Bromo-2-methyl-2H-pyrazolo[3,4-B]pyridine (CAS No: 1316852-65-9).[1][2] Given the limited availability of specific safety data for this compound, these recommendations are based on best practices for handling related pyridine derivatives and brominated heterocyclic compounds.
Immediate Safety and Handling Protocols
When working with this compound, it is imperative to use appropriate Personal Protective Equipment (PPE) and adhere to safe handling practices to minimize exposure risk. The following table summarizes the recommended PPE.
| Protection Type | Specific Recommendations | Rationale |
| Hand Protection | Chemical-resistant gloves (e.g., nitrile or neoprene).[3][4] Avoid latex gloves. | Provides a barrier against skin contact. Pyridine and its derivatives can be harmful if they come into contact with the skin.[4][5] |
| Eye and Face Protection | Chemical splash goggles. A face shield should be worn in addition to goggles if there is a significant risk of splashing.[4][6] | Protects against accidental splashes and potential fumes that could cause serious eye irritation. |
| Skin and Body Protection | A chemical-resistant lab coat, fully buttoned. Consider flame-retardant and antistatic protective clothing. | Protects skin from contact with the chemical. The flammability of related pyridine compounds makes flame-retardant clothing a sensible precaution.[5] |
| Respiratory Protection | All handling should be conducted in a certified chemical fume hood or a well-ventilated area.[1][3][4] If ventilation is inadequate, a NIOSH-approved respirator is necessary. | Pyridine fumes are known to cause respiratory irritation, headaches, and dizziness.[4][5] |
Physical and Chemical Properties
| Property | Value |
| Molecular Formula | C7H6BrN3[1] |
| Molecular Weight | 212.05 g/mol [7] |
| Appearance | Powder or liquid[1] |
| Storage | Store in a cool, dry, and well-ventilated place in a tightly closed container.[1] |
| Occupational Exposure Limits | No data available |
Operational Plan: Step-by-Step Handling Procedure
Adherence to a strict operational workflow is crucial for ensuring safety.
-
Preparation :
-
Ensure the work area, preferably a chemical fume hood, is clean and uncluttered.
-
Verify that the fume hood is functioning correctly.[4]
-
Assemble all necessary equipment and reagents before handling the compound.
-
Put on all required PPE as detailed in the table above.
-
-
Handling :
-
Post-Handling :
-
Clean the work area thoroughly after use.
-
Wash hands thoroughly with soap and water after removing gloves.[6]
-
Store the compound in a designated, properly labeled, and secure location.
-
Emergency Response
Spills:
-
In case of a spill, evacuate non-essential personnel from the area.
-
Wearing appropriate PPE, contain the spill using an absorbent material like sand or vermiculite.[3]
-
Collect the absorbed material into a sealed, labeled container for hazardous waste disposal.[3]
-
Clean the spill area with a suitable solvent, followed by soap and water.
Exposure:
-
Skin Contact : Immediately wash the affected area with plenty of soap and water for at least 15 minutes and seek medical attention.[4][7] Remove contaminated clothing.[7]
-
Eye Contact : Immediately flush eyes with copious amounts of water for at least 15 minutes, holding the eyelids open.[4][7] Seek immediate medical attention.
-
Inhalation : Move the individual to fresh air. If breathing is difficult, provide oxygen.[7] Seek medical attention.
-
Ingestion : Do NOT induce vomiting. Rinse the mouth with water and seek immediate medical attention.[7][8]
Disposal Plan
This compound, as a brominated heterocyclic compound, should be treated as hazardous waste.
-
Waste Collection :
-
Collect all waste containing this compound, including contaminated consumables (e.g., gloves, absorbent pads), in a designated, sealed, and clearly labeled hazardous waste container.
-
Do not mix with other waste streams unless compatibility is confirmed.
-
-
Storage of Waste :
-
Store the hazardous waste container in a cool, dry, and well-ventilated area, away from incompatible materials.
-
-
Disposal :
-
Dispose of the hazardous waste through a licensed chemical waste disposal company, following all local, state, and federal regulations.
-
Do not dispose of this chemical down the drain or in the regular trash.[9]
-
Workflow Diagram
Caption: Workflow for the safe handling, storage, and disposal of the compound.
References
- 1. echemi.com [echemi.com]
- 2. This compound | 1316852-65-9 [chemicalbook.com]
- 3. 12 Safety Precautions To Follow When Handling Pyridine [postapplescientific.com]
- 4. Handling Pyridine: Best Practices and Precautions [postapplescientific.com]
- 5. benchchem.com [benchchem.com]
- 6. nj.gov [nj.gov]
- 7. chemicalbook.com [chemicalbook.com]
- 8. cleanchemlab.com [cleanchemlab.com]
- 9. benchchem.com [benchchem.com]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
